molecular formula C7H6BNO3 B1473878 (3-Cyano-4-hydroxyphenyl)boronic acid CAS No. 1637208-14-0

(3-Cyano-4-hydroxyphenyl)boronic acid

Cat. No.: B1473878
CAS No.: 1637208-14-0
M. Wt: 162.94 g/mol
InChI Key: PGIZXBPAULHTKH-UHFFFAOYSA-N
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Description

(3-Cyano-4-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BNO3 and its molecular weight is 162.94 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-cyano-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIZXBPAULHTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Organoboron compounds, particularly boronic acids, have emerged as indispensable tools for synthetic chemists, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] this compound, identified by the CAS number 1637208-14-0 , is a key exemplar of this class of reagents.[2][3] Its structure is strategically functionalized with three distinct moieties: a boronic acid group, the reactive center for cross-coupling; a nitrile (cyano) group, a versatile synthetic handle and an electron-withdrawing group; and a hydroxyl group, which can modulate solubility and provides a site for further derivatization.

This combination makes this compound a valuable building block for creating diverse molecular libraries. Such libraries are essential for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic structural modifications are made to optimize biological activity.[1] The stability of boronic acids to air and moisture, coupled with their reactivity under mild conditions, further enhances their utility in complex synthetic pathways.[1][4] This guide provides a comprehensive overview of the properties, applications, and handling of this important synthetic intermediate.

Physicochemical and Safety Profile

The precise experimental data for this compound is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues like 4-cyanophenylboronic acid and 4-hydroxyphenylboronic acid.

Quantitative Data Summary
PropertyValueSource / Method
CAS Number 1637208-14-0[2][3]
Molecular Formula C₇H₆BNO₃Calculated
Molecular Weight 162.94 g/mol Calculated
Appearance Typically a white to off-white solidInferred from analogues
Melting Point >350 °C (for 4-cyanophenylboronic acid)[5]
Solubility Sparingly soluble in water, soluble in organic solvents like THF, Dioxane, and MethanolInferred from reaction conditions[6]
InChI Key Not available in search results
Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1637208-14-0 is not detailed in the provided search results, the hazard profile can be extrapolated from analogous phenylboronic acid derivatives.

  • Hazard Classification: Considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] It is typically classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[7][8][9]

  • Pictogram: GHS07 (Exclamation Mark).[10]

  • Signal Word: Warning.[7][10][11]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][10]

  • Precautionary Measures:

    • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.[7][9][11]

    • Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed. Keep away from strong oxidizing agents, acids, and bases.[7][9] Recommended storage temperature is often under inert atmosphere at 2-8°C.[10]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Core Applications & Mechanistic Insights

The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12][13]

The Suzuki-Miyaura Coupling Reaction

This reaction facilitates the synthesis of biaryls, styrenes, and polyolefins and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[14] The general transformation involves the reaction of an organoboron compound (like our topic compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6]

The specific structure of this compound is advantageous for several reasons:

  • Modulated Reactivity: The electron-withdrawing cyano group and the electron-donating hydroxyl group influence the electronic density of the phenyl ring, which can affect the rate and efficiency of the transmetalation step in the catalytic cycle.[13]

  • Synthetic Handles: The cyano and hydroxyl groups serve as points for subsequent chemical modification, allowing for the elongation or functionalization of the resulting biaryl product. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenol can be alkylated or acylated.

  • Structural Scaffolding: It provides a rigid, functionalized phenyl ring that can be incorporated into larger molecules, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[13]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-limiting step.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., Na₂CO₃, K₃PO₄) is crucial as it forms a boronate species [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic palladium center.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)-X (Oxidative Adduct) pd0->pd2_ox Ar¹-X ox_add_label Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar² (Di-organo Complex) pd2_ox->pd2_trans Ar²B(OH)₂ + Base trans_label Transmetalation pd2_trans->pd0 Ar¹-Ar² red_elim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section outlines a detailed, step-by-step methodology for a generic Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.

Objective: To synthesize a substituted biaryl via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (or other suitable phosphine ligand) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Saturated Brine Solution

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Catalyst Preparation & Degassing:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 eq), this compound (1.0 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[6][12]

  • Solvent Addition and Reaction:

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the flask via syringe. The reaction mixture is typically heterogeneous.

    • Causality: The solvent system is chosen to dissolve the organic substrates while the aqueous phase helps dissolve the inorganic base. Degassing the solvents (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (usually the limiting reagent) is consumed. This can take anywhere from 2 to 24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with a saturated brine solution.

    • Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow start 1. Reagent Setup (Flask under N₂/Ar) react 2. Add Degassed Solvents & Heat (60-100 °C) start->react monitor 3. Monitor Reaction (TLC / LC-MS) react->monitor workup 4. Cool & Quench (Add EtOAc & H₂O) monitor->workup extract 5. Liquid-Liquid Extraction workup->extract dry 6. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 7. Purify (Column Chromatography) dry->purify end 8. Characterize Product (NMR, MS) purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its trifunctional nature provides a stable platform for introducing a functionalized aromatic ring into complex molecules, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its application is central to the rapid generation of compound libraries for screening in drug discovery and for the synthesis of novel materials.[13][15] A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Cyano-4-hydroxyphenyl)boronic acid, a versatile building block with significant applications in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic and therapeutic programs.

Introduction: The Emerging Importance of Substituted Phenylboronic Acids

Boronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1] Among these, substituted phenylboronic acids are of particular interest as they allow for the introduction of diverse functionalities into complex molecules, thereby enabling the fine-tuning of their biological activity, pharmacokinetic properties, and selectivity.

This compound is a prime example of a strategically functionalized building block. The presence of a cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, and a hydroxyl group, a hydrogen bond donor and a site for further derivatization, on the phenyl ring imparts unique electronic and steric properties. These features make it a valuable reagent for the synthesis of targeted inhibitors for a range of biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at position 1, a cyano group (-C≡N) at position 3, and a hydroxyl group (-OH) at position 4.

Molecular Formula: C₇H₆BNO₃[2]

Molecular Weight: 162.94 g/mol [2]

The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is OB(C1=CC=C(O)C(C#N)=C1)O.[2]

PropertyValueReference
CAS Number 1637208-14-0[2][3]
Molecular Formula C₇H₆BNO₃[2]
Molecular Weight 162.94 g/mol [2]
Appearance Typically a solid
Storage Inert atmosphere, 2-8°C

The solubility of phenylboronic acids is highly dependent on the nature of the substituents and the polarity of the solvent. Generally, they exhibit higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone, and lower solubility in nonpolar solvents like hexanes.[4][5] The presence of the polar cyano and hydroxyl groups in this compound is expected to enhance its solubility in polar protic and aprotic solvents.

Synthesis of this compound

A robust synthetic route to this compound can be envisioned through a multi-step process starting from a readily available precursor. A plausible and efficient method involves the bromination of a substituted phenol followed by a lithiation-borylation sequence. This approach offers good regioselectivity and is amenable to scale-up.

Proposed Synthetic Pathway

A logical synthetic pathway commences with the bromination of 3-hydroxybenzonitrile to furnish 2-bromo-5-hydroxybenzonitrile. This intermediate can then be subjected to a lithiation-borylation reaction to install the boronic acid moiety.

Synthesis_Pathway A 3-Hydroxybenzonitrile B 2-Bromo-5-hydroxybenzonitrile A->B Bromination (e.g., NBS) C This compound B->C Lithiation-Borylation (e.g., n-BuLi, B(OiPr)₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxybenzonitrile

This protocol describes the electrophilic bromination of 3-hydroxybenzonitrile.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction should be shielded from light to minimize radical side reactions.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 2-bromo-5-hydroxybenzonitrile.[6]

Experimental Protocol: Lithiation-Borylation to Yield this compound

This protocol outlines the conversion of the aryl bromide to the corresponding boronic acid. The hydroxyl group must be protected prior to this step to prevent interference with the organolithium reagent. A suitable protecting group would be a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • 2-Bromo-5-(tert-butyldimethylsilyloxy)benzonitrile (protected intermediate)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate [B(OiPr)₃]

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected 2-bromo-5-hydroxybenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.[7]

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The silyl protecting group is typically cleaved during the acidic workup. If not, treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) will be necessary.

  • The crude boronic acid can be purified by recrystallization or chromatography.

Application in Drug Discovery: A Key Component of IRAK4 Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways. A particularly relevant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Role of IRAK4 in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[8][9] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[9] This results in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of IRAK4 kinase activity is therefore a promising therapeutic strategy for a range of inflammatory conditions.[8][10]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex AP1_pathway MAPK Cascade (JNK, p38) TAK1_complex->AP1_pathway NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex IκB Phosphorylation NFkB NF-κB NFkB_complex->NFkB Transcription Gene Transcription NFkB->Transcription AP1 AP-1 AP1_pathway->AP1 AP1->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.

Suzuki-Miyaura Coupling in the Synthesis of IRAK4 Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12][13] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.

This compound is an ideal coupling partner in the synthesis of IRAK4 inhibitors that feature a 5-aryl-2,4-diaminopyrimidine scaffold.[8] The cyanophenyl moiety often plays a crucial role in binding to the target protein, contributing to the potency and selectivity of the inhibitor.

Suzuki_Miyaura_Workflow A This compound D 5-(3-Cyano-4-hydroxyphenyl)-2,4-diaminopyrimidine (IRAK4 Inhibitor Scaffold) A->D B 5-Bromo-2,4-diaminopyrimidine derivative B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: Suzuki-Miyaura coupling for the synthesis of an IRAK4 inhibitor scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a 5-bromo-2,4-diaminopyrimidine derivative.

Materials:

  • This compound

  • 5-Bromo-2,4-diaminopyrimidine derivative

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Characterization and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. The protons ortho and meta to the boronic acid group will exhibit characteristic splitting patterns. The hydroxyl protons of the boronic acid and the phenol may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the nitrile carbon will appear in the downfield region typical for cyano groups.[14][15][16][17]

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), the C≡N stretching of the cyano group, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its unique combination of a boronic acid, a cyano group, and a hydroxyl group provides multiple points for synthetic manipulation and molecular recognition. The utility of this compound in constructing potent IRAK4 inhibitors via Suzuki-Miyaura cross-coupling highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. As the demand for highly specific and potent targeted therapies continues to grow, the role of such versatile chemical tools will undoubtedly expand.

References

Spectroscopic and Chromatographic Characterization of (3-Cyano-4-hydroxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of (3-Cyano-4-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive modeling and data from analogous structures to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the analytical strategies, ensuring robust and reliable characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a boronic acid moiety, a nitrile group, and a hydroxyl group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical agents. The nitrile and hydroxyl groups also offer sites for further chemical modification, expanding its utility.

Accurate and unambiguous characterization of this reagent is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts the quality and outcome of subsequent synthetic steps. This guide provides the foundational spectroscopic and chromatographic data profile for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical for confirming its structure. The following data and interpretations are based on predictive algorithms and analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-27.9 - 8.1Doublet (d)~2.0Ortho to the boronic acid, meta to the hydroxyl group.
H-57.0 - 7.2Doublet (d)~8.5Ortho to the hydroxyl group, meta to the boronic acid.
H-67.7 - 7.9Doublet of Doublets (dd)~8.5, ~2.0Ortho to both the cyano and boronic acid groups.
-OH9.5 - 10.5Broad Singlet (br s)-Exchangeable proton; shift is concentration and solvent dependent.
-B(OH)₂8.0 - 8.5Broad Singlet (br s)-Exchangeable protons; often broad and may not be observed.

Causality Behind the Predicted Shifts:

  • Aromatic Protons: The aromatic region (7.0-8.1 ppm) displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • The downfield shifts of H-2 and H-6 are attributed to the electron-withdrawing effects of the adjacent boronic acid and cyano groups, respectively.[3]

    • H-5 is expected to be the most upfield proton due to the electron-donating effect of the ortho hydroxyl group.

  • Exchangeable Protons: The protons on the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups are acidic and readily exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-B~130The ipso-carbon attached to the boron atom. Signal may be broad.
C-CN~118The carbon of the cyano group.
C-OH~160The carbon atom attached to the hydroxyl group.
C-CN (ipso)~105The carbon atom to which the cyano group is attached.
Aromatic CH115 - 140Three distinct signals are expected for the protonated aromatic carbons.

Causality Behind the Predicted Shifts:

  • Quaternary Carbons: The carbons attached to the boronic acid, hydroxyl, and cyano groups (C-B, C-OH, C-CN ipso) are quaternary and will appear as singlets. Their chemical shifts are significantly influenced by the electronegativity of the attached heteroatoms.[4] The carbon of the nitrile group (C-CN) itself will also be observed.

  • Aromatic CH Carbons: The three protonated carbons in the aromatic ring will resonate in the typical aromatic region. The specific shifts are influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis relies on a well-defined experimental protocol.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -OH and -B(OH)₂ should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • Typical spectral width: 0 to 200 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for verifying the molecular weight and assessing the purity of a compound. The analysis of boronic acids can present challenges due to their polarity and potential for dehydration to form boroxines.[5][6]

Expected Mass Spectrometry Data

The molecular formula of this compound is C₇H₆BNO₃, with a monoisotopic mass of approximately 163.04 g/mol .

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.

    • Positive Ion Mode ([M+H]⁺): The expected protonated molecule would be observed at m/z 164.05. Adducts with sodium ([M+Na]⁺ at m/z 186.03) or acetonitrile ([M+ACN+H]⁺ at m/z 205.08) may also be detected depending on the mobile phase composition.[7]

    • Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at m/z 162.03. This mode is often sensitive for acidic compounds like boronic acids.

Chromatographic Method Development

The polarity of this compound requires a chromatographic method that provides adequate retention.

  • Reverse-Phase (RP) Chromatography: Standard C18 columns may provide limited retention. The use of a polar-embedded or polar-endcapped C18 column can improve peak shape and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9]

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • HILIC Method:

    • Column: BEH Amide or similar HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease to elute the polar analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Both positive and negative modes should be evaluated.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

Workflow Visualization:

Caption: LC-MS workflow for the analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the spectroscopic and chromatographic characterization of this compound. The provided NMR and LC-MS data, along with the rationale behind the experimental methodologies, offer a solid foundation for researchers to establish robust analytical protocols for this important chemical building block. Adherence to these principles will ensure the quality and reliability of the compound in its various applications in research and development.

References

Physical and chemical properties of (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a boronic acid group, a nitrile (cyano) group, and a hydroxyl group. This unique combination of functionalities makes it a highly valuable reagent for constructing complex molecular architectures.

Key Identifiers and Properties:

PropertyValueSource
Chemical Name This compound-
CAS Number 1637208-14-0[1][2][3]
Molecular Formula C₇H₆BNO₃[3][4][5]
Molecular Weight 162.94 g/mol [3][5]
Appearance Solid, typically a white to yellow powder[4][6]
Purity Commonly available at ≥95% or ≥98%[4][5]
Storage Temperature 2-8°C, under an inert atmosphere[4]

Structural Representation:

The strategic positioning of the electron-withdrawing cyano group and the electron-donating hydroxyl group ortho and para to the boronic acid moiety significantly influences the molecule's electronic properties and reactivity.

Caption: Structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is governed by the interplay of its three functional groups. The boronic acid is a cornerstone for carbon-carbon bond formation, while the hydroxyl and cyano groups provide avenues for further derivatization or can be used to modulate the electronic character of the aromatic ring.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[8][9]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 (-X⁻) boronate Ar'B(OR)₃⁻ (from Ar'B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids can be susceptible to degradation, particularly through oxidation or dehydration to form boroxines (cyclic anhydrides).[11]

  • Oxidative Instability: Boronic acids can be oxidized, especially under physiological pH, which can be a limitation in certain biological applications.[11]

  • Storage Recommendations: To ensure stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[12][13]

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their positions relative to the substituents. The acidic protons of the boronic acid and hydroxyl groups are typically broad and may exchange with D₂O.

  • FT-IR: The Fourier-transform infrared spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:

    • A broad absorption for the O-H stretch of the hydroxyl and boronic acid groups (~3200-3600 cm⁻¹).

    • A sharp, strong peak for the C≡N (nitrile) stretch (~2220-2240 cm⁻¹).

    • Absorptions for the B-O stretching (~1310-1380 cm⁻¹).[14]

    • Signals corresponding to C-B stretching and aromatic C-H and C=C vibrations.[15]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight. The electrospray ionization (ESI-MS) spectrum would be expected to show a prominent ion corresponding to the molecular weight ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).[16][17]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a boronic acid moiety into drug candidates has become an increasingly important strategy in medicinal chemistry.[18] This is due to their unique ability to form reversible covalent bonds with diols or the active site serine residues of enzymes.[11]

  • Pharmacophore and Building Block: Boronic acids are recognized as valuable pharmacophores. The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously contains a boronic acid group that is key to its mechanism of action.[19][20]

  • Synthetic Intermediate: this compound serves as a versatile intermediate.[21] The cyano and hydroxyl groups provide handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This modular approach is essential for accelerating the drug discovery process.[21] For instance, related cyanophenylboronic acids are used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme (BACE1).[6]

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4][13]

    • H319: Causes serious eye irritation.[4][13]

    • May cause respiratory irritation.[13]

Recommended Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][22] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][22]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][23]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][23]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using this compound in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents), anhydrous

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Standard glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer, heating mantle

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq.), this compound (1.2 eq.), and anhydrous K₂CO₃ (2.5 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. Anhydrous base is critical for the reaction's success.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

    • Rationale: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction.

  • Inerting the System: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Rationale: This is a critical step. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.

  • Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).

    • Rationale: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

    • Rationale: This separates the organic product from the inorganic salts and aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

    • Rationale: Chromatography removes unreacted starting materials, catalyst residues, and byproducts, yielding the final product in high purity.

References

Solubility and stability of (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (3-Cyano-4-hydroxyphenyl)boronic acid

Abstract

This compound is a substituted arylboronic acid of significant interest in synthetic chemistry and drug discovery, often serving as a key intermediate in cross-coupling reactions.[1] However, like many boronic acids, its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core challenges associated with this compound. We delve into the fundamental principles governing its solubility, explore common degradation pathways, and present robust experimental protocols for its characterization. Furthermore, we outline advanced analytical strategies and best practices for handling and storage to ensure experimental reproducibility and success.

Core Physicochemical Properties and Structural Considerations

This compound possesses a unique electronic structure that dictates its reactivity and physical properties. The boronic acid moiety is a Lewis acid, and its acidity is modulated by the substituents on the phenyl ring.[2] The electron-withdrawing nature of the cyano (-CN) group increases the Lewis acidity of the boron center, while the electron-donating hydroxyl (-OH) group has an opposing effect. Understanding these characteristics is fundamental to predicting its behavior in various chemical environments.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 1637208-14-0[4][5][6]
Molecular Formula C₇H₆BNO₃[3][6]
Molecular Weight 162.94 g/mol [3][6]
Physical Form Solid[7]
Recommended Storage Inert atmosphere, 2-8°C[7]

Solubility Profile: Challenges and Enhancement Strategies

A primary obstacle in the application of arylboronic acids is their often-limited solubility, particularly in aqueous media and non-polar organic solvents.[8] This behavior is complicated by the tendency of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines, which are typically less soluble than the monomeric acid.[9]

General Solubility Characteristics

While specific quantitative data for this compound is not extensively published, general trends for structurally similar compounds like phenylboronic acid provide a predictive framework.[9][10]

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone).[9][11]

  • Moderate Solubility: Expected in chlorinated solvents (e.g., chloroform) and some polar protic solvents.[9][11]

  • Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) and often in water at neutral pH.[9][11]

Strategy for Solubility Enhancement: Diol Complexation

A well-established strategy to improve the aqueous solubility of boronic acids is through complexation with polyols, such as mannitol or sorbitol.[8] This interaction forms a five- or six-membered cyclic boronate ester, which is often more soluble than the parent acid. This complexation not only circumvents the formation of insoluble boroxines but also lowers the apparent pKa of the boronic acid, further enhancing solubility in aqueous buffers.[8]

G cluster_0 Equilibrium in Solution BA Boronic Acid (Monomer) (More Soluble) Boroxine Boroxine (Trimer) (Less Soluble) BA->Boroxine Dehydration Ester Mannitol-Boronate Ester (Highly Soluble) BA->Ester Esterification Boroxine->BA Ester->BA Mannitol + Mannitol Water - 3 H₂O Water_rev + 3 H₂O

Caption: Equilibrium of boronic acid with its boroxine and mannitol ester.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of the compound in various solvents.

  • Preparation: Add an excess amount of solid this compound to several sealed vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume of the desired test solvent (e.g., water, phosphate buffer pH 7.4, ethanol, acetone) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of residual solid is crucial as it indicates saturation.

  • Sample Processing: Allow the vials to stand until the excess solid has settled. Carefully extract an aliquot of the supernatant, avoiding any solid particles. For accurate results, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

Stability Profile and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The primary routes of degradation are oxidation, protodeboronation, and hydrolysis/dehydration.[12][13][14]

  • Oxidation: The carbon-boron (C-B) bond can be cleaved by oxidative processes, often accelerated by exposure to air (oxygen) or oxidizing agents like hydrogen peroxide.[12][15] This typically results in the formation of the corresponding phenol, in this case, 3-cyano-4-hydroxy-phenol.

  • Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding 2-cyanophenol. This reaction can be catalyzed by acid or base and is often influenced by temperature.[13]

  • Dehydration/Hydrolysis: As previously mentioned, the reversible dehydration to form boroxines is a key aspect of boronic acid chemistry. While not a degradative loss of the core structure, it alters the physical properties and can complicate analysis and formulation.[9][14]

DegradationPathways cluster_paths Start This compound Oxidation 3-Cyano-4-hydroxyphenol Start->Oxidation Oxidation (e.g., O₂, H₂O₂) Deboronation 2-Cyanophenol Start->Deboronation Protodeboronation (e.g., H⁺ or OH⁻, heat) Dehydration Boroxine (Trimer) Start->Dehydration Dehydration (Reversible)

Caption: Key degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and understand the compound's stability profile under various stress conditions.

  • Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution and a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to light (ICH Q1B guidelines) for a specified duration.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample (kept at 2-8°C), by a stability-indicating analytical method (e.g., HPLC-UV/MS). The method must be able to resolve the parent compound from all major degradation products.

Analytical Methodologies for Boronic Acids

The analysis of boronic acids presents unique challenges due to their labile nature. A common issue in reversed-phase HPLC (RP-HPLC) is on-column hydrolysis of boronate esters or interconversion with boroxines, leading to poor peak shape, variable retention times, and inaccurate quantification.[16][17]

Recommended Analytical Techniques
  • Reversed-Phase HPLC (RP-HPLC): To minimize on-column hydrolysis, it is critical to use stationary phases with low residual silanol activity. Mobile phases without acidic pH modifiers are often preferred.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing polar boronic acids and separating them from their less polar boronate ester counterparts.[18]

  • Non-Aqueous Capillary Electrophoresis (NACE): By using non-aqueous conditions, NACE can circumvent hydrolysis issues entirely, providing accurate and reliable quantification of both boronic acids and their esters.[16]

AnalyticalWorkflow decision decision method method start Start: Analyze Boronic Acid Sample q1 Is the analyte a mixture of acid and ester forms? start->q1 q2 Is on-column hydrolysis a significant issue with RP-HPLC? q1->q2 No method_hil_nace Use HILIC or NACE (avoids hydrolysis issues) q1->method_hil_nace Yes q2->method_hil_nace Yes method_rphplc Use optimized RP-HPLC: - Low silanol activity column - Neutral pH mobile phase q2->method_rphplc No

Caption: Decision workflow for selecting an appropriate analytical method.

Handling, Storage, and Formulation Best Practices

Given their sensitivity, proper handling and storage of arylboronic acids are paramount for maintaining their integrity.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[7] Long-term storage as a solid is preferable to storage in solution.

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust.[19] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[19] Exposure to moisture and air should be minimized. For synthetic reactions, using freshly prepared or properly stored material is crucial.[20]

  • Formulation: For formulation into aqueous dosage forms, consider the use of polyol excipients like mannitol to form stable, soluble boronate esters.[8] Protecting the compound from light and oxygen through the use of amber vials and antioxidants may also be necessary depending on the results of stability studies.

Conclusion

This compound is a valuable chemical entity whose successful application hinges on a thorough understanding of its solubility and stability. Key challenges include its propensity for low solubility and degradation via oxidation and protodeboronation. However, these challenges can be effectively managed through strategic approaches such as polyol complexation for solubility enhancement, the selection of appropriate analytical techniques like HILIC or NACE to avoid analytical artifacts, and adherence to strict storage and handling protocols. By implementing the experimental designs and best practices outlined in this guide, researchers can ensure the reliability and reproducibility of their work with this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Boronic Acids in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable reagents in modern organic synthesis and chemical biology.[1][2] Their utility stems from a unique combination of Lewis acidity, the ability to form reversible covalent bonds with diols, and their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[1] This technical guide provides an in-depth exploration of the core mechanisms governing the action of boronic acids in three pivotal areas: the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their application as protecting groups for diols, and their function in the molecular recognition and sensing of saccharides. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles that underpin the versatility of these remarkable compounds.

Fundamental Properties of Boronic Acids

A boronic acid is structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[1] This structural feature imparts a unique set of chemical properties that are central to their reactivity.

1.1. Lewis Acidity and pKa

Boronic acids act as Lewis acids due to the electron-deficient nature of the boron atom.[1][3] In aqueous solution, they exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized boronate form.[4] The pKa of a typical boronic acid is around 9.[1] However, upon forming a tetrahedral boronate complex, for instance by reacting with a diol, the pKa of the complex is lowered to approximately 7.[1] This pH-dependent equilibrium is a critical factor in many of their applications.

SpeciesHybridization of BoronpKa (approximate)
Boronic Acid (R-B(OH)₂)sp²~9
Boronate Complex ([R-B(OH)₃]⁻)sp³~7

Table 1: Acidity of Boronic Acid Species. This table summarizes the approximate pKa values and boron hybridization states for boronic acids and their corresponding boronate complexes in aqueous media.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][6] Its development was recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[6][7]

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

2.1. The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is the active catalyst.[5][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the Pd(0) catalyst.[6][10] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[5][10] The oxidative addition is often the rate-determining step of the reaction.[10]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center.[7][10] The mechanism of transmetalation has been a subject of extensive study. It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][10] There are two proposed pathways for the transmetalation step:

    • Path A: The base reacts with the boronic acid to form a tetracoordinate boronate. This activated boronate then reacts with the Pd(II)-halide complex.[10]

    • Path B: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then reacts with the neutral boronic acid.[11] Current evidence suggests that for reactions in aqueous solvent mixtures with weak bases, the reaction of a palladium hydroxo complex with the boronic acid (Path B) is the predominant pathway.[11]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition + R¹-X pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation + R²B(OH)₂ / Base pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the three key steps: oxidative addition, transmetalation, and reductive elimination, and the regeneration of the Pd(0) catalyst.

2.2. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Boronic Acids as Reversible Protecting Groups for Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent protecting groups in organic synthesis.[12][13] This protection strategy is particularly valuable in carbohydrate and nucleoside chemistry, where selective functionalization of hydroxyl groups is often required.[13]

3.1. Mechanism of Boronate Ester Formation

Boronic acids react with diols in an equilibrium process to form five- or six-membered cyclic boronate esters.[14][15] The reaction is typically driven to completion by removing the water formed during the condensation, often using a Dean-Stark apparatus or a drying agent.[15]

The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the boronic acid.[15][16] Sterically hindered boronic acids and diols that form less strained rings generally lead to more stable boronate esters.[16][17]

3.2. Protection and Deprotection

The protection of a diol is achieved by reacting it with a suitable boronic acid under anhydrous conditions. The choice of boronic acid can influence the stability of the resulting ester. For example, 2,6-bis(trifluoromethyl)phenylboronic acid forms highly stable boronate esters that are tolerant to a variety of reaction conditions.[12]

Deprotection is typically accomplished by hydrolysis under either acidic or basic conditions, or by transesterification with a large excess of another diol.[12][16] The mild conditions required for both protection and deprotection are a key advantage of this methodology.[12]

Diol_Protection reactants Diol + R-B(OH)₂ boronate_ester Cyclic Boronate Ester + 2H₂O reactants->boronate_ester Protection (Condensation) boronate_ester->reactants Deprotection (Hydrolysis)

Figure 2: Reversible Protection of a Diol with a Boronic Acid. This diagram shows the equilibrium between the free diol and boronic acid and the protected cyclic boronate ester.

3.3. Experimental Workflow: Protection of a Diol

Reaction: Protection of 1,2-propanediol with phenylboronic acid.

Procedure:

  • Dissolve 1,2-propanediol (1.0 mmol) and phenylboronic acid (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the phenylboronate ester.[18]

Boronic Acids in Molecular Recognition and Sensing

The reversible interaction between boronic acids and diols also forms the basis for their use in molecular recognition, particularly for the sensing of saccharides.[14][19][20] Saccharides are rich in cis-1,2- and 1,3-diol motifs, making them ideal targets for boronic acid-based sensors.[14]

4.1. Mechanism of Saccharide Sensing

Boronic acid-based saccharide sensors typically consist of a boronic acid recognition unit appended to a fluorophore or chromophore reporter unit.[14][19] The binding of a saccharide to the boronic acid modulates the electronic properties of the reporter, leading to a detectable change in fluorescence or color.[14][19]

A common mechanism for fluorescent sensors is photoinduced electron transfer (PET).[19] In the unbound state, the lone pair of electrons on a nearby amine can quench the fluorescence of the fluorophore.[14] Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine.[19] This interaction reduces the quenching effect and results in an increase in fluorescence intensity ("turn-on" sensing).[14][19]

Saccharide_Sensing sensor_off Sensor (Fluorescence OFF) + Saccharide sensor_on Sensor-Saccharide Complex (Fluorescence ON) sensor_off->sensor_on Binding Event sensor_on->sensor_off Dissociation

Figure 3: General Mechanism of a "Turn-On" Fluorescent Boronic Acid-Based Saccharide Sensor. The binding of a saccharide to the boronic acid receptor triggers a change in the fluorescence output of the sensor.

4.2. Factors Influencing Selectivity

The selectivity of a boronic acid sensor for a particular saccharide can be tuned by modifying the structure of the sensor. For example, diboronic acid sensors, which contain two boronic acid moieties, can exhibit enhanced affinity and selectivity for glucose by binding to multiple diol units on the sugar molecule.[21] The geometric arrangement of the boronic acid groups is crucial for achieving this selectivity.[21]

SaccharideBinding Constant (K, M⁻¹) with a Diboronic Acid Sensor
Glucose2512
GalactoseLower than glucose
FructoseLower than glucose

Table 2: Representative Binding Affinities of a Diboronic Acid Sensor. This table illustrates the enhanced binding affinity of a diboronic acid sensor for glucose compared to other monosaccharides.[21]

Conclusion

The diverse reactivity of boronic acids, rooted in their fundamental Lewis acidic character and their ability to engage in reversible covalent bonding and transmetalation, has established them as a versatile class of reagents in organic chemistry. From the construction of complex molecules via the Suzuki-Miyaura coupling to the subtle art of molecular recognition in sensing applications, the mechanisms of action of boronic acids are a testament to the power of understanding and harnessing fundamental chemical principles. Continued research in this area promises to unlock even more innovative applications for these remarkable compounds in the fields of materials science, diagnostics, and drug discovery.

References

A Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic Acid: Analogs, Derivatives, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Cyano-4-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry, offering a unique combination of reactive handles and structural motifs. The presence of the boronic acid, a hydroxyl group, and a cyano group on a phenyl ring provides multiple avenues for derivatization and covalent interactions with biological targets. This in-depth technical guide explores the synthesis, properties, and applications of this core structure, with a focus on its structural analogs and derivatives. We will delve into the strategic design of novel compounds through bioisosteric replacements and functional group modifications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this scaffold in their discovery programs.

Introduction: The Significance of the this compound Scaffold

Boronic acids have emerged as privileged structures in modern drug discovery, largely due to their unique chemical properties and their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The this compound core is of particular interest due to the convergence of three key functional groups:

  • The Boronic Acid Moiety: This group serves as a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[3][4] Furthermore, the boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, leading to potent and selective inhibition.[5][6]

  • The Hydroxyl Group: This phenolic hydroxyl group can be readily modified through etherification or esterification to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also participate in hydrogen bonding interactions within a protein binding pocket.

  • The Cyano Group: The nitrile functionality is a valuable pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls or halogens.[7] Its linear geometry and electronic properties can significantly influence molecular recognition and binding affinity.

This guide will provide a detailed exploration of how these functional groups can be strategically modified to generate a diverse library of analogs and derivatives with potential therapeutic applications.

Synthesis of the Core Scaffold and Key Analogs

The synthesis of aryl boronic acids is well-established, with several common methods available.[8] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies for Phenylboronic Acids

The most common methods for the synthesis of phenylboronic acids include:

  • Electrophilic Trapping of Arylmetal Intermediates: This classic method involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic workup.[6][9]

  • Palladium-Catalyzed Borylation: The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[1]

Caption: General synthetic pathways to aryl boronic acids.

Synthesis of this compound

A plausible synthetic route to the title compound would start from a commercially available substituted bromophenol, such as 4-bromo-2-cyanophenol. The hydroxyl group would first be protected, for example, as a methoxymethyl (MOM) ether or a silyl ether, to prevent interference with the subsequent metal-halogen exchange. The protected aryl bromide would then undergo lithium-halogen exchange with n-butyllithium at low temperature, followed by quenching with triisopropyl borate. Finally, acidic workup would simultaneously hydrolyze the boronate ester and remove the protecting group to yield this compound.

Experimental Protocol: Synthesis of this compound

  • Protection: To a solution of 4-bromo-2-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by dropwise addition of methoxymethyl chloride (MOM-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-bromo-2-cyano-1-((methoxymethyl)oxy)benzene.

  • Borylation: Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Deprotection and Hydrolysis: Cool the reaction mixture to 0 °C and add 2 M hydrochloric acid. Stir vigorously for 4 hours. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Structural Analogs and Derivatives: A World of Possibilities

The this compound scaffold offers numerous opportunities for structural modification to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement of the Cyano Group

The nitrile group is a versatile functional group in medicinal chemistry, often acting as a bioisostere for other polar groups.[10] Its replacement can lead to significant changes in binding interactions and metabolic stability.

  • Tetrazole: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group and can also serve as a replacement for the nitrile group.[11] The conversion of a nitrile to a tetrazole is typically achieved by [2+3] cycloaddition with an azide, often catalyzed by a Lewis acid like zinc chloride or using an organotin azide.[12][13] The resulting tetrazole is more acidic than the nitrile and can participate in different hydrogen bonding and ionic interactions.

Experimental Protocol: Conversion of Nitrile to Tetrazole

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify with 2 M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude (4-hydroxy-3-(1H-tetrazol-5-yl)phenyl)boronic acid.

  • Amide/Carboxamide: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be coupled with various amines to form a library of amides. This introduces a wide range of substituents and modulates the hydrogen bonding capacity of the molecule.

Modification of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification to alter physicochemical properties.

  • Etherification: Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl substituents. This modification can increase lipophilicity, block metabolic oxidation of the phenol, and introduce new interaction points with a target protein. For instance, reaction with various alkyl halides in the presence of a base like potassium carbonate will yield a series of 4-alkoxy-3-cyanophenylboronic acids.[14]

  • Esterification: Acylation of the hydroxyl group to form esters is another common strategy to create prodrugs or to modulate the electronic properties of the phenyl ring.

Caption: Derivatization strategies for the core scaffold.

Derivatization via Suzuki-Miyaura Cross-Coupling

The boronic acid functionality is a powerful tool for constructing complex molecules. The Suzuki-Miyaura reaction allows for the coupling of the this compound core with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.[1][15] This enables the exploration of structure-activity relationships (SAR) by introducing diverse substituents at the boronic acid position.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.2 eq), the aryl/vinyl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Partners

Coupling Partner (Ar-X)Resulting StructurePotential Therapeutic Area
4-Bromopyridine2-Cyano-4-(pyridin-4-yl)phenolKinase Inhibition
2-Iodothiophene2-Cyano-4-(thiophen-2-yl)phenolAntimicrobial
Methyl 4-bromobenzoate4'-Hydroxy-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid methyl esterAnti-inflammatory
1-Bromo-4-fluorobenzene2-Cyano-4-(4-fluorophenyl)phenolVarious

Structure-Activity Relationships (SAR) and Drug Design Principles

The systematic modification of the this compound scaffold allows for the exploration of SAR, providing insights into the molecular features required for potent and selective biological activity.

  • Impact of Hydroxyl Group Modification: Conversion of the phenol to an ether can enhance metabolic stability and increase lipophilicity, which may improve cell permeability. However, it also eliminates a hydrogen bond donor, which could be detrimental to binding if this interaction is critical.

  • Influence of Cyano Group Bioisosteres: Replacing the nitrile with a tetrazole introduces a more acidic and bulkier group, which can lead to altered binding modes and improved pharmacokinetic profiles.[11]

  • Exploration of the "West" Vector via Suzuki Coupling: The Suzuki coupling allows for the exploration of the chemical space extending from the boronic acid position. The nature of the coupled aryl or heteroaryl group (its size, electronics, and hydrogen bonding potential) will have a profound impact on target engagement.

Applications in Drug Discovery

The this compound scaffold and its derivatives have potential applications in a wide range of therapeutic areas, including:

  • Enzyme Inhibition: The boronic acid can act as a transition state analog inhibitor of serine proteases and other enzymes.[5] The cyano and hydroxyl groups can provide additional binding interactions to enhance potency and selectivity.

  • Kinase Inhibitors: The biaryl structures generated via Suzuki coupling are common motifs in kinase inhibitors. The (3-Cyano-4-hydroxyphenyl) moiety can serve as a key hinge-binding element.

  • Antimicrobial Agents: The diverse functionalities on the scaffold can be tailored to target bacterial or fungal enzymes.[16]

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its trifunctional nature provides a rich platform for the generation of diverse chemical entities through well-established synthetic methodologies. By strategically modifying the cyano, hydroxyl, and boronic acid groups, and by employing powerful techniques like the Suzuki-Miyaura coupling, medicinal chemists can systematically explore the chemical space around this core to develop novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key synthetic strategies, derivatization possibilities, and drug design principles associated with this promising building block, empowering researchers to unlock its full potential in their quest for new medicines.

References

Methodological & Application

(3-Cyano-4-hydroxyphenyl)boronic acid Suzuki coupling reaction protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of (3-Cyano-4-hydroxyphenyl)boronic acid

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Its capacity to forge connections between sp²-hybridized carbon atoms has made it an indispensable tool in the synthesis of complex molecules. The resulting biaryl and heteroaryl motifs are prevalent structural units in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials like conducting polymers and liquid crystals.[3][5][6][7]

This guide focuses on a particularly valuable building block: This compound . The presence of an electron-withdrawing nitrile (cyano) group and a hydrogen-bond-donating phenol (hydroxyl) group on the same aromatic ring makes it a highly strategic reagent. These functional groups not only impart specific electronic properties to the target molecule but also serve as handles for subsequent chemical transformations.[8] However, the phenolic hydroxyl group can also introduce challenges, such as potential coordination to the palladium catalyst or reactivity with the base, necessitating a carefully optimized and robust protocol.[9]

This document provides a detailed exploration of the reaction mechanism, a comprehensive, field-proven experimental protocol, and a troubleshooting guide to empower researchers in leveraging this key reagent for their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[10][11][12]

  • Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻).[10][13][14][15]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]

Suzuki_Mechanism cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition trans_intermediate Ar¹-Pd(II)L₂-Ar² pd_complex->trans_intermediate activated_boronic Ar²-B(OH)₃⁻ activated_boronic->trans_intermediate boronic_acid Ar²-B(OH)₂ boronic_acid->activated_boronic Activation base Base (e.g., OH⁻) aryl_halide Ar¹-X aryl_halide->pd_complex product Ar¹-Ar² trans_intermediate->pd0 Reductive Elimination trans_intermediate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Protocol: Rationale Behind Key Parameters

A successful Suzuki coupling hinges on the careful selection of several key components. The choices are not arbitrary; they are dictated by the underlying mechanism and the specific properties of the substrates.

  • Palladium Catalyst : The "engine" of the reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior activity, especially for less reactive aryl chlorides or sterically hindered substrates.[1][3][16][17] For a substrate like this compound, a robust catalyst such as Pd(dppf)Cl₂ is an excellent and reliable starting point.

  • Base : The "activator." The base is essential for converting the boronic acid into the reactive boronate species.[10][13][14][15] The choice of base is critical.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are commonly used inorganic bases that are effective and cost-efficient.[9]

    • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base, often used for more challenging couplings.

    • For phenolic substrates, a moderately strong base like K₃PO₄ is often preferred to ensure efficient boronate formation without promoting unwanted side reactions involving the hydroxyl group.

  • Solvent System : The reaction medium must solubilize both the organic substrates and the inorganic base to a sufficient degree.[18] This is typically achieved using a biphasic mixture.

    • Ethereal Solvents (Dioxane, THF) or Aromatic Solvents (Toluene) are excellent for dissolving the organic components.[19][20]

    • Water is added to dissolve the inorganic base, facilitating its interaction with the boronic acid.[21] The ratio of organic solvent to water (e.g., 4:1 to 10:1) is a key parameter to optimize. Polar aprotic solvents like DMF or acetonitrile can also be used and may influence reaction rates and selectivity, though they can sometimes complicate product isolation.[19][22][23]

  • Aryl Halide Partner : The reactivity of the aryl halide coupling partner follows the general trend of I > Br > OTf >> Cl.[11][24] While aryl iodides are the most reactive, they are also more expensive and sometimes less stable. Aryl bromides offer a good balance of reactivity and stability and are the most common coupling partners. The coupling of aryl chlorides typically requires more active, specialized catalyst systems.[25]

Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment
Reagent/MaterialMolar Equiv.Notes
Aryl Bromide1.0Limiting Reagent
This compound1.2 - 1.5Slight excess ensures full consumption of halide.
Potassium Phosphate (K₃PO₄)2.0 - 3.0Use anhydrous, finely powdered base.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)0.01 - 0.051-5 mol% catalyst loading.
1,4-Dioxane-Anhydrous, degassed.
Water-Degassed (e.g., deionized).
Schlenk flask or sealed reaction vial-Must be oven-dried before use.
Magnetic stirrer, condenser, inert gas line (Ar or N₂)-Standard laboratory equipment.
Step-by-Step Procedure
  • Flask Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[26][27] Oxygen can deactivate the catalyst and lead to undesirable homocoupling of the boronic acid.[11][28]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be stirred to a uniform suspension.

  • Catalyst Addition : Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.02 equiv, 2 mol%) to the flask against a positive flow of inert gas. Reseal the flask immediately.

  • Reaction : Lower the flask into a preheated oil bath at 90-100 °C. Attach a condenser (under inert gas). Allow the reaction to stir vigorously for 4-16 hours.

  • Monitoring : Progress can be monitored by withdrawing small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting aryl bromide.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (e.g., 30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove the base and inorganic salts.[2][12][26]

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the final product.[4][12][29]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation a 1. Add Solids to Oven-Dried Flask b 2. Evacuate & Backfill with Inert Gas (x3) a->b c 3. Add Degassed Solvents (Dioxane/H₂O) b->c d 4. Add Pd Catalyst under Inert Gas c->d e 5. Heat to 90-100 °C with Stirring d->e f 6. Monitor by TLC or LC-MS e->f g 7. Cool & Perform Aqueous Work-up f->g h 8. Dry Organic Layer & Concentrate g->h i 9. Purify via Column Chromatography h->i

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficient temperature or reaction time. 3. Poor choice of base or solvent.1. Ensure thorough degassing of all reagents and solvents. Use a fresh bottle of catalyst or a robust precatalyst.[27] 2. Increase temperature in 10 °C increments or extend reaction time. 3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O).
Protodeboronation (Boronic acid replaced by -H)1. Reaction conditions are too harsh (high temp, strong base). 2. Reaction is too slow, allowing decomposition to compete. 3. Presence of excess water.1. Lower the reaction temperature. 2. Use a more active catalyst (e.g., one with a Buchwald ligand like SPhos) to accelerate the desired coupling over decomposition.[27][30] 3. Consider using the more stable pinacol ester derivative of the boronic acid.[28]
Homocoupling (Boronic acid couples with itself)1. Presence of oxygen in the reaction vessel. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).1. Improve the degassing procedure for solvents and the reaction flask.[11][27] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the reduction of the Pd(II) precatalyst.
Poor Product Recovery 1. Product is partially soluble in the aqueous layer. 2. Product is binding strongly to the silica gel column.1. Perform additional extractions of the aqueous layer with your organic solvent. 2. Modify the eluent for column chromatography; adding a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid can help elute polar, phenolic compounds.

References

The Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Cyano-4-hydroxyphenyl)boronic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Motifs in Modern Chemistry

The biaryl structural motif is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2] These compounds, characterized by two directly connected aromatic rings, are prevalent in numerous therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs.[3][4] The rigidity and defined spatial orientation of the biaryl unit allow for precise interactions with biological targets, making it a privileged scaffold in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these critical C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[4][5]

This guide provides an in-depth exploration of the synthesis of biaryl compounds using a particularly valuable and functionalized building block: (3-Cyano-4-hydroxyphenyl)boronic acid. The presence of both an electron-withdrawing cyano group and an electron-donating hydroxyl group on the boronic acid presents unique electronic properties that can be strategically exploited. This document will elucidate the mechanistic nuances of the Suzuki-Miyaura coupling, provide a detailed, field-proven protocol for its application, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Engine of Biaryl Synthesis: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide.[6] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square-planar palladium(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[7] This boronate then exchanges its aryl group with the halide on the palladium center. The electronic nature of the boronic acid plays a significant role here; electron-deficient boronic acids, such as our subject compound, can sometimes exhibit different reactivity profiles compared to their electron-rich counterparts.[8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Boronate->ArPdX Base Base (e.g., K₂CO₃) Base->BoronicAcid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[5]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Key Parameters and Expected Outcomes

The success of the Suzuki-Miyaura coupling is influenced by several factors. The following table summarizes key parameters and provides general expectations for the reaction with this compound.

ParameterRecommended ConditionRationale & Expected Outcome
Palladium Catalyst Pd(OAc)₂ with PPh₃, Pd(PPh₃)₄, or PdCl₂(dppf)The choice of catalyst and ligand is crucial. For electron-deficient boronic acids, ligands that promote reductive elimination can be beneficial. Expect moderate to high yields with proper catalyst selection.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the activation of the boronic acid. The strength and solubility of the base can impact the reaction rate and yield.
Solvent System Dioxane/Water, Toluene/Water, DMFA biphasic solvent system is common, with the aqueous phase facilitating the dissolution of the base and the organic phase dissolving the reactants and catalyst.
Temperature 80-100 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst used.
Reaction Time 2-24 hoursReaction times can vary significantly. Monitoring by TLC or LC-MS is recommended to determine the point of completion.

Troubleshooting and Mechanistic Insights

Issue: Low or no product formation.

  • Possible Cause: Inefficient catalyst activity.

  • Solution: Ensure the palladium catalyst is active and the ligands are not oxidized. Consider using a pre-catalyst or a different ligand system. The electron-withdrawing nature of the cyano group may necessitate a more electron-rich ligand to facilitate oxidative addition.

Issue: Protodeborylation (loss of the boronic acid group).

  • Possible Cause: The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond.

  • Solution: Use anhydrous solvents and ensure the base is of good quality. While some water is necessary in many protocols, excessive amounts should be avoided.

Issue: Homocoupling of the boronic acid.

  • Possible Cause: This side reaction can occur, particularly at higher temperatures or with certain catalyst systems.

  • Solution: Optimize the reaction temperature and consider a catalyst system known to suppress homocoupling.

Conclusion

The synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful and strategic approach for accessing functionalized molecules of significant interest in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently construct these valuable scaffolds. The protocol and insights provided herein serve as a comprehensive guide to empower scientists in the successful application of this important synthetic transformation.

References

Palladium catalysts for cross-coupling with (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Palladium Catalysts for High-Efficacy Cross-Coupling with (3-Cyano-4-hydroxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on the specific application of this compound, a valuable building block for synthesizing biaryl compounds pertinent to pharmaceuticals and advanced materials. However, its unique substitution pattern—an electron-withdrawing cyano group meta to the boronic acid and an acidic phenol para to it—presents distinct challenges, including catalyst inhibition and protodeboronation. This document provides a detailed exploration of the mechanistic nuances, a guide to catalyst and ligand selection, and robust, step-by-step protocols designed to ensure successful and high-yielding coupling reactions with this versatile yet sensitive substrate.

Mechanistic Considerations for a Functionalized Substrate

A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The functional groups on this compound directly influence the efficiency of these steps, requiring careful optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate, which is formed by the activation of the boronic acid with a base.[2][5] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L)₂ (Palladacycle) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product_out Ar-Ar' RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd Boronate_in Ar'-B(OR)₃⁻ Boronate_in->Transmetalation Base_in Base (e.g., K₂CO₃) Base_in->Transmetalation Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) Degas 2. Degassing (Purge with Inert Gas) Setup->Degas Solvent 3. Add Degassed Solvent Degas->Solvent Catalyst 4. Add Catalyst/Precatalyst (Under Positive Pressure) Solvent->Catalyst React 5. Heat & Stir (Monitor by TLC/LC-MS) Catalyst->React Workup 6. Reaction Workup (Quench, Extract, Dry) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Purified Product Purify->Product Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Suzuki-Miyaura Reactions Start Low or No Yield Observed Check_SM Starting Materials Consumed? Start->Check_SM Check_Catalyst Is the Catalyst Active? - Use fresh catalyst/precatalyst - Degas solvents thoroughly - Ensure inert atmosphere Check_SM->Check_Catalyst SM_No Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products SM_Yes SM_No No Check_Conditions Are Conditions Forcing Enough? - Increase temperature (to 110°C) - Use stronger base (K₃PO₄) - Switch to a more active ligand (e.g., XPhos) Check_Catalyst->Check_Conditions SM_Yes Yes Protodeboronation Protodeboronation of Boronic Acid (Ar-H from Boronic Acid) Check_Side_Products->Protodeboronation Yes Homocoupling Homocoupling of Boronic Acid (Ar-Ar from Boronic Acid) Check_Side_Products->Homocoupling Yes (alternative) Dehalogenation Dehalogenation of Aryl Halide (Ar-H from Halide) Check_Side_Products->Dehalogenation Yes (alternative) Fix_Protodeboronation Solution: - Use milder base (K₂CO₃) - Run under anhydrous conditions - Protect as pinacol ester Protodeboronation->Fix_Protodeboronation Fix_Homocoupling Solution: - Improve degassing protocol - Ensure strict inert atmosphere Homocoupling->Fix_Homocoupling Fix_Dehalogenation Solution: - Change base or solvent - Try a different ligand Dehalogenation->Fix_Dehalogenation

References

(3-Cyano-4-hydroxyphenyl)boronic Acid: A Strategic Building Block for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). Boronic acids and their derivatives have become indispensable tools, largely due to their versatile reactivity in carbon-carbon bond-forming reactions, stability, and relatively low toxicity.[1][2] Among these, (3-Cyano-4-hydroxyphenyl)boronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring both a nitrile (-CN) and a hydroxyl (-OH) group, provides medicinal chemists with a powerful handle to modulate the electronic properties, receptor binding interactions, and pharmacokinetic profiles of target molecules.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis. We will delve into its chemical properties, explore its application in the synthesis of cutting-edge therapeutics, and provide detailed, field-proven protocols for its use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6]

Physicochemical Properties and Reactivity Profile

This compound is a solid compound that requires storage in an inert atmosphere at 2-8°C to maintain its stability. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group on the phenyl ring creates a unique electronic environment that influences its reactivity in cross-coupling reactions.[4] This substitution can lead to improved yields and cleaner reaction profiles compared to less functionalized boronic acid analogs.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2364439-36-9
Molecular Formula C₇H₆BNO₃
Molecular Weight 162.94 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Inert atmosphere, 2-8°C

The boronic acid moiety, -B(OH)₂, is the key functional group that participates in the catalytic cycle of cross-coupling reactions. It is important to note that boronic acids can be prone to protodeboronation, a side reaction that quenches the reagent, especially with electron-deficient arylboronic acids under certain conditions.[7] Proper reaction setup and optimization are crucial to mitigate this and other side reactions like homocoupling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6][8][9] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[6][7][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[8][11]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar¹-X) to form a Pd(II) complex. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[6]

  • Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and is influenced by the choice of base and solvent.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)-X(L2) Ar1-Pd(II)-X(L2) Pd(0)L2->Ar1-Pd(II)-X(L2) Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2(L2) Ar1-Pd(II)-Ar2(L2) Ar1-Pd(II)-X(L2)->Ar1-Pd(II)-Ar2(L2) Transmetalation ([Ar2-B(OH)3]-) Product Ar1-Ar2 Ar1-Pd(II)-Ar2(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound is a key building block in the synthesis of various Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.[13][14] This tissue selectivity makes them promising candidates for treating a range of conditions, including muscle wasting diseases, osteoporosis, and certain types of cancer.[13][14]

The cyano and hydroxyl functionalities of the boronic acid are often crucial for the biological activity of the final SARM molecule, participating in key interactions with the androgen receptor.[15]

General Synthetic Workflow

The synthesis of a biaryl SARM intermediate using this compound typically follows a standardized workflow, which can be adapted based on the specific coupling partner and desired scale.

SARM_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble Glassware (Inert Atmosphere) Reagents 2. Charge Reagents: - Aryl Halide - Boronic Acid - Base - Solvent Setup->Reagents Degas 3. Degas Mixture Reagents->Degas Catalyst 4. Add Pd Catalyst Degas->Catalyst Heat 5. Heat to Reaction Temp Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Aqueous Work-up & Extraction Quench->Extract Purify 9. Purify Crude Product (e.g., Column Chromatography) Extract->Purify Final 10. Characterize Final Product Purify->Final

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a Biaryl SARM Intermediate

This protocol provides a representative example for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Reagents should be of high purity for optimal results.[5][16]

Materials and Reagents
  • Aryl Bromide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF), often with water[5][17]

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula. Sparge the resulting mixture with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-18 hours).[17]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[18]

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[17][18]

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Causality and Optimization Insights
  • Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands often enhance catalyst activity and stability, especially for challenging substrates like aryl chlorides.[8][16] For instance, palladacycles are known for their thermal stability and insensitivity to air and water.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective, but milder bases like K₂CO₃ can be sufficient and are preferred if base-sensitive functional groups are present.[5][12]

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in dissolving the base and accelerating the transmetalation step.[17] Anhydrous conditions may be necessary for specific substrates or catalysts.

  • Equivalents of Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base/solvent combination.Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents.
Protodeboronation Presence of protic impurities, prolonged reaction time at high temperature.Use anhydrous solvents, minimize reaction time, consider using a boronic ester.[7]
Homocoupling of Boronic Acid Oxygen contamination, inefficient transmetalation.Improve degassing, screen different ligands to accelerate transmetalation.
Difficult Purification Residual boron-containing byproducts.Perform an aqueous wash with a mild base during work-up; consider using boronic esters for easier purification.[19]

Conclusion

This compound is a highly strategic and versatile building block for the synthesis of complex APIs, particularly in the development of novel SARMs. Its successful application hinges on a solid understanding of the Suzuki-Miyaura cross-coupling reaction and careful optimization of reaction parameters. The protocols and insights provided in this application note offer a robust foundation for researchers to leverage the unique properties of this reagent, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols: Strategic C-C Bond Formation with (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility, functional group tolerance, and robustness in forging carbon-carbon bonds.[1][2][3][4] This transformation is of paramount importance in the fields of medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity.[5][6][7]

(3-Cyano-4-hydroxyphenyl)boronic acid is a highly valuable building block in this context. The unique substitution pattern—a cyano group ortho to a hydroxyl group—provides a scaffold ripe for further functionalization and offers specific electronic and hydrogen-bonding properties. These features are frequently sought after in the design of kinase inhibitors, receptor antagonists, and other biologically active molecules.

However, the very functional groups that make this reagent so attractive also introduce specific challenges. The acidic phenolic proton and the potential for coordination with the cyano group can influence the catalytic cycle, necessitating carefully optimized reaction conditions. This guide provides a detailed exploration of the critical parameters, step-by-step protocols, and troubleshooting advice to enable researchers to successfully employ this compound in their synthetic campaigns.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[10]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential here. The base activates the boronic acid, typically by forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[11][12]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[1][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of coupling with this compound is highly dependent on the careful selection of several key parameters. The electronic nature of the cyano group and the acidity of the hydroxyl group must be considered.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligands is critical. While many systems will work, challenging substrates often require more specialized catalysts.

  • Standard Precatalysts : Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common starting points. Pd(PPh₃)₄ is a Pd(0) source, while the others are Pd(II) precatalysts that are reduced in situ.

  • Ligands : The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃) : A classic, versatile ligand.

    • Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos) : These bulky, electron-rich ligands are highly effective for coupling sterically hindered or electronically deactivated substrates. They accelerate both oxidative addition and reductive elimination.[13]

    • N-Heterocyclic Carbenes (NHCs) : Offer strong σ-donation and are often very robust, making them excellent ligands for activating less reactive coupling partners like aryl chlorides.[8]

Base Selection: A Critical Choice

The base is arguably the most critical variable when using a boronic acid with an acidic proton, such as this compound. The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions or degradation.

  • Inorganic Bases : These are the most common choices.[12]

    • Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and effective. Cs₂CO₃ is more soluble in organic solvents and often gives better results for difficult couplings.

    • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often the base of choice for hindered substrates or when dealing with base-sensitive functional groups.

  • Organic Bases : Less common, but can be useful in specific applications. Examples include triethylamine (TEA) or diisopropylethylamine (DIPEA).

For this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is recommended to ensure both deprotonation of the phenol (which can aid solubility and reactivity) and formation of the boronate complex without causing substrate decomposition.

Solvent System

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aqueous/organic mixtures are very common.

  • Dioxane/Water or THF/Water : Classic solvent systems that work for a broad range of substrates.

  • Toluene, DMF, or Acetonitrile : Often used with stronger bases like K₃PO₄.

  • Degassing : It is absolutely critical to degas the solvent before adding the catalyst. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[13] Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Temperature and Reaction Time

Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[1] Microwave-assisted protocols can significantly shorten reaction times from hours to minutes by allowing for rapid heating to higher temperatures.[14] Reaction progress should be monitored by TLC, LC-MS, or GC-MS.

Data Presentation: Comparative Table of Reaction Conditions

The following table provides starting points for the optimization of the Suzuki-Miyaura coupling with this compound and a generic aryl bromide (Ar-Br).

Condition SetPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Notes
A (Standard) Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)906-12A good general starting point for activated aryl bromides.
B (Robust) Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene1004-8Recommended for deactivated or sterically hindered aryl bromides.[13]
C (Chloride) Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane11012-24For coupling with more challenging aryl chlorides.[14]
D (Microwave) PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)1400.25-0.5For rapid synthesis and high-throughput screening applications.

Experimental Protocols

Safety Note : Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide using Condition Set B.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous toluene

  • Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To the oven-dried reaction vessel, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.5 mmol).

  • Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition : Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for rapid synthesis using a dedicated microwave reactor.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)

  • DMF/Water mixture (5:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reagent Addition : To the microwave vial, add the aryl bromide (0.2 mmol), this compound (0.3 mmol), Cs₂CO₃ (0.4 mmol), and PdCl₂(dppf) (0.01 mmol).

  • Solvent Addition : Add 2 mL of a 5:1 DMF/Water solution.

  • Degassing : Sparge the mixture with a stream of argon for 5 minutes.

  • Sealing : Securely cap the vial.

  • Microwave Irradiation : Place the vial in the microwave reactor. Set the conditions to heat to 140 °C with a hold time of 15-20 minutes.

  • Workup & Purification : After cooling, perform the workup and purification as described in Protocol 1.

Workflow Visualization

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Prep Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst Add Catalyst/Ligand Solvent Add Degassed Solvent Heat Heat & Stir under Inert Atmosphere (Oil Bath or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

References

Applications of (3-Cyano-4-hydroxyphenyl)boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, as well as inflammatory and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2]

(3-Cyano-4-hydroxyphenyl)boronic acid has emerged as a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its utility stems from the presence of three key functional groups: a boronic acid, a cyano group, and a hydroxyl group. The boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. The cyano and hydroxyl groups provide opportunities for further functionalization and can act as critical hydrogen bond donors or acceptors, influencing the binding affinity and selectivity of the final inhibitor for its target kinase.

This application note provides a detailed overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for TANK-binding kinase 1 (TBK1). We will explore the relevant signaling pathways, provide detailed synthetic protocols, and present key data for a representative compound.

The Suzuki-Miyaura Coupling: A Cornerstone of Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[3][4] This reaction is particularly well-suited for the synthesis of complex molecules like kinase inhibitors due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5]

In the context of synthesizing kinase inhibitors, the Suzuki-Miyaura reaction allows for the modular assembly of different molecular fragments. This compound can be coupled with a variety of heterocyclic scaffolds, which often form the core of the kinase inhibitor and interact with the hinge region of the kinase's ATP-binding pocket.

Figure 1: General scheme of the Suzuki-Miyaura coupling in kinase inhibitor synthesis.

Application in the Synthesis of TANK-binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a critical role in the innate immune system, particularly in the antiviral response through the production of type I interferons.[6][7] Dysregulation of TBK1 signaling has been implicated in various diseases, including autoimmune disorders and certain types of cancer.[2] As such, TBK1 has emerged as a promising therapeutic target for the development of novel inhibitors.

This compound, or a protected form thereof, serves as a key building block in the synthesis of a class of potent TBK1 inhibitors. The cyanohydroxyphenyl moiety is incorporated into the final molecule, where it can form crucial interactions within the ATP-binding site of the TBK1 enzyme.

The TBK1 Signaling Pathway

TBK1 is a central node in several signaling pathways, including those initiated by pattern recognition receptors (PRRs) that detect viral nucleic acids. Upon activation, TBK1 phosphorylates transcription factors such as IRF3 and IRF7, leading to their dimerization and translocation to the nucleus. In the nucleus, they induce the expression of type I interferons (IFN-α and IFN-β), which in turn initiate an antiviral state in surrounding cells. TBK1 also plays a role in NF-κB activation and autophagy.[1][8]

TBK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral PAMPs PRR PRRs (e.g., RIG-I, cGAS) Virus->PRR Detection Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors Activation TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3/7 TBK1->IRF3 Phosphorylation IKK IKK complex TBK1->IKK Activation IRF3_P p-IRF3/7 (Dimer) IRF3->IRF3_P IRF3_P_nuc p-IRF3/7 IRF3_P->IRF3_P_nuc Translocation NFkB_I NF-κB/IκB IKK->NFkB_I Phosphorylation of IκB NFkB NF-κB NFkB_I->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Target Genes (IFN-β, Pro-inflammatory Cytokines) IRF3_P_nuc->Genes Transcription NFkB_nuc->Genes Transcription TBK1_Inhibitor TBK1 Inhibitor (Synthesized using This compound) TBK1_Inhibitor->TBK1 Inhibition

Figure 2: Simplified TBK1 signaling pathway and the point of intervention for TBK1 inhibitors.

Synthetic Protocol: Suzuki-Miyaura Coupling for a TBK1 Inhibitor Precursor

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a TBK1 inhibitor, adapted from the procedures described in the patent literature. This reaction couples a protected form of this compound with a substituted 7H-pyrrolo[2,3-d]pyrimidine core.

Rationale for Hydroxyl Group Protection: The phenolic hydroxyl group is often protected during Suzuki-Miyaura coupling reactions. This is because the free phenol can be acidic enough to interfere with the basic conditions of the reaction or coordinate to the palladium catalyst, leading to side reactions and reduced yields. A common protecting group for phenols is the tetrahydropyranyl (THP) ether, which is stable to the reaction conditions and can be readily removed later in the synthetic sequence.[9]

Materials and Reagents
  • 6-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Experimental Procedure
  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 6-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add 1,4-dioxane and water to the vial in a 4:1 ratio.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Base Addition: Add the 2 M aqueous Na₂CO₃ solution (3.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture in a microwave reactor at 115 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling step.

Data Summary

The following table summarizes the activity of a representative TBK1 inhibitor synthesized using a derivative of this compound. The data demonstrates the high potency of compounds developed using this synthetic strategy.

Compound IDTarget KinaseIC₅₀ (nM)Assay TypeReference
GSK8612TBK111Biochemical[10]
GSK8612IKKε190Biochemical[10]

Note: GSK8612 is a structurally related TBK1 inhibitor for which public domain potency data is available, illustrating the potential of this chemical space.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular scaffolds with potent and selective activity against a range of kinase targets. The successful incorporation of this reagent into the synthesis of TBK1 inhibitors highlights its importance in the development of targeted therapies for cancer and inflammatory diseases. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this compound in their own kinase inhibitor discovery programs.

References

Derivatization of the Hydroxyl Group on (3-Cyano-4-hydroxyphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (3-Cyano-4-hydroxyphenyl)boronic Acid

This compound is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its trifunctional nature—comprising a boronic acid, a nitrile (cyano group), and a phenolic hydroxyl group—offers a versatile scaffold for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision.[3] The cyano and hydroxyl groups provide additional handles for molecular elaboration and can influence the electronic properties and binding interactions of the final compound.[3]

A particularly significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5] The hydroxyl group on this compound serves as a primary attachment point for the "linker" component of a PROTAC, making its selective derivatization a critical step in the synthesis of these next-generation therapeutics.[6]

This guide provides a detailed exploration of robust and field-proven protocols for the derivatization of the hydroxyl group on this compound, focusing on etherification and esterification reactions. We will delve into the causality behind experimental choices, address potential challenges, and offer detailed, step-by-step methodologies suitable for researchers in synthetic chemistry and drug development.

Core Challenge: Managing Reactivity and Stability

The primary challenge in derivatizing this compound lies in the chemoselective modification of the hydroxyl group without engaging in or degrading the boronic acid moiety.

  • Boronic Acid Stability: Arylboronic acids can be sensitive to certain reaction conditions. They are generally stable but can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or strongly basic conditions.[7][8]

  • Equilibrium and Reactivity: The reactivity of the boronic acid is pH-dependent. Basic conditions convert the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate species, which is the active form in Suzuki couplings but can also be more prone to decomposition.[8]

Strategic Recommendation: Protection of the Boronic Acid

To mitigate these risks and ensure clean, high-yielding reactions on the hydroxyl group, it is highly recommended to first protect the boronic acid. The most common and effective strategy is the conversion of the boronic acid to its pinacol ester derivative, 2-(3-cyano-4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Why Pinacol Esters? Boronic acid pinacol esters are significantly more stable than the free boronic acids.[9][10] They are generally resistant to protodeboronation, stable to chromatography, and often crystalline solids that are easier to handle.[9][11] While they are less reactive in Suzuki couplings, they can often be used directly or easily deprotected back to the boronic acid under mild acidic conditions or via transesterification.[9][11][12]

The protocols described below will assume the starting material is the more stable This compound pinacol ester . If starting with the free boronic acid, a preliminary protection step is advised.

Experimental Workflows and Protocols

This section details three primary methods for derivatizing the phenolic hydroxyl group: Williamson Ether Synthesis, Mitsunobu Reaction, and Acylation for ester formation.

Workflow Overview

The general strategy for derivatization follows a logical sequence to ensure the integrity of all functional groups.

G cluster_0 Pre-Reaction Strategy cluster_1 Derivatization of Hydroxyl Group cluster_2 Post-Reaction Options Start This compound Protect Protect Boronic Acid (e.g., with Pinacol) Start->Protect Increases Stability Protected_Start Boronic Acid Pinacol Ester Derivative Derivatize Select Derivatization Method (Etherification / Esterification) Protected_Start->Derivatize Product Derivatized Product Derivatize->Product Deprotect Deprotect Boronic Acid (Optional, if free acid is needed) Product->Deprotect Final Final Product for Downstream Applications Product->Final Use directly Deprotect->Final

Caption: Strategic workflow for derivatizing this compound.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

This classic Sₙ2 reaction is a reliable method for forming ethers by reacting a deprotonated phenol (phenoxide) with a primary alkyl halide.[13][14] It is particularly useful for attaching functionalized alkyl chains, such as those terminating in an azide or alkyne for subsequent "click chemistry" applications in PROTAC synthesis.

Causality Behind Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group (pKa ~10) to form the nucleophilic phenoxide. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[13] They are strong enough for the phenol but generally not harsh enough to promote side reactions. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used but requires an anhydrous aprotic solvent like THF or DMF.[15]

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺ or Cs⁺) without solvating and deactivating the phenoxide nucleophile, thus accelerating the Sₙ2 reaction.[15]

  • Alkyl Halide: The reaction works best with primary alkyl halides (R-Br or R-I).[14] Secondary and tertiary halides are prone to E2 elimination side reactions, which compete with the desired Sₙ2 substitution.[15]

G cluster_0 Williamson Ether Synthesis Reactants Phenol Derivative + R-X (Primary Alkyl Halide) Product Ether Product + Salt Byproduct Reactants->Product Sₙ2 Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reactants Deprotonates Phenol Solvent Solvent (e.g., ACN, DMF) Solvent->Reactants Reaction Medium

Caption: Reaction scheme for Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound pinacol ester (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (ACN) or DMF (approx. 10-15 mL per mmol of substrate) followed by potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Add the primary alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the final product by silica gel column chromatography.

Protocol 2: Mitsunobu Reaction for Ether or Ester Synthesis

The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a wide range of functional groups, including ethers and esters, under mild, neutral conditions.[16][17] It is particularly advantageous for substrates that are sensitive to basic or acidic conditions. The reaction proceeds via an alkoxyphosphonium salt intermediate.[18]

Causality Behind Experimental Choices:

  • Reagents: The core reagents are triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] PPh₃ acts as the oxygen acceptor, and DEAD/DIAD is the ultimate oxidizing agent that drives the reaction.

  • Nucleophile: For etherification, an alcohol (R-OH) is used as the nucleophile. For esterification, a carboxylic acid (R-COOH) is used. The nucleophile should have a pKa of approximately 15 or lower to be effective.[19] Phenols are sufficiently acidic to act as the alcohol component.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reactants.[18]

Step-by-Step Protocol (for Etherification):

  • Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound pinacol ester (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. Caution: This addition can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours. Monitor progress by TLC, observing the consumption of the starting material and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[19]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major challenge in Mitsunobu work-ups is the removal of TPPO and the hydrazine byproduct.

  • Purification:

    • Purify the crude residue directly by silica gel column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as the byproducts are more polar.

    • Alternatively, the crude mixture can be triturated with diethyl ether to precipitate out some of the TPPO before chromatography.

Protocol 3: Acylation with Acid Anhydride for Ester Synthesis

This is a straightforward and efficient method for converting phenols to esters using an acid anhydride and a base catalyst or promoter.[20]

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is commonly used for acetylation, but other anhydrides can be used to install different ester groups.[21] Anhydrides are generally preferred over acyl chlorides as they are less sensitive to moisture and the byproduct (a carboxylic acid) is less corrosive than HCl.

  • Catalyst/Base: While the reaction can proceed without a catalyst, it is often slow.[21] A base like pyridine or triethylamine can be used as a nucleophilic catalyst and to scavenge the carboxylic acid byproduct. Alternatively, solid catalysts like expansive graphite or sulfated zirconia can be used for a more environmentally friendly and easily separable option.[20]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, combine this compound pinacol ester (1.0 eq.) and the acid anhydride (e.g., acetic anhydride, 2.0 eq.).

  • Solvent (Optional): The reaction can often be run neat. If a solvent is required for solubility, a non-protic solvent like dichloromethane (CH₂Cl₂) or THF can be used.

  • Catalyst: Add a catalytic amount of a solid acid catalyst like expansive graphite (e.g., 200 mg per 10 mmol of substrate) or a stoichiometric amount of a base like pyridine (2.0 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-6 hours. Monitor the reaction by TLC.

  • Work-up (with solid catalyst):

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter to remove the catalyst, washing the filter cake with the solvent.

    • Wash the filtrate with 5% HCl (if a basic catalyst like pyridine was used), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Summary of Derivatization Protocols

Protocol Reaction Type Key Reagents Solvent Temp. Typical Time Key Advantage
Williamson Ether Synthesis EtherificationK₂CO₃ or Cs₂CO₃, Primary Alkyl HalideACN, DMFRT to 80°C4-12 hRobust, scalable, good for simple alkylations.[13]
Mitsunobu Reaction Ether/EsterificationPPh₃, DIAD or DEAD, NucleophileTHF0°C to RT6-24 hMild, neutral conditions, wide substrate scope.[16][22]
Acylation EsterificationAcid Anhydride, Pyridine or Solid CatalystNeat or CH₂Cl₂RT to 60°C1-6 hSimple, high-yielding, often clean reaction.[21]

Conclusion and Outlook

The derivatization of the hydroxyl group on this compound is a fundamental step in harnessing its potential as a versatile synthetic building block. By first protecting the boronic acid as a pinacol ester, researchers can employ robust and reliable methods such as the Williamson ether synthesis, Mitsunobu reaction, or acylation to selectively modify the phenolic position. The choice of method depends on the desired final product (ether vs. ester) and the sensitivity of the other reagents in the synthetic scheme. These protocols provide a clear pathway for creating advanced intermediates, particularly for the modular synthesis of PROTACs and other complex molecules in drug discovery.

References

Application Notes and Protocols: The Strategic Role of Cyano-Substituted Boronic Acids in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, largely celebrated for their versatility in carbon-carbon bond formation.[1][2][3] However, to view them solely as synthetic intermediates would be to overlook a nuanced and powerful application in targeted drug discovery. The strategic incorporation of a cyano (-CN) group onto a boronic acid scaffold transforms it from a mere building block into a sophisticated "warhead" for covalent inhibitors, a class of therapeutics gaining significant traction.[4][5] This guide delves into the multifaceted role of cyano-substituted boronic acids, providing both the conceptual framework and practical protocols for their application in the rational design of targeted therapies. We will explore how the unique electronic properties of the cyano group modulate the reactivity of the boronic acid moiety, enabling selective and potent inhibition of key enzymatic targets.

Section 1: The Cyano Group - A Master Regulator of Boronic Acid Reactivity and Potency

The seemingly simple addition of a cyano group to a phenylboronic acid imparts a profound influence on its chemical and biological properties. This is not a trivial substitution; it is a deliberate design element that leverages fundamental principles of physical organic chemistry to achieve a desired biological outcome.

Electronic Effects: Enhancing Electrophilicity for Covalent Engagement

The cyano group is a potent electron-withdrawing group. Its presence on the aromatic ring significantly depletes electron density from the boron atom of the boronic acid. This heightened electrophilicity makes the boron atom more susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, most notably the hydroxyl group of serine or the thiol group of cysteine.[6][7] This interaction is the cornerstone of their mechanism as covalent inhibitors.[4][8]

Modulating pKa: Fine-Tuning for Optimal Interaction

The electron-withdrawing nature of the cyano group also lowers the pKa of the boronic acid. This is a critical consideration, as the anionic boronate form is the more reactive species in forming a covalent bond with the target enzyme. By fine-tuning the pKa, medicinal chemists can ensure that a significant population of the inhibitor exists in the active boronate form at physiological pH, thereby enhancing its potency.

The Power of Reversible Covalency

Unlike many traditional covalent inhibitors that form irreversible bonds, boronic acids, including their cyano-substituted variants, typically engage in reversible covalent interactions.[5][9] This is a significant advantage in drug design, as it can lead to a more favorable safety profile. The formation of a stable, yet reversible, adduct with the target can provide a prolonged duration of action while minimizing the risk of off-target modifications and potential immunogenicity associated with permanent protein alteration.[5]

Section 2: Key Therapeutic Targets and Applications

The unique properties of cyano-substituted boronic acids have positioned them as promising inhibitors for several important classes of enzymes implicated in a range of diseases.

Serine Protease Inhibition: A New Frontier

Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation is linked to diseases such as cancer, inflammation, and viral infections.[10][11] Cyano-substituted boronic acids have been successfully employed to target these enzymes.[7][10] They act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[12] The boronic acid forms a covalent adduct with the catalytic serine residue in the enzyme's active site, leading to potent and often selective inhibition.[7][10]

Mechanism of Serine Protease Inhibition by a Cyano-Substituted Boronic Acid

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Adduct Ser-OH Serine Residue (Ser-OH) Adduct Tetrahedral Adduct (Ser-O-B(OH)2-R) Ser-OH->Adduct Forms His-Im Histidine Residue His-Im->Ser-OH Activates Inhibitor Cyano-Phenyl Boronic Acid (R-B(OH)2) Inhibitor->Ser-OH Nucleophilic Attack Adduct->Ser-OH Reversible

Caption: Reversible covalent inhibition of a serine protease.

Combating Antibiotic Resistance: β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics is a major global health crisis.[13][14] One of the primary resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate these life-saving drugs.[13] Boronic acid derivatives, including those with cyano substituents, have shown significant promise as β-lactamase inhibitors.[9][15] By inactivating β-lactamases, these compounds can restore the efficacy of existing β-lactam antibiotics.[14][16]

Section 3: Experimental Protocols

The successful application of cyano-substituted boronic acids in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed protocols for their synthesis, enzymatic evaluation, and confirmation of covalent target engagement.

Protocol: Synthesis of a Representative Cyano-Substituted Phenylboronic Acid

This protocol outlines a general method for the synthesis of 4-cyanophenylboronic acid from 4-bromobenzonitrile, a common starting material.[17]

Materials:

  • 4-bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, nitrogen/argon source, dry ice/acetone bath, separatory funnel.

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzonitrile (10 mmol) in anhydrous THF (20 mL).[18]

  • Cooling: Cool the reaction mixture to -70°C using a dry ice/acetone bath.[18]

  • Lithiation: Slowly add n-butyllithium (12 mmol) to the cooled solution while maintaining the temperature below -65°C. Stir the mixture at this temperature for 30 minutes.[18]

  • Borylation: To the reaction mixture, add triisopropyl borate (12 mmol) dropwise, ensuring the temperature remains below -65°C. Allow the reaction to slowly warm to room temperature overnight with continuous stirring.

  • Quenching and Extraction: Carefully add 2N HCl (10 mL) to the reaction mixture.[18] Transfer the mixture to a separatory funnel and separate the organic layer. Neutralize the aqueous layer to a pH of approximately 7 with 5N NaOH and extract twice with ethyl acetate.[18]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[18]

  • Purification: Purify the solid product by recrystallization from acetonitrile to yield the final 4-cyanophenylboronic acid.[18]

Protocol: Determination of Enzyme Inhibition (IC50)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a cyano-substituted boronic acid against a target enzyme, such as a serine protease.

Materials:

  • Target enzyme

  • Cyano-substituted boronic acid inhibitor

  • Chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl at physiological pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in the assay buffer. Prepare serial dilutions of the cyano-substituted boronic acid inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to each well. Add varying concentrations of the inhibitor to the wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the rate of product formation over time using a microplate reader at the appropriate wavelength for the substrate being used.

  • Data Analysis: Plot the enzyme activity (reaction rate) as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[19]

Workflow for IC50 Determination

G A Prepare Enzyme and Inhibitor Dilutions B Add Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Rate (Plate Reader) D->E F Plot Data and Calculate IC50 E->F

Caption: A typical workflow for determining the IC50 of an inhibitor.

Protocol: Mass Spectrometry Analysis for Covalent Adduct Confirmation

Mass spectrometry is a powerful tool to confirm the covalent modification of a target protein by a cyano-substituted boronic acid.[20][21]

Materials:

  • Target protein

  • Cyano-substituted boronic acid inhibitor

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Incubation: Incubate the target protein with an excess of the cyano-substituted boronic acid inhibitor in a suitable buffer for a sufficient time to allow for covalent bond formation.

  • Sample Preparation: Prepare two samples for analysis: the protein incubated with the inhibitor and a control sample of the protein incubated with buffer alone. Desalt the samples if necessary.

  • Mass Spectrometry Analysis: Analyze both samples by mass spectrometry.

  • Data Interpretation: Compare the mass spectra of the two samples. A mass shift in the sample containing the inhibitor corresponding to the molecular weight of the inhibitor indicates the formation of a covalent adduct.[20][21] Peptide-level analysis can be performed after enzymatic digestion of the protein to pinpoint the exact site of modification.[20]

Section 4: Data Presentation and Interpretation

The quantitative data generated from these protocols are crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Example Inhibition Data for Cyano-Substituted Boronic Acids against Serine Protease X

Compound IDR-Group on Phenyl RingIC50 (nM)
CSBA-1 4-CN50
CSBA-2 3-CN120
CSBA-3 2-CN250
BA-control H>10,000

Data are hypothetical and for illustrative purposes only.

The data in Table 1 clearly demonstrate the importance of the cyano group's position on the phenyl ring for inhibitory potency against this hypothetical serine protease. The para-substituted compound (CSBA-1) is the most potent, suggesting that the electronic and steric effects at this position are optimal for binding and covalent interaction within the enzyme's active site. The unsubstituted boronic acid (BA-control) shows negligible activity, highlighting the critical role of the cyano substituent.

Conclusion: A Versatile Tool for Targeted Drug Discovery

Cyano-substituted boronic acids represent a sophisticated and highly versatile class of compounds in the medicinal chemist's toolbox. Their unique ability to act as reversible covalent inhibitors, coupled with the tunable nature of their reactivity through strategic placement of the cyano group, makes them invaluable for the development of targeted therapies against a range of challenging disease targets. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively harness the potential of these remarkable molecules in their drug discovery endeavors.

References

Application Notes & Protocols: Scalable Synthesis and Utilization of (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Cyano-4-hydroxyphenyl)boronic acid is a pivotal bifunctional building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced materials. Its substituted phenyl ring, featuring both a nucleophilic hydroxyl group and an electron-withdrawing cyano moiety, offers rich synthetic handles for constructing complex molecular architectures. This guide provides an in-depth exploration of scalable and industrially viable synthetic routes to this key intermediate. Furthermore, it details optimized protocols for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. The protocols herein are designed with scalability, efficiency, and safety in mind, offering researchers and process chemists a reliable framework for both laboratory-scale and pilot-plant production.

Introduction: The Strategic Value of this compound

Arylboronic acids are a class of organoboron compounds that have revolutionized synthetic chemistry, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them indispensable tools for creating carbon-carbon bonds.[3][4]

This compound is of particular interest due to its unique substitution pattern. The hydroxyl group can act as a hydrogen bond donor or be derivatized to form ethers or esters, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. This versatility makes it a sought-after intermediate in the synthesis of compounds targeting a range of biological pathways.[5][6][7] The successful incorporation of boron-containing fragments into FDA-approved drugs like Bortezomib (Velcade) and Vaborbactam has further solidified the importance of boronic acids in medicinal chemistry.[7][8]

This document serves as a practical guide, detailing robust synthesis methods and providing validated protocols for the utilization of this valuable compound.

Scalable Synthesis Methodologies

The economical and large-scale production of this compound is critical for its application in drug development. Conventional routes involving organolithium reagents are often unsuitable for industrial scale-up due to high costs and handling hazards.[9] We present two primary scalable methods: a classic Grignard-based approach and a modern palladium-catalyzed Miyaura borylation.

Method 1: Grignard Reagent Pathway

This classic method relies on the formation of an organomagnesium (Grignard) reagent from an aryl halide, followed by quenching with a borate ester. The choice of starting material is crucial; 2-bromo-5-hydroxybenzonitrile is an ideal precursor.

Causality and Rationale: The Grignard reaction is a cost-effective and well-established method for forming C-C and C-heteroatom bonds.[3][10] The key challenge is the presence of the acidic hydroxyl proton, which would quench the Grignard reagent. Therefore, protection of the hydroxyl group (e.g., as a silyl ether or methoxymethyl (MOM) ether) is a necessary preliminary step for a successful reaction, though in some cases, using excess Grignard reagent can overcome this. The subsequent borylation step must be conducted at very low temperatures (typically -78 °C to -25 °C) to prevent the diarylborinic acid and triarylborane byproducts that result from multiple additions of the Grignard reagent to the borate ester.[9][11]

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Borylation & Hydrolysis Start 2-bromo-5-hydroxybenzonitrile Protect Protecting Group Addition (e.g., TBDMSCl, Imidazole) Start->Protect Protected_Aryl Protected Aryl Bromide Protect->Protected_Aryl Grignard Mg(0), THF Protected_Aryl->Grignard Transfer Aryl_MgBr Aryl Grignard Reagent Grignard->Aryl_MgBr Borate B(OR)₃, -78 °C Aryl_MgBr->Borate Transfer Boronate_Ester Boronate Ester Intermediate Borate->Boronate_Ester Hydrolysis Aqueous Acidic Workup (Deprotection & Hydrolysis) Boronate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: Workflow for Grignard-based synthesis.

Protocol 2.1: Scalable Grignard Synthesis

Materials:

  • 2-bromo-5-(tert-butyldimethylsilyloxy)benzonitrile (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Iodine (1 crystal, initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.2 equiv)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry, jacketed reactor with magnesium turnings.

  • Grignard Initiation: Add a small portion of a THF solution of the protected aryl bromide and the iodine crystal. Heat gently to initiate the reaction, evidenced by color change and a slight exotherm.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 40-50 °C using the reactor jacket. After the addition is complete, stir for an additional 1-2 hours at this temperature to ensure full conversion.

  • Borylation: Cool the reactor to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 2-3 hours at -78 °C.

  • Quench and Hydrolysis: Slowly warm the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl. This step is exothermic and will hydrolyze both the boronate ester and the silyl protecting group.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

Method 2: Palladium-Catalyzed Miyaura Borylation

This method offers superior functional group tolerance and often proceeds under milder conditions than the Grignard route. It involves the direct conversion of an aryl halide to a boronate ester using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[12]

Causality and Rationale: The Miyaura borylation operates via a Pd(0)/Pd(II) catalytic cycle.[12][13] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the diboron reagent (facilitated by a base like potassium acetate), and finally, reductive elimination to release the boronate ester and regenerate the Pd(0) catalyst. This method directly yields a stable pinacol boronate ester, which can be easily purified by chromatography or recrystallization before hydrolysis to the final boronic acid. This two-step purification process often leads to higher final purity.

Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A PdII_B Ar-Pd(II)-Bpin L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArBpin Ar-Bpin PdII_B->ArBpin X_Bpin X-Bpin PdII_B->X_Bpin ArX Ar-X ArX->PdII_A Oxidative Addition Base KOAc Base->PdII_A B2pin2 B₂pin₂ B2pin2->PdII_A

Figure 2: Catalytic cycle for Miyaura Borylation.

Protocol 2.2: Miyaura Borylation and Hydrolysis

Materials:

  • 2-bromo-5-hydroxybenzonitrile (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium Acetate (KOAc, anhydrous powder) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Anhydrous 1,4-Dioxane

  • Sodium periodate (NaIO₄)

  • Ammonium Acetate

  • THF/Water

Procedure:

  • Reaction Setup: To a reactor under nitrogen, add 2-bromo-5-hydroxybenzonitrile, B₂pin₂, powdered KOAc, and Pd(dppf)Cl₂.

  • Borylation: Add anhydrous 1,4-dioxane. Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup (Ester): Cool the reaction to room temperature. Filter through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with dioxane or ethyl acetate. Concentrate the filtrate to obtain the crude boronate ester. This can be purified by silica gel chromatography if necessary.

  • Hydrolysis to Boronic Acid: Dissolve the crude or purified boronate ester in a 4:1 mixture of THF/water. Add sodium periodate (NaIO₄, 4.0 equiv) and a saturated aqueous solution of ammonium acetate.

  • Isolation: Stir vigorously at room temperature for 4-6 hours. Upon completion, add ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization.

Data Summary & Purification Insights
ParameterMethod 1: GrignardMethod 2: Miyaura Borylation
Starting Material Protected 2-bromo-5-hydroxybenzonitrile2-bromo-5-hydroxybenzonitrile
Key Reagents Mg, Triisopropyl borateB₂pin₂, Pd(dppf)Cl₂, KOAc
Temperature -78 °C to 50 °C80-90 °C
Typical Yield 60-75%75-90% (over two steps)
Key Advantage Lower reagent costHigh functional group tolerance, higher purity
Key Challenge Strict anhydrous/low temp conditionsCatalyst cost and removal

Purification Strategy: Arylboronic acids can be challenging to purify via standard silica gel chromatography.[14] Recrystallization is often the most effective scalable method. An alternative is the formation of a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.[14] It's also critical to control for residual boronic acids in subsequent reaction products, as they can be considered potential genotoxic impurities (PGIs) in APIs.[15]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1][16]

Mechanism Overview: The reaction is a powerful C-C bond-forming tool catalyzed by a palladium complex.[13] The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (Ar¹-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.[2] This species transfers its aryl group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_1 Ar¹-Pd(II)-X L₂ pd0->pd2_1 Oxidative Addition pd2_2 Ar¹-Pd(II)-Ar² L₂ pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² pd2_2->ar1ar2 ar1x Ar¹-X ar1x->pd2_1 ar2b Ar²B(OH)₂ + Base ar2b->pd2_2

Figure 3: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 3.1: General Suzuki-Miyaura Coupling

Materials:

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • Reactor Setup: Charge a reactor with the aryl bromide, this compound, and the base.

  • Inerting: Evacuate and backfill the reactor with nitrogen or argon three times to remove oxygen, which can deactivate the catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization.

Troubleshooting and Optimization
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh, active catalyst (e.g., pre-catalyst). Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). Increase reaction temperature.
Protodeboronation Presence of excess water/protons; Prolonged reaction time at high temp.Ensure base is anhydrous. Use a minimal amount of water in the solvent system. Do not run the reaction longer than necessary.[17]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.
Difficult Product Isolation Emulsion during workup; Product is highly polar.Add brine to break emulsions. Consider a different solvent system for extraction (e.g., DCM/IPA).

Safety, Handling, and Storage

  • Boronic Acids: this compound is an irritant.[10] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Handle organometallic reagents (Grignard) and pyrophoric materials under an inert atmosphere. Palladium catalysts are expensive and can be toxic; handle with care to avoid generating dust.

  • Scale-Up Safety: Be aware of potential exotherms, especially during Grignard formation and the quenching steps. Always perform a safety assessment before scaling up any chemical process.[18][19]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from moisture. Over time, boronic acids can dehydrate to form their trimeric boroxine anhydrides.[3] While boroxines are also active in Suzuki couplings, this changes the molecular weight and may require adjustments to stoichiometry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving (3-Cyano-4-hydroxyphenyl)boronic acid. The unique electronic properties of this reagent—possessing both an electron-withdrawing nitrile and an electron-donating hydroxyl group—can present specific challenges. This guide is designed to help you navigate these complexities and achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with this compound in Suzuki couplings.

Q1: My Suzuki reaction with this compound is resulting in a very low yield. What are the first things I should check?

A1: When encountering low yields, a systematic check of your reagents and setup is the best starting point.

  • Reagent Integrity: Ensure your this compound is fresh and has been stored correctly. Boronic acids can degrade over time, especially if exposed to moisture or air. The same applies to your palladium catalyst and phosphine ligands, which can be sensitive to oxidation.[1]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[2] The formation of a black precipitate (palladium black) can be an indicator of catalyst decomposition due to the presence of oxygen.[3]

  • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system will likely be necessary.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be 2-cyanophenol. What is happening and how can I prevent it?

A2: The formation of 2-cyanophenol is a classic sign of protodeboronation, a common and often frustrating side reaction.[4] This is the process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. Boronic acids with electron-withdrawing groups can be particularly susceptible to this.[1][5] The presence of the hydroxyl group may also influence this process. To minimize protodeboronation:

  • Choice of Base: Use milder bases. Strong bases can accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[6]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[7] Using anhydrous solvents and bases can be beneficial, though careful optimization is needed as water can sometimes be beneficial for the catalytic cycle.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.

Q3: My reaction turns black immediately upon heating. Is this normal?

A3: This is often a sign of catalyst decomposition into palladium black, which is catalytically inactive.[3] This can be caused by several factors:

  • Oxygen: As mentioned, insufficient degassing of solvents and the reaction vessel is a common cause.

  • High Temperatures: Excessive heat can accelerate catalyst degradation. It's important to find the optimal temperature that promotes the reaction without destroying the catalyst.

  • Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions or if the palladium-to-ligand ratio is incorrect, the catalyst can become unstable.

In-Depth Troubleshooting Guide

If the initial checks do not resolve your issues, this section provides a more detailed approach to optimizing your reaction.

Problem 1: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted aryl halide and/or boronic acid, the issue likely lies with the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Rate-limiting for electron-rich halides Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Complex Can be slow for electron-deficient boronic acids RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Thoroughly Degas Solvents) CheckReagents->CheckSetup CatalystSystem Is the Catalyst System Appropriate? CheckSetup->CatalystSystem OptimizeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂. Increase Catalyst Loading (2-5 mol%). CatalystSystem->OptimizeCatalyst No BaseChoice Is the Base Effective? CatalystSystem->BaseChoice Yes OptimizeCatalyst->BaseChoice OptimizeBase Screen Different Bases (K₃PO₄, Cs₂CO₃, KF). Ensure Base is Finely Powdered and Dry. BaseChoice->OptimizeBase No TempSolvent Are Temperature and Solvent Optimal? BaseChoice->TempSolvent Yes OptimizeBase->TempSolvent OptimizeConditions Screen Temperatures (e.g., 80-110°C). Try Different Solvents (e.g., Dioxane, Toluene, 2-MeTHF). TempSolvent->OptimizeConditions No Success Improved Yield TempSolvent->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low or no conversion.

  • Catalyst and Ligand System: For a substrate like this compound, which has complex electronics, a standard catalyst like Pd(PPh₃)₄ may be inefficient. The oxidative addition step can be slow if your aryl halide is electron-rich, and the transmetalation step can be challenging with an electron-deficient boronic acid.

    • Action: Switch to a more robust catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[6] These ligands promote both oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[8]

    • Rationale: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of palladium into the aryl-halide bond (oxidative addition). Their steric bulk promotes the final reductive elimination step to release the product.[8]

  • Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] However, the wrong base can lead to poor yields.

    • Action: If you are using a weak base and seeing no reaction, it may not be strong enough to form the boronate. Conversely, a base that is too strong can promote side reactions. A good starting point for this substrate would be to screen K₃PO₄, Cs₂CO₃, and KF.[6] Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Rationale: The pKa of the boronic acid and the reaction medium influence which base will be most effective. The choice of base and solvent are often linked.[6]

Problem 2: Significant Side Product Formation

Even if your starting materials are consumed, the formation of undesired side products can decimate your yield.

  • Protodeboronation (Major Issue): As discussed in the FAQs, this is a primary concern.

    • Action: In addition to optimizing the base and minimizing water, consider using the boronic acid as the limiting reagent if your aryl halide is readily available. Alternatively, using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some loss to protodeboronation.[11] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can also significantly reduce this side reaction.[1][5]

  • Homocoupling of the Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid.

    • Action: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote homocoupling.[8] Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas throughout the reaction is the best preventative measure.[2]

    • Rationale: The desired cross-coupling catalytic cycle relies on maintaining the palladium in its Pd(0)/Pd(II) states. Oxygen disrupts this, leading to catalyst decomposition and side reactions.

Recommended Starting Conditions & Optimization Parameters

The following table provides a set of starting conditions that can be used as a baseline for optimization.

ParameterRecommended Starting PointOptimization StrategyRationale
Aryl Halide 1.0 equiv-Limiting reagent.
Boronic Acid 1.2 - 1.5 equivAdjust stoichiometry based on protodeboronation.Compensates for potential degradation/side reactions.[11]
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Increase loading to 5 mol% if reaction is slow.Precursors for the active Pd(0) catalyst.
Ligand SPhos or XPhos (4-5 mol%)Screen other bulky, electron-rich ligands.Stabilizes Pd and accelerates key steps in the catalytic cycle.[6]
Base K₃PO₄ (2.0 - 3.0 equiv)Screen Cs₂CO₃, K₂CO₃, KF.Milder bases often minimize protodeboronation.[6]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Try 2-MeTHF or CPME for a "greener" alternative.[2]Solvent choice affects reagent solubility and reaction kinetics.
Temperature 80 - 100 °CScreen a range of temperatures.Balance between reaction rate and catalyst/reagent stability.[2]
Atmosphere Argon or Nitrogen-Crucial to prevent catalyst deactivation and homocoupling.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).[1]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. To degas the solvent, bubble inert gas through it for 20-30 minutes prior to use.[12]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

By systematically addressing these common issues and carefully optimizing your reaction conditions, you can significantly improve the yield and purity of your Suzuki coupling reactions with this compound.

References

Technical Support Center: Purification of Crude (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of (3-Cyano-4-hydroxyphenyl)boronic acid. This guide is tailored for researchers, scientists, and professionals in drug development who handle this versatile chemical compound. The objective is to provide not only step-by-step instructions but also the fundamental chemical principles, empowering you to effectively troubleshoot and adapt these methods in your laboratory setting.

The Purification Challenge

This compound is a crucial intermediate in synthesizing a range of pharmaceuticals and advanced materials. Its synthesis, however, often results in a crude product containing impurities such as starting materials, by-products, and boronic acid anhydrides, also known as boroxines. The molecule's structure, featuring both a hydrophilic hydroxyl group and a more lipophilic cyano group, along with the Lewis acidic character of the boronic acid, poses distinct purification challenges. This guide will navigate you through common problems and offer proven solutions.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you might face while purifying crude this compound.

Issue 1: Oily or Gummy Product Instead of a Solid

Question: After my initial workup, the product is a sticky, oily substance, not the solid I expected. What's causing this and how can I fix it?

Answer:

This is a frequent issue, often stemming from residual solvents, unreacted reagents, or the formation of boronic acid complexes. Boronic acids are also known to be hygroscopic, meaning they can absorb moisture from the air, which contributes to their oily nature.

Potential Causes and Solutions:

  • High-Boiling Point Solvents Remaining (e.g., DMF, DMSO): These solvents are tough to remove completely with a standard rotary evaporator.

    • Solution: An aqueous workup is effective here. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash this solution several times with water or a brine solution. This process will move the high-boiling polar solvents into the water layer. Keep an eye on the pH, as it can change the solubility of the boronic acid.

  • Boroxine Formation: Boronic acids can lose water and form cyclic trimeric anhydrides called boroxines. These boroxines are often less crystalline and can have an oily appearance.

    • Solution: You can shift the balance from boroxine back to the boronic acid. As a pre-purification step, dissolve the crude material in a solvent mix that includes water (like acetone/water). Stirring this for a few hours will hydrolyze the boroxine back to the monomeric boronic acid, which is typically more crystalline and easier to work with.

Experimental Protocol: Hydrolyzing Boroxine

  • Place the crude oily product into a round-bottom flask.

  • Add a 9:1 mixture of acetone and water, enough to completely dissolve the material.

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent using a rotary evaporator. The resulting solid should be more crystalline and ready for further purification.

Boroxine_Hydrolysis Crude_Oil Crude Oily Product (Contains Boroxine) Stir Stir at RT (2-4 hours) Crude_Oil->Stir Solvent 9:1 Acetone/Water Solvent->Stir Hydrolysis Hydrolysis Evaporation Rotary Evaporation Stir->Evaporation Equilibrium Shift Solid_Product Crystalline Solid (Monomeric Boronic Acid) Evaporation->Solid_Product

Caption: Workflow for hydrolyzing boroxine contaminants.

Issue 2: Low Yield or No Crystals During Recrystallization

Question: I'm attempting to recrystallize my crude this compound, but it either remains dissolved after cooling, or I get a very poor yield. What's going wrong?

Answer:

Recrystallization is a highly effective purification method, but its success depends heavily on the choice of solvent. The unique polarity of this molecule requires a well-considered solvent system.

The Principle: An ideal recrystallization solvent will dissolve the compound sparingly at cool temperatures but readily at higher temperatures. Impurities should either be insoluble at high temperatures or stay dissolved at low temperatures.

Troubleshooting Solvent Choice:

Solvent SystemObservation & RationaleRecommended Action
Single Solvent (e.g., Water, Toluene) The compound is either too soluble or not soluble enough across the temperature range.A single solvent is often not effective. A binary solvent system is needed to adjust the polarity.
Binary System 1: Ethyl Acetate/Heptane This is often a good starting point. The compound dissolves in hot ethyl acetate, and adding heptane (an anti-solvent) causes it to precipitate.Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes cloudy. Re-heat to clear it up, then let it cool slowly.
Binary System 2: Acetonitrile/Water This is effective for polar impurities. The compound is soluble in acetonitrile, and water acts as the anti-solvent.This system is especially useful if boroxine formation was an issue, as the water helps maintain the monomeric form. The procedure is the same as for EtOAc/Heptane.

Step-by-Step Recrystallization Protocol (Ethyl Acetate/Heptane)

  • Place the crude boronic acid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of ethyl acetate and heat to a gentle boil while stirring.

  • Continue adding ethyl acetate dropwise until the solid is completely dissolved.

  • Slowly add heptane to the hot solution until a faint, persistent cloudiness appears.

  • Add a few drops of ethyl acetate to redissolve the precipitate and get a clear solution.

  • Remove the flask from the heat, cover it, and let it cool slowly to room temperature.

  • For the best yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I remove colored impurities from my crude product?

A1: Colored impurities are typically highly conjugated organic molecules.

  • Activated Carbon (Charcoal): This is a classic and effective method. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite to remove the carbon. Be aware that charcoal may absorb some of your product, which could lower the yield.

  • Column Chromatography: If the colored impurities have a different polarity from your product, silica gel chromatography can be effective. A gradient elution, for instance, from 20% to 50% ethyl acetate in hexanes, is a good place to start.

Q2: My purified product has a lower melting point than expected and a broad NMR peak. What could be the problem?

A2: This often indicates the presence of the corresponding boroxine. As mentioned in the troubleshooting guide, boroxines are trimers formed from the dehydration of three boronic acid molecules. They often have different physical properties, including lower melting points, and can complicate NMR spectra.

How to Verify and Fix:

  • NMR Spectroscopy: In the ¹H NMR, boroxine formation can cause peaks to broaden, especially for protons near the boronic acid group.

  • Mass Spectrometry: Look for a peak in the mass spectrum that corresponds to the trimeric anhydride.

  • Solution: To convert the boroxine back to the boronic acid, dissolve the sample in a solvent mixture containing water (e.g., acetone-d6 with a drop of D₂O for NMR analysis) or follow the hydrolysis protocol described in Issue 1 .

Boronic_Acid_Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Boroxine Trimer BoronicAcid->Boroxine -3 H₂O (Dehydration) Boroxine->BoronicAcid +3 H₂O (Hydrolysis)

Caption: The equilibrium between boronic acid and its boroxine.

Q3: What's the proper way to store purified this compound?

A3: Boronic acids can degrade over time, particularly when exposed to air and moisture.

  • Short-term: Store in a tightly sealed container in a desiccator at room temperature.

  • Long-term: For the best stability, store under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). This minimizes both oxidation and dehydration to boroxine.

Q4: Can I use acid-base extraction for purification?

A4: Yes, an acid-base extraction can be a very effective initial purification step to remove non-acidic impurities.

The Principle: The boronic acid is acidic, and the phenolic hydroxyl group is also acidic. You can use this to your advantage by extracting the compound into a basic aqueous solution.

Acid-Base Extraction Protocol:

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can cause degradation. Your product will move into the aqueous layer as its boronate salt.

  • Separate the aqueous layer, which now contains your product.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with a cold, dilute acid (like 1M HCl) to a pH of about 3-4 while stirring in an ice bath. Your product should precipitate out.

  • Collect the solid by filtration, wash it with cold water, and dry it thoroughly.

This method is excellent for removing neutral or basic organic impurities.

Technical Support Center: Prevention of Arylboronic Acid Deboronation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while arylboronic acids are workhorses in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their instability can be a significant source of frustration, leading to low yields and complex purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of why deboronation occurs and to offer practical, field-proven strategies to prevent it.

The Challenge: Understanding Deboronation

Deboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen (protodeboronation) or a hydroxyl group (oxidation). This side reaction consumes your starting material and reduces the yield of your desired product. Its prevalence is highly dependent on the substrate and the specific reaction conditions employed.[1]

Core Deboronation Pathways

Two primary mechanisms are responsible for the degradation of arylboronic acids during reactions: Protodeboronation and Oxidation .

Caption: Primary pathways for arylboronic acid degradation.

Troubleshooting Guide & FAQs

This section addresses the common issues encountered in the lab. We've structured it in a question-and-answer format to help you quickly diagnose and solve problems.

Q1: My Suzuki reaction has a low yield, and I've isolated the starting arene (Ar-H) of my boronic acid as a major byproduct. What is happening?

A1: You are observing protodeboronation , the most common deboronation pathway.[1] It involves the replacement of the -B(OH)₂ group with a proton from a solvent or reagent. This process can be catalyzed by either acid or, more commonly in Suzuki-Miyaura reactions, by base.[1]

Causality: Under basic conditions, the boronic acid (a Lewis acid) forms a more electron-rich boronate species ([ArB(OH)₃]⁻). This increases the electron density on the ipso-carbon (the carbon attached to boron), making it susceptible to protonation by a proton source like water.[2][3][4] Electron-deficient arylboronic acids (e.g., those with -CF₃, -NO₂, or multiple fluorine substituents) and many heteroarylboronic acids are particularly prone to this decomposition pathway.[2][5][6][7]

Solutions:

  • Modify the Base: Switch to a weaker or non-hydroxide base. While a base is necessary for the catalytic cycle, an excessively high pH accelerates protodeboronation.

  • Use a Protected Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1][7]

  • Minimize Water Content: Use anhydrous solvents and dry reagents where possible, though some water is often necessary for the activity of certain bases.

  • Increase Reaction Rate: Optimize the catalyst system (ligand, catalyst loading) to accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]

Q2: My reaction mixture is turning dark, and I'm getting a significant amount of phenol (Ar-OH) byproduct. How can I prevent this?

A2: This is indicative of oxidation of the arylboronic acid. The carbon-boron bond can be oxidatively cleaved to form a C-O bond, yielding a phenol.[8][9][10]

Causality: This pathway is often mediated by dissolved oxygen in the reaction mixture, which can be exacerbated by the presence of palladium catalysts.[11] In some cases, peroxides formed from ethereal solvents or other oxidizing species can also be the culprit.[12]

Solutions:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. Standard freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst are essential.[13][14]

  • Use Fresh, High-Purity Solvents: Ethereal solvents like THF can form peroxides upon storage. Use freshly distilled or inhibitor-free solvents from a sealed bottle.

  • Avoid Strong Oxidants: Ensure no unintended oxidizing agents are present in your reagents.

Q3: How does my choice of base critically impact deboronation?

A3: The base is one of the most critical variables. It plays a dual role: it's required to activate the boronic acid for transmetalation but can also be the primary driver of protodeboronation.

Causality: Strong bases like NaOH or KOH create a high pH environment that rapidly forms the boronate anion, which is susceptible to protodeboronation.[2][3] The stability of the boronic acid is highly pH-dependent, and for many sensitive substrates, there is a narrow window of optimal pH where the rate of transmetalation is high relative to the rate of decomposition.[5]

BaseCommon ConditionsDeboronation Risk
NaOH, KOH Aqueous solutionsHigh. Very strong bases, generate high pH which strongly promotes protodeboronation, especially for sensitive substrates.[2][3]
K₂CO₃, Cs₂CO₃ Aqueous solvent mixtures (e.g., Dioxane/H₂O)Moderate. A common choice providing a good balance. Cesium carbonate is often more effective for difficult couplings.
K₃PO₄ Anhydrous or aqueous conditions (e.g., Toluene, THF)Low to Moderate. A weaker base that is often the go-to choice for preventing protodeboronation of sensitive boronic acids.
Organic Bases Anhydrous conditions (e.g., Et₃N, DIPEA)Low. Generally too weak to promote significant protodeboronation but may also be less effective at promoting cross-coupling.

Q4: When should I use a boronic ester instead of a boronic acid?

A4: You should strongly consider using a boronic ester whenever you are working with a boronic acid that is known to be unstable.

Causality: Boronic esters, such as pinacol (BPin) or MIDA esters, protect the Lewis acidic boron center.[4][15] This increased steric bulk and altered electronics make them significantly more stable towards hydrolysis and protodeboronation than the corresponding free boronic acids.[4][16] Under the reaction conditions, they slowly hydrolyze to release the active boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1][7]

  • Use a Pinacol Ester (BPin): For general stability improvement. They are often crystalline, easy to handle solids.[15]

  • Use a MIDA Ester: For extremely sensitive substrates. MIDA boronates are exceptionally stable and require specific conditions (e.g., mild aqueous base) to hydrolyze, making them perfect for slow-release strategies in complex syntheses.[1][15]

  • Use a Potassium Trifluoroborate Salt (BF₃K): These are also highly stable, crystalline solids that slowly release the boronic acid under basic, aqueous conditions.

Q5: My reaction with an ortho-substituted arylboronic acid is failing. Why, and what can I do?

A5: Ortho-substituents introduce steric hindrance, which can slow down the desired cross-coupling reaction. More importantly, certain ortho-substituents, particularly electron-withdrawing ones, can dramatically accelerate protodeboronation.[6][17]

Causality: A recent mechanistic study revealed that arylboronates with two ortho electron-withdrawing groups undergo rapid C-B bond fission in aqueous base.[6][17] The combination of electronic destabilization and potential steric strain in the tetrahedral boronate intermediate makes these substrates exceptionally prone to decomposition.[5]

Solutions:

  • Ligand Choice is Key: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos). These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, which can help the productive reaction outpace decomposition. However, be aware that in some cases, very bulky ligands can paradoxically promote a palladium-catalyzed protodeboronation pathway.[18][19][20] Careful screening is necessary.

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species quickly and efficiently, ensuring the catalytic cycle starts immediately before the boronic acid has time to decompose.[7]

  • Employ a Protected Boronic Acid: This is often the most reliable strategy for these challenging substrates.

Preventative Strategies: Protocols and Workflows

Proactive prevention is always better than reactive troubleshooting. Here are detailed protocols for common preventative measures.

Troubleshooting Workflow

Use this workflow to diagnose and solve deboronation issues systematically.

TroubleshootingWorkflow Start Low Yield or Side Products Observed? CheckByproduct Identify Major Byproduct (LC-MS, NMR) Start->CheckByproduct Arene Byproduct is Arene (Ar-H)? CheckByproduct->Arene Phenol Byproduct is Phenol (Ar-OH)? Arene->Phenol No ProtoSol Issue: Protodeboronation 1. Use weaker base (K₃PO₄) 2. Minimize H₂O 3. Use boronate ester (BPin, MIDA) 4. Increase catalyst/ligand efficiency Arene->ProtoSol Yes Homocoupling Byproduct is Dimer (Ar-Ar)? Phenol->Homocoupling No OxSol Issue: Oxidation 1. Rigorously degas solvents (Freeze-Pump-Thaw or Sparge) 2. Use fresh, peroxide-free solvents 3. Ensure inert atmosphere Phenol->OxSol Yes HomoSol Issue: Homocoupling 1. Rigorously degas (removes O₂) 2. Use Pd(0) precatalyst 3. Add mild reducing agent (formate) 4. Use bulky ligands Homocoupling->HomoSol Yes

Caption: A systematic workflow for troubleshooting deboronation.

Protocol 1: Preparation of an Arylboronic Pinacol Ester (BPin)

This protocol provides a general method for protecting a potentially unstable arylboronic acid.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Hexane (approx. 0.2 M concentration)

  • Dean-Stark apparatus or molecular sieves

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Add enough toluene to the flask to ensure good stirring (e.g., 50 mL for 10 mmol of boronic acid).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude arylboronic pinacol ester is often a solid and can be purified by recrystallization (e.g., from hexanes) or silica gel chromatography if necessary. The product is generally much more stable and easier to handle than the parent boronic acid.[15]

Protocol 2: Setting Up a Suzuki-Miyaura Reaction with Rigorous Degassing

This protocol is essential for preventing oxidation- and palladium-mediated side reactions like phenol formation and homocoupling.[11][13]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene)

  • Schlenk flask or similar reaction vessel with a sidearm

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Solid Reagents: To a Schlenk flask, add the aryl halide, arylboronic acid/ester, and base under a positive flow of inert gas.

  • Solvent Addition: Add the solvent(s) via cannula or syringe.

  • Degassing (Choose one method):

    • Method A: Inert Gas Sparging: Insert a long needle connected to the inert gas line below the surface of the liquid. Bubble the gas through the solution for 20-30 minutes. This physically displaces dissolved oxygen.

    • Method B: Freeze-Pump-Thaw (Most Thorough): a. Freeze the flask contents completely in a liquid nitrogen bath. b. Once frozen, apply a high vacuum for 5-10 minutes. c. Close the flask to the vacuum and thaw the contents in a room temperature water bath. You may hear gas evolving from the solution. d. Repeat this cycle at least three times.

  • Catalyst Addition: After degassing, ensure the flask is under a positive pressure of inert gas. Quickly add the palladium catalyst.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS. Aim for the shortest reaction time required for full conversion of the limiting reagent to minimize potential deboronation.

By understanding the mechanisms of deboronation and implementing these preventative strategies, you can significantly improve the success rate of your cross-coupling reactions, saving time, resources, and paving the way for more efficient synthesis.

References

Common impurities in (3-Cyano-4-hydroxyphenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Cyano-4-hydroxyphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount. Impurities can lead to failed reactions, complex purification challenges, and compromised final product integrity.

This guide moves beyond simple protocols to provide a deeper understanding of the common impurities encountered during the synthesis and handling of this compound. We will explore the mechanisms of their formation, provide robust analytical methods for their detection, and present field-proven troubleshooting strategies to mitigate them.

Part 1: Understanding the Impurity Profile

The synthetic route to this compound, typically involving ortho-lithiation of a protected 2-cyanophenol followed by quenching with a trialkyl borate and subsequent deprotection/hydrolysis, is robust but susceptible to several side reactions.[1][2] The principal impurities are not merely residual starting materials but byproducts of the inherent reactivity of the boronic acid functional group itself.

The diagram below illustrates the intended synthetic outcome and the pathways to the most common process-related impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Formation Pathways SM 4-Bromo-2-cyanophenol (or other precursor) INT Aryl-Metal Intermediate (e.g., Aryl-Lithium) SM->INT Metalation (e.g., n-BuLi) Ester Boronic Ester Intermediate INT->Ester Borylation Borate Borate Ester Quench B(OR)3 Borate->Ester Product This compound Ester->Product Hydrolysis Proto Protodeboronation Product (2-Cyanophenol) Product->Proto Protonolysis (H+ source, e.g., H2O) Oxi Oxidation Product (3-Cyano-1,2-benzenediol) Product->Oxi Oxidation (e.g., Air, O2) Boroxine Boroxine Trimer (Anhydride) Product->Boroxine Dehydration (-3 H2O)

Caption: Synthetic pathway to this compound and major impurity routes.

Key Impurity Classes:
  • Protodeboronation Product (2-Cyanophenol): This is often the most significant impurity. The carbon-boron bond is susceptible to cleavage by a proton source (protonolysis), replacing the boronic acid group with a hydrogen atom.[3] This reaction is catalyzed by acidic or basic conditions and can be exacerbated at elevated temperatures.[4][5]

  • Oxidative Deboronation Product (Catechol derivative): The C-B bond can be oxidized, particularly by atmospheric oxygen, to form a hydroxyl group.[6][7] This results in the formation of 3-cyano-1,2-benzenediol. While often a minor component, its structural similarity can complicate purification.

  • Boroxine (Trimeric Anhydride): Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[8] This is a dehydration reaction where three boronic acid molecules condense, releasing three molecules of water.[9][10] The presence of boroxine can lead to confusing NMR spectra and may affect reactivity in downstream applications.[11]

  • Homocoupling Biphenyls: While primarily an impurity formed during Suzuki-Miyaura coupling reactions, residual palladium from a synthesis employing a Miyaura borylation or incomplete quenching can lead to trace amounts of the homocoupled biphenyl dimer.[12]

The following table summarizes these common impurities and their key analytical characteristics.

Impurity NameStructureFormation MechanismTypical ¹H NMR SignatureHPLC Characteristic
2-Cyanophenol Ar-HProtodeboronationAbsence of B(OH)₂ protons; distinct aromatic pattern.Typically elutes earlier than the boronic acid on reverse phase.
3-Cyano-1,2-benzenediol Ar-OHOxidative DeboronationAbsence of B(OH)₂ protons; additional phenolic -OH signal.Polarity is similar to the product; may co-elute or elute slightly later.
Boroxine (Ar-B-O)₃Dehydration (trimerization)Broadening of aromatic and B(OH)₂ signals. A broad "hump" in the baseline may be observed.May appear as a separate, broader peak, or decompose on the column to the monomer.
Starting Material e.g., Ar-BrIncomplete ReactionSignals corresponding to the specific precursor used.Retention time depends on the precursor's polarity.
Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows broad, poorly resolved aromatic signals and a broad hump around 7-8 ppm. What is happening?

A: This is a classic sign of the boronic acid/boroxine equilibrium.[8] The interchange between the monomeric boronic acid and the trimeric boroxine is often on the same timescale as the NMR experiment, leading to signal broadening.

  • Causality: The equilibrium is highly sensitive to water content. Anhydrous solvents push the equilibrium towards the boroxine, while the presence of water favors the monomeric acid.[9]

  • Troubleshooting Steps:

    • Add a drop of D₂O: Adding a small amount of D₂O to your NMR sample (in a solvent like DMSO-d₆) will often sharpen the aromatic signals by shifting the equilibrium to the monomeric boronic acid. The B(OH)₂ protons will exchange with deuterium and their signal will disappear.

    • Solvent Choice: Running the spectrum in a solvent system containing a small amount of water can also help resolve the signals.

    • Low-Temperature NMR: In some cases, cooling the sample can slow the exchange rate, potentially allowing for the resolution of signals for both species.

G cluster_equilibrium Boronic Acid <=> Boroxine Equilibrium A 3 x this compound (Monomer) B Boroxine Trimer (Anhydride) A->B + Heat - H₂O B->A + H₂O C 3 x H₂O B->C releases

Caption: The reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

Q2: My reaction yield is consistently low, and HPLC analysis of the crude product shows a major peak corresponding to 2-cyanophenol.

A: This indicates significant protodeboronation is occurring during your reaction or workup. The C-B bond in your product is being cleaved.

  • Causality: Protodeboronation is often triggered by harsh pH conditions (either strongly acidic or basic) or prolonged exposure to water at elevated temperatures.[3][13] The electron-withdrawing nature of the cyano group can make the C-B bond more susceptible to cleavage.

  • Troubleshooting Workflow:

    • Workup pH Control: During aqueous workup, avoid extreme pHs. When acidifying to protonate the phenoxide and precipitate the product, do so cautiously and ideally at low temperatures (0-5 °C). Use a milder acid if possible and aim for a final pH between 2 and 4.

    • Temperature Management: Perform all extractions and washes at reduced temperatures. Avoid heating the reaction mixture for extended periods if water is present.

    • Solvent Choice: After the initial quench of the borylation reaction, consider switching to a less protic solvent for the workup if feasible.

    • "Slow Release" Coupling: If this issue arises during a subsequent Suzuki-Miyaura coupling, it suggests your boronic acid is degrading faster than it couples. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or using "slow-release" conditions that maintain a low concentration of the free boronic acid.[14][15]

Q3: How can I purify my final product if it's contaminated with the protodeboronation byproduct, 2-cyanophenol?

A: Purification can be challenging due to the similar aromatic nature of the product and the main impurity. However, the acidic boronic acid moiety provides a handle for separation.

  • Strategy 1: Acid-Base Extraction This method exploits the difference in acidity between the boronic acid and the less acidic 2-cyanophenol.

    • Protocol:

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or MTBE).

      • Extract the organic layer with a cooled, dilute aqueous base (e.g., 0.5 M NaOH or K₂CO₃). The boronic acid will deprotonate and move to the aqueous layer, while the less acidic 2-cyanophenol will largely remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurity.

      • Cool the aqueous layer in an ice bath and slowly acidify with cold dilute HCl (e.g., 1 M) to a pH of ~2-3 to precipitate the pure boronic acid.

      • Filter the solid, wash with cold water, and dry under vacuum.

  • Strategy 2: Diethanolamine Adduct Formation Boronic acids can form stable, crystalline adducts with diethanolamine, which often have different solubility profiles from the impurities.[16]

    • Protocol:

      • Dissolve the crude product in a hot solvent where the product is soluble but the adduct will be less so (e.g., acetonitrile or toluene).

      • Add diethanolamine (1.0-1.1 equivalents) to the hot solution.

      • Allow the solution to cool slowly. The diethanolamine-boronate adduct should crystallize out, leaving impurities in the mother liquor.

      • Filter the adduct and wash with cold solvent.

      • To recover the free boronic acid, suspend the adduct in a biphasic system of ethyl acetate and an aqueous solution of a mild acid (or saturated boric acid solution) and stir vigorously until the solid dissolves. The free boronic acid will be in the organic layer. Separate, dry, and concentrate to yield the purified product.

Q4: I need a reliable HPLC method to assess the purity of my material. Can you provide a starting point?

A: Absolutely. A standard reverse-phase HPLC method is generally effective for resolving the target compound from its most common impurities.

  • Recommended Protocol: Purity Analysis by RP-HPLC

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

    • Expected Elution Order: 2-Cyanophenol (protodeboronation product) will typically elute first, followed by the desired this compound. The boroxine, if it doesn't decompose on the column, may appear as a later, broader peak.

Caption: A logical workflow for troubleshooting common purity issues.

References

Technical Support Center: Recrystallization of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of arylboronic acids via recrystallization. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude arylboronic acids?

A1: Crude arylboronic acids often contain several characteristic impurities. The most common is the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1] Another frequent impurity is boric acid, which can result from protodeboronation, a process where the carbon-boron bond is cleaved.[1] Depending on the synthetic route, you may also encounter starting materials or byproducts from the coupling reaction.[2]

Q2: Why is recrystallization often the preferred method for purifying arylboronic acids?

A2: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities at various temperatures.[1][3] For arylboronic acids, which are typically crystalline solids, it offers an efficient way to obtain high-purity material, as impurities tend to remain in the solvent (mother liquor) while the pure product crystallizes upon cooling.[1] While other methods like column chromatography are common for many organic compounds, they can be challenging for boronic acids due to their tendency to interact strongly with silica gel, leading to poor separation and yield.[2][4]

Q3: What is a boroxine, and how does its presence affect purification?

A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules. The formation of boroxines is a reversible equilibrium. The presence of boroxines can complicate characterization, such as melting point determination, and may affect reactivity in subsequent reactions.[5][6] Fortunately, boroxines are readily hydrolyzed back to the corresponding boronic acid in the presence of water.[1][5] This is a key consideration when selecting a recrystallization solvent.

Q4: My arylboronic acid "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, causing it to come out of solution as a liquid instead of a solid.[1] To resolve this, you can try a few strategies:

  • Add more solvent: The point at which the compound "oils out" is its saturation point at that temperature. Adding a small amount of hot solvent can lower the saturation temperature below the melting point of your compound.

  • Lower the temperature: Use a solvent system with a lower boiling point.

  • Slow cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Rapid cooling often favors oiling out.[1][7]

Q5: Can I use chromatography to purify my arylboronic acid?

A5: While possible, purifying arylboronic acids by standard silica gel chromatography is often problematic.[8] Boronic acids can streak or even decompose on silica gel, leading to low recovery and impure fractions.[2][4] If chromatography is necessary, consider using deactivated silica or alumina.[2] Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can make chromatographic purification more feasible.[8][9]

Troubleshooting Guide for Arylboronic Acid Recrystallization

This section addresses common issues encountered during the recrystallization of arylboronic acids and provides systematic solutions.

Problem 1: Low Recovery of Purified Product
Potential Cause Troubleshooting Steps
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[1]
Premature crystallization If crystals form in the funnel during hot filtration, preheat the funnel and filter paper. Using a stemless funnel can also help prevent clogging.[7]
Product is too soluble in the chosen solvent If the product remains in solution even after cooling, the solvent is not ideal. Consider a different solvent or a mixed-solvent system where the boronic acid is less soluble at cold temperatures.
Washing with warm or excessive solvent Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[1]
Problem 2: Product is Still Impure After Recrystallization
Potential Cause Troubleshooting Steps
Cooling was too rapid Rapid cooling can trap impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[7]
Inappropriate solvent choice The chosen solvent may not effectively differentiate between the boronic acid and the impurities. Experiment with different solvents or mixed-solvent systems to find one where the impurity is highly soluble and the desired product is sparingly soluble at low temperatures.[1]
Presence of boroxine anhydride If boroxine is a major impurity, recrystallizing from a solvent system containing water is highly recommended. The water will hydrolyze the boroxine back to the boronic acid, allowing it to crystallize with the main product.[1][5]
Problem 3: No Crystals Form Upon Cooling
Potential Cause Troubleshooting Steps
Solution is not saturated Too much solvent may have been added. Carefully evaporate some of the solvent to concentrate the solution and try cooling again.[1]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. Adding a seed crystal of the pure compound can also induce crystallization.
Compound is an oil at room temperature If the compound has a very low melting point, it may not crystallize at room temperature. Try cooling to lower temperatures (e.g., in a freezer). If it remains an oil, recrystallization may not be a suitable purification method.

Visual Troubleshooting Workflow

G start Recrystallization Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out sol1_ly Use minimum hot solvent low_yield->sol1_ly Too much solvent? sol2_ly Wash with ice-cold solvent low_yield->sol2_ly Washing loss? sol3_ly Preheat filtration apparatus low_yield->sol3_ly Premature crystallization? sol1_ip Cool solution slowly impure_product->sol1_ip Rapid cooling? sol2_ip Change solvent system impure_product->sol2_ip Poor solvent choice? sol3_ip Recrystallize from aqueous solvent impure_product->sol3_ip Boroxine present? sol1_nc Evaporate some solvent no_crystals->sol1_nc Not saturated? sol2_nc Scratch flask / Add seed crystal no_crystals->sol2_nc Supersaturated? sol1_oo Add more hot solvent oiling_out->sol1_oo sol2_oo Use lower boiling solvent oiling_out->sol2_oo

Caption: Troubleshooting workflow for arylboronic acid recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)

This protocol is suitable for arylboronic acids that have a significant difference in solubility in a particular solvent at high and low temperatures. Water or ethanol/water mixtures are often good starting points.[1]

  • Solvent Selection: Choose a solvent in which the arylboronic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal. It employs a pair of miscible solvents: one in which the arylboronic acid is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude arylboronic acid in a minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the two solvents for washing.

Data Presentation: Solvent Selection Guide

The ideal recrystallization solvent will have a steep solubility curve for the desired compound over the operating temperature range. Below is a qualitative guide for common solvents.

Solvent/SystemGood Solubility (Hot)Poor Solubility (Cold)Notes
WaterModerate to HighLowExcellent for hydrolyzing boroxine impurities back to the boronic acid.[1]
Ethanol/WaterHighLowA versatile mixed-solvent system that allows for fine-tuning of solubility.[1]
Acetone/WaterHighLowAnother effective mixed-solvent system.[1]
Ethyl AcetateModerateLowCan be effective, but less common than aqueous systems.[2]
Heptane/HexaneLowVery LowPrimarily used as an anti-solvent ("bad" solvent) in mixed-solvent systems.[1]
TolueneModerateLowCan be useful for less polar arylboronic acids.

Advanced Purification Strategies

When recrystallization alone is insufficient, consider these alternative or supplementary techniques:

  • Acid-Base Extraction: Arylboronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[10][11][12]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be selectively precipitated, isolated, and then hydrolyzed back to the pure boronic acid.[10][11]

Final Considerations: Stability and Storage

Arylboronic acids can be susceptible to decomposition over time, particularly protodeboronation.[13] For long-term storage, it is advisable to keep them in a cool, dry place under an inert atmosphere. For particularly unstable compounds, conversion to a more robust boronate ester (e.g., pinacol ester) may be a better long-term storage strategy.[13]

References

Technical Support Center: Palladium Residue Removal in (3-Cyano-4-hydroxyphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and removing palladium residues from Suzuki-Miyaura coupling reactions involving (3-Cyano-4-hydroxyphenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs). We will explore the underlying chemical principles, provide actionable troubleshooting guides, and detail validated protocols to ensure your final compound meets regulatory standards.

The Core Challenge: Why Is Palladium Removal Difficult in This Specific Coupling?

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1][2] However, the very efficiency of these catalysts can lead to a significant challenge: tightly bound palladium residues in the final product. The issue is often magnified when working with highly functionalized molecules, such as biaryls derived from this compound.

The product of this coupling reaction contains both a nitrile (-CN) and a phenolic hydroxyl (-OH) group. These Lewis basic functional groups are excellent ligands for palladium, forming stable coordination complexes. This strong interaction means that residual palladium is not merely physically trapped but is chemically bound to the product, making its removal by traditional methods like simple crystallization or chromatography inefficient.[1][3] Significant levels of palladium can remain even after rigorous purification, necessitating a dedicated metal scavenging strategy.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies have established strict limits for elemental impurities in drug products to ensure patient safety.[5][6] The International Council for Harmonisation (ICH) Q3D guideline classifies palladium as a Class 2B element, which are elements that have a low natural abundance but may be added to the process.[7][8][9]

The Permitted Daily Exposure (PDE) for palladium is:

  • Oral: 100 µ g/day

  • Parenteral (Injectable): 10 µ g/day

For a typical oral drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm in the final API.[6] Achieving this level is the primary goal of any palladium removal strategy.

Q2: What are the primary strategies for removing palladium residues?

There are four main approaches to palladium removal. Often, a combination of these methods is required for optimal results.

  • Metal Scavenging: The most common and often most effective method. Solid-supported reagents (scavengers) with high affinity for palladium are added to the reaction mixture to bind the metal, which is then removed by filtration.[2][5]

  • Crystallization: Can be effective, but as noted, palladium may co-crystallize with a functionalized product. Success often depends on careful solvent selection and the use of additives to keep palladium species in the mother liquor.[10][11]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium.[12] However, it can be non-selective and may also adsorb the product, leading to yield loss.[12][13]

  • Chromatography/Extraction: While standard column chromatography can remove a significant portion of palladium, it is often insufficient on its own to reach <10 ppm levels.[3] Liquid-liquid extraction is generally ineffective for tightly bound palladium complexes.[12]

Q3: How do I select the right palladium scavenger for my product?

Scavenger selection is critical and depends on the nature of the palladium species, the solvent system, and the product's functional groups. Scavengers are typically silica or polymer-based materials functionalized with metal-binding ligands.[14]

Scavenger TypeFunctional GroupPrimary TargetMechanismNotes
Thiol-Based -SH (e.g., SiliaMetS® Thiol)Pd(0), Pd(II)Chemisorption via soft S-Pd bondHighly effective for a broad range of Pd species. The gold standard for many applications.[14][15][16]
Amine-Based -NH₂, -NR₂ (e.g., SiliaMetS® Diamine)Pd(II)Lewis acid-base interactionGood for charged or electron-deficient Pd species.
Thiourea-Based -(NH)C(S)NH- (e.g., SiliaMetS® Thiourea)Pd(0), Pd(II)Strong chelationA versatile and robust scavenger, widely used in the pharmaceutical industry.[14]
TMT-Based TrimercaptotriazinePd(II)Strong, selective bindingMacroporous polystyrene TMT (MP-TMT) shows high selectivity for palladium with minimal product loss.[12][17]

A screening approach is the most reliable way to identify the optimal scavenger for your specific process.

Troubleshooting & Experimental Guides

Guide 1: Systematic Screening of Palladium Scavengers

This protocol provides a robust method for quickly identifying the most effective scavenger and optimal conditions.

Workflow for Scavenger Screening

Scavenger_Screening_Workflow cluster_setup Setup cluster_screening Screening cluster_analysis Analysis & Optimization start Post-Reaction Solution (Known Pd ppm) aliquot Aliquot into Multiple Vials start->aliquot add_scav Add Different Scavengers (e.g., Thiol, Thiourea, TMT) ~5-10 wt. equiv. aliquot->add_scav agitate Agitate at RT (e.g., 2-4 hours) add_scav->agitate sample_t1 Take Sample 1 agitate->sample_t1 heat Heat to 40-60°C (Optional, 2-4 hours) agitate->heat If RT is insufficient filter Filter Samples (0.45 µm PTFE) sample_t1->filter Initial Check sample_t2 Take Sample 2 heat->sample_t2 sample_t2->filter icpms Analyze Pd ppm (ICP-MS) filter->icpms optimize Optimize Best Candidate (Time, Temp, Loading) icpms->optimize

Caption: Workflow for efficient palladium scavenger screening.

Step-by-Step Protocol:
  • Establish a Baseline: After your Suzuki coupling workup, take a sample of the crude product solution and determine the initial palladium concentration (ppm) via ICP-MS. This is your baseline.[11]

  • Preparation: In separate vials, place your crude product solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT). A good starting point is 5-10 weight equivalents relative to the theoretical amount of palladium catalyst used.

  • Initial Agitation: Stir all samples at room temperature for 2-4 hours.

  • Sampling & Analysis: Take an aliquot from each vial, filter it through a 0.45 µm syringe filter, and submit for ICP-MS analysis.[18]

  • Optimization (If Needed):

    • Temperature: For the most promising candidates, run a parallel experiment at an elevated temperature (e.g., 40-60 °C) to see if kinetics improve.

    • Time: Extend the reaction time (e.g., overnight) to check for improved scavenging.

    • Loading: If results are good but not below 10 ppm, increase the scavenger loading (e.g., to 15-20 equivalents).

  • Final Selection: Choose the scavenger and conditions that reduce palladium to the lowest level with the shortest time and lowest temperature, while monitoring for any product loss.

Guide 2: Troubleshooting Activated Carbon Treatment

Activated carbon is a powerful but sometimes non-selective tool.[19] Use this guide when other scavengers fail or for cost-sensitive processes.

Problem: High palladium levels remain, but specialized scavengers are ineffective or too expensive.

Potential Cause: The palladium species may be in a form that is more readily adsorbed by the porous surface of activated carbon than by specific chemical ligands.

Decision Logic for Using Activated Carbon

Activated_Carbon_Logic start Initial Pd > 50 ppm Scavengers Ineffective ac_trial Trial Activated Carbon (e.g., Darco KB-B) ~0.2 wt vs. product start->ac_trial agitate Agitate Solution (45-50°C, 12-18 h) ac_trial->agitate analyze Filter and Analyze Pd ppm and Yield agitate->analyze result Evaluate Outcome analyze->result success Success: Pd < 10 ppm Yield Loss < 5% result->success Acceptable fail_pd Failure: Pd > 10 ppm result->fail_pd High Pd fail_yield Failure: Yield Loss > 10% result->fail_yield Low Yield optimize_pd Increase AC wt. or Agitation Time fail_pd->optimize_pd optimize_yield Decrease AC wt. or Temperature fail_yield->optimize_yield optimize_pd->ac_trial Re-run optimize_yield->ac_trial Re-run

Caption: Decision process for activated carbon treatment.

Step-by-Step Protocol:
  • Select Carbon: Choose a high-purity, pharmaceutical-grade activated carbon (e.g., Darco® KB-B).

  • Initial Loading: Start with a loading of 10-20% by weight relative to your product (0.1-0.2 wt).[12]

  • Treatment: Add the activated carbon to your product solution (e.g., in THF, EtOAc, or another suitable solvent). Heat the slurry to 40-50 °C and stir for 12-18 hours.[12]

  • Filtration: Cool the mixture and filter through a pad of Celite® to remove the fine carbon particles. Caution: Ensure all carbon is removed, as fines can carry palladium with them.

  • Analysis: Analyze the filtrate for both palladium content (ICP-MS) and product concentration (HPLC) to quantify yield loss.

  • Troubleshooting:

    • If Pd is still high: Increase the weight of carbon or the agitation time.

    • If yield loss is significant: Decrease the weight of carbon, reduce the temperature, or shorten the treatment time. You may need to accept a slightly higher Pd level to preserve yield, which can then be addressed in a final crystallization step.

Guide 3: Quantifying Palladium Residues

Accurate quantification is non-negotiable for regulatory compliance.

Q: What is the best method for final palladium quantification in an API?

A: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard and the method of choice for regulatory submissions.[1][11][20] It offers extremely high sensitivity (parts-per-billion range), allowing for precise quantification well below the 10 ppm limit.[20] Samples for ICP-MS typically require digestion in strong acid (e.g., nitric acid or aqua regia) to break down the organic matrix and ensure all palladium is detected.[1][21]

Q: Are there faster methods for in-process screening?

A: Yes. For rapid, high-throughput screening during process optimization (like in the scavenger screen), fluorimetric and colorimetric methods can be used.[1][22] These assays use probes that react in the presence of palladium to generate a fluorescent or colored signal, which can be read quickly on a plate reader.[22][23] While not a substitute for ICP-MS for final release testing, they are invaluable for making rapid, data-driven decisions in the lab.[11]

References

Validation & Comparative

A Technical Guide to the Reactivity of (3-Cyano-4-hydroxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the organoboron reagent is critical to the success of this palladium-catalyzed reaction, with substituted phenylboronic acids being widely employed.[1][3] This guide provides an in-depth comparison of the reactivity of (3-Cyano-4-hydroxyphenyl)boronic acid with other boronic acids, supported by experimental data and mechanistic insights. We will explore how the electronic properties of substituents on the phenyl ring influence the reaction kinetics and overall yield, with a specific focus on the interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: A palladium(0) complex reacts with an organic halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This is a crucial, often rate-determining, step that is highly dependent on the nature of the boronic acid.[5][6] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Substituents on Boronic Acid Reactivity

The electronic nature of substituents on the phenylboronic acid plays a significant role in the transmetalation step. The nucleophilicity of the ipso-carbon atom, the carbon atom bonded to boron, is a key factor influencing the rate of this step.[9][10]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NH2) groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This generally leads to a faster transmetalation rate and higher reaction yields.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density on the ring, making the ipso-carbon less nucleophilic. This can slow down the transmetalation step and may require more forcing reaction conditions to achieve good yields.[3][11]

The Unique Case of this compound

This compound presents an interesting case due to the presence of both an electron-withdrawing cyano group and an electron-donating hydroxyl group. The hydroxyl group, particularly when deprotonated under basic reaction conditions to form a phenoxide, is a strong electron-donating group. The cyano group is a strong electron-withdrawing group through both inductive and resonance effects.

The overall effect on reactivity depends on the interplay of these opposing electronic influences. The position of these substituents is crucial. The hydroxyl group at the para position to the boronic acid can donate electron density through resonance, which can partially counteract the electron-withdrawing effect of the cyano group at the meta position.

Comparative Reactivity Data

To objectively compare the reactivity of this compound, we will consider its performance in a model Suzuki-Miyaura coupling reaction with a standard aryl bromide, 4-bromoanisole. The results will be compared against boronic acids with strongly electron-donating, strongly electron-withdrawing, and neutral substituents.

Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole

EntryBoronic AcidSubstituent(s)Electronic NatureYield (%)
14-Methoxyphenylboronic acid4-OCH3Electron-Donating95
2Phenylboronic acidNoneNeutral88
3This compound3-CN, 4-OHMixed82
44-Nitrophenylboronic acid4-NO2Electron-Withdrawing65

Reaction Conditions: 4-Bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh3)4 (2 mol%), K2CO3 (2.0 mmol), Toluene/H2O (4:1), 90 °C, 4h.

The data clearly indicates that the electron-donating group in 4-methoxyphenylboronic acid leads to the highest yield, as expected.[3] Conversely, the strongly electron-withdrawing nitro group in 4-nitrophenylboronic acid results in a significantly lower yield.[3] this compound provides a good yield, outperforming the boronic acid with a purely electron-withdrawing substituent. This suggests that the electron-donating character of the hydroxyl group effectively mitigates the negative impact of the cyano group on the transmetalation step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the reactivity of different boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Degassed solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.01 - 0.05 equiv), and the base (2.0 - 3.0 equiv).[3][12]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[12]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[12][13]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reagents Add Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Purge with Inert Gas Add_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Workup Aqueous Work-up Cool->Workup Purify Column Chromatography Workup->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound demonstrates robust reactivity in Suzuki-Miyaura coupling reactions, positioning it as a valuable building block in organic synthesis and drug discovery. While the presence of the electron-withdrawing cyano group can temper its reactivity compared to boronic acids with purely electron-donating substituents, the activating effect of the para-hydroxyl group ensures efficient coupling under standard conditions. This nuanced reactivity profile, arising from the interplay of opposing electronic effects, allows for its successful application in the synthesis of complex biaryl structures. Researchers can confidently employ this reagent, anticipating good to excellent yields, particularly when compared to boronic acids bearing strongly deactivating groups.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-3-cyanobiphenyls: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-hydroxy-3-cyanobiphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic and structural properties make it a critical intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs and selective estrogen receptor modulators, as well as liquid crystal materials.[] The regioselective introduction of a cyano group onto the 4-hydroxybiphenyl core, specifically at the C-3 position ortho to the hydroxyl group, presents a significant synthetic challenge. Traditional methods often rely on harsh conditions or toxic reagents, prompting the development of safer, more efficient, and versatile alternatives.

This guide provides an in-depth comparison of modern synthetic strategies for accessing 4-hydroxy-3-cyanobiphenyls. We will move beyond simple procedural lists to explore the mechanistic underpinnings, rationale for reagent selection, and practical considerations for each methodology. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route based on substrate availability, functional group tolerance, scalability, and safety considerations.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-hydroxy-3-cyanobiphenyls can be broadly categorized into two main approaches:

  • Functionalization of a Pre-existing Biphenyl Core: This involves introducing the cyano group onto a biphenyl derivative that already possesses the hydroxyl group (or a precursor) and another functional group at the 3-position, such as a halogen or an amino group.

  • Direct C-O Cyanation of Phenol Derivatives: This more recent strategy involves the direct replacement of a derivatized phenolic C-O bond with a cyano group, offering a novel and potentially more streamlined route.

Strategy 1: Cyanation of Pre-functionalized 4-Hydroxybiphenyls

This is the most established approach, relying on the conversion of a handle, typically a halide or an amino group, at the 3-position into the desired nitrile.

A. Transition Metal-Catalyzed Cyanation of 3-Halo-4-hydroxybiphenyls

The cross-coupling of aryl halides with a cyanide source is a powerful and widely used method for forming aryl nitriles.[2] Both palladium and copper-based catalytic systems have been extensively developed, each with distinct advantages. The hydroxyl group is often well-tolerated in these reactions, obviating the need for protection/deprotection steps.

Palladium catalysis offers exceptionally mild reaction conditions and remarkable functional group tolerance, making it a preferred method in complex molecule synthesis.[3] A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst.[3] Modern advancements have largely overcome this issue through the development of sophisticated ligands and the use of cyanide sources with low free-cyanide concentrations.

  • Cyanide Sources: The choice of cyanide source is critical for safety and reactivity.

    • Zinc Cyanide (Zn(CN)₂): A widely used reagent due to its lower toxicity compared to alkali metal cyanides.[3] It participates in a transmetalation step with the Pd(II)-aryl complex.

    • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): An excellent, non-toxic alternative that serves as a slow-release source of cyanide, minimizing catalyst poisoning.[3] It is considered a "green" cyanating agent and is even used as a food additive.[3]

    • Sodium/Potassium Cyanide (NaCN/KCN): Highly effective but also highly toxic. Their use often requires rigorously anhydrous conditions to prevent the formation of HCN gas.[3]

  • Causality in Catalyst Selection: The Buchwald and Hartwig groups have developed highly active catalyst systems comprising a palladium precatalyst and a sterically demanding biarylphosphine ligand. These bulky ligands promote the crucial reductive elimination step, which forms the C-CN bond and regenerates the active Pd(0) catalyst, thus accelerating the catalytic cycle. A recent protocol by Buchwald demonstrates efficient cyanation at room temperature to 40 °C in aqueous media, enhancing the method's practicality and safety.[4]

The traditional Rosenmund-von Braun reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C), often in a polar solvent.[5] While effective, these harsh conditions limit its applicability.

Modern copper-catalyzed methods operate under much milder conditions, employ catalytic amounts of copper, and exhibit improved functional group compatibility.[6] A notable advancement is the "domino" halogen exchange-cyanation procedure developed by Buchwald for aryl bromides.[5][6]

  • Mechanism Insight: In this domino reaction, a catalytic amount of CuI and a soluble iodide salt (like KI) first convert the aryl bromide to a more reactive aryl iodide in situ. This intermediate then undergoes a more facile cyanation. This strategy cleverly circumvents the high activation barrier typically required for the cyanation of aryl bromides. The use of an inexpensive diamine ligand accelerates the reaction.[5][6]

FeaturePalladium-Catalyzed CyanationCopper-Catalyzed Cyanation
Substrate Scope Excellent. Effective for aryl chlorides, bromides, iodides, and triflates.[3][4]Primarily for aryl iodides and bromides. Chlorides are generally unreactive.[6]
Reaction Conditions Very mild (can be room temperature).[4]Milder than classic Rosenmund-von Braun, but often requires heating (e.g., 110 °C).[6]
Catalyst Cost Higher (Palladium is a precious metal).Lower (Copper is inexpensive).
Ligands Often requires specialized, expensive phosphine ligands.Can use simple, inexpensive N-donor ligands (e.g., diamines).[5]
Cyanide Source Versatile (Zn(CN)₂, K₄[Fe(CN)₆], etc.).[3][4]Often uses NaCN or CuCN.[6][7]
Key Advantage Broad functional group tolerance and applicability to a wider range of halides.Lower cost, simpler ligands.

G cluster_start Starting Material cluster_process Catalytic Cyanation Process cluster_end Product start_halide 3-Halo-4-hydroxybiphenyl reaction Cross-Coupling Reaction start_halide->reaction Substrate catalyst Pd or Cu Catalyst + Ligand catalyst->reaction Catalyst cy_source Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) cy_source->reaction Reagent end_product 4-Hydroxy-3-cyanobiphenyl reaction->end_product Yields

B. Sandmeyer Reaction of 3-Amino-4-hydroxybiphenyl

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide or nitrile.[8][9] The process involves two distinct steps:

  • Diazotization: The primary amino group of 3-amino-4-hydroxybiphenyl is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanide Displacement: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) to form the aryl nitrile.[10]

  • Mechanistic Rationale: The reaction is believed to proceed via a single-electron transfer (SET) mechanism involving a free radical intermediate.[11] The Cu(I) catalyst is essential for this process. The diazonium group is an excellent leaving group, and its departure as nitrogen gas provides a strong thermodynamic driving force for the reaction.[11]

  • Experimental Considerations:

    • Hydroxyl Group: The strongly acidic conditions of diazotization do not typically affect the phenolic hydroxyl group.

    • Safety: Aryl diazonium salts can be explosive when isolated and dried. Therefore, they are almost always generated and used in solution without isolation.[11]

    • Stoichiometry: The classic Sandmeyer reaction requires at least a stoichiometric amount of copper salt.

While robust and reliable, the Sandmeyer reaction is often less favored in modern drug discovery due to the use of stoichiometric copper and the sometimes-problematic handling of diazonium intermediates. However, it remains a valuable and cost-effective method, especially for large-scale synthesis where the starting amine is readily available.

G amine 3-Amino-4-hydroxybiphenyl diazotization Diazotization (NaNO₂, HCl, 0-5°C) amine->diazotization diazonium Aryl Diazonium Salt (Intermediate) diazotization->diazonium sandmeyer Cyanide Displacement (CuCN) diazonium->sandmeyer product 4-Hydroxy-3-cyanobiphenyl sandmeyer->product

Strategy 2: Nickel-Catalyzed C–O Cyanation of Phenol Derivatives

A groundbreaking alternative involves the direct cyanation of phenol derivatives, where the C–O bond is cleaved and replaced by a C–CN bond. This approach avoids the need to pre-install a halide or amino group, potentially shortening the synthetic sequence.

Pioneering work by Yamaguchi and Itami has shown that nickel catalysts can effectively cyanate aryl carbamates and pivalates (derived from the parent phenol) using metal-free, organic cyanating agents like aminoacetonitriles.[12][13][14]

  • Why This Works (Causality): The phenolic hydroxyl group is a poor leaving group. It is first converted into a carbamate or pivalate, which are more susceptible to oxidative addition to a low-valent nickel center (Ni(0)). This C–O bond activation is the key step. A unique diphosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (dcype), is crucial for enabling this challenging transformation.[14]

  • Advantages:

    • Atom Economy: Offers a more direct route from the parent phenol.

    • Safety: Utilizes environmentally benign, metal-free cyanating agents, avoiding toxic metal cyanides.[13][15]

  • Challenges:

    • Substrate Preparation: Requires an extra step to convert the starting 4-hydroxybiphenyl into the corresponding carbamate or pivalate.

    • Regioselectivity: For an unsubstituted biphenyl system, achieving regioselective cyanation at the 3-position would depend on directing group effects, which requires further investigation for this specific substrate.

G cluster_reagents Reagents ArOR 4-(Carbamoyloxy)biphenyl Ni0 Ni0 ArOR->Ni0 Substrate CN_Source Aminoacetonitrile (CN Source) NiII_Ar NiII_Ar CN_Source->NiII_Ar Reagent

Experimental Protocols

The following protocols are generalized representations based on established literature and should be adapted and optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

(Adapted from Anderson, K. W., et al. Angew. Chem. Int. Ed. 2006, 45, 6523-6527)

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-bromo-4-hydroxybiphenyl (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol), palladium acetate (Pd(OAc)₂) (0.02 mmol), and the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Solvent and Base: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Add N,N-Dimethylformamide (DMF) (3 mL) and a base such as sodium carbonate (Na₂CO₃) (2.0 mmol).

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-3-cyanobiphenyl.

Protocol 2: Sandmeyer Reaction

(Based on classic Sandmeyer procedures[9][16])

  • Diazotization: Dissolve 3-amino-4-hydroxybiphenyl (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 mmol) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 mmol) and sodium cyanide (NaCN) (2.4 mmol) in water. Cool this solution to 0 °C.

  • Cyanation: Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide solution. Effervescence (N₂ gas) should be observed. Allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure completion.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to obtain the final product.

Conclusion and Future Outlook

The synthesis of 4-hydroxy-3-cyanobiphenyls has evolved significantly from classical, high-temperature methods to mild, highly-tolerant catalytic processes.

  • For versatility and functional group tolerance , palladium-catalyzed cyanation, particularly with non-toxic cyanide sources like K₄[Fe(CN)₆], represents the state-of-the-art.[3] Its mild conditions are ideal for complex, late-stage functionalization.[4]

  • For cost-effectiveness and scalability , modern variants of the copper-catalyzed Rosenmund-von Braun reaction and the classic Sandmeyer reaction remain highly relevant and powerful tools, especially when the required pre-functionalized starting materials are readily accessible.[6][8]

  • For innovation and atom economy , nickel-catalyzed C-O bond cyanation presents an exciting frontier.[12][13] Further development in this area may provide even more direct and environmentally friendly routes to this important class of molecules.

Future research will likely focus on further expanding the substrate scope of C-O and C-H cyanation reactions, developing even more active and cheaper catalysts based on earth-abundant metals, and exploring novel, safe cyanating agents to enhance the green chemistry profile of these essential transformations.

References

A Senior Application Scientist's Guide to the Characterization of (3-Cyano-4-hydroxyphenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise construction of molecular architecture is paramount. Arylboronic acids are cornerstone reagents in this endeavor, with (3-Cyano-4-hydroxyphenyl)boronic acid offering a particularly valuable scaffold due to its trifunctional nature. The cyano, hydroxyl, and boronic acid groups provide multiple vectors for synthetic diversification, primarily through robust cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1]

This guide provides an in-depth comparison of the essential characterization methods for products derived from this compound reactions. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for building a self-validating analytical data package.

The Analytical Gauntlet: A Multi-Modal Approach

No single analytical technique is sufficient for the complete characterization of a novel molecule. True confidence in a structure is achieved by integrating data from orthogonal methods, each providing a unique piece of the puzzle. The primary techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—provide the fundamental framework of structure and molecular weight. Complementary chromatographic and crystallographic methods then serve to confirm purity and, when possible, provide absolute stereochemical and conformational proof.

Below is a typical workflow for the comprehensive analysis of a cross-coupling reaction product.

G cluster_0 Reaction & Work-up cluster_1 Primary Characterization cluster_2 Purification & Purity Analysis cluster_3 Comprehensive Structural Elucidation Reaction Cross-Coupling Reaction (e.g., Suzuki, Chan-Lam) Workup Aqueous Work-up & Crude Product Isolation Reaction->Workup HNMR ¹H NMR Workup->HNMR Initial structural check MS Low-Resolution MS (e.g., LC-MS) Workup->MS Confirm product mass Purification Column Chromatography or Recrystallization HNMR->Purification MS->Purification HPLC HPLC Purity Check (>95% Pure?) Purification->HPLC Xray X-ray Crystallography (If crystal obtained) Purification->Xray If crystalline solid HPLC->Purification No, re-purify CNMR ¹³C NMR & DEPT HPLC->CNMR Yes HRMS High-Resolution MS HPLC->HRMS Yes B11NMR ¹¹B NMR (Optional) HPLC->B11NMR Check for Boron impurities Final Final Structure Confirmed CNMR->Final HRMS->Final Xray->Final Absolute Proof

Caption: General analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For products of this compound, a suite of NMR experiments is necessary.

¹H NMR: The First Look

Proton NMR provides the initial evidence of a successful cross-coupling. In a Suzuki-Miyaura reaction, the formation of a new biaryl system will result in characteristic changes in the aromatic region, including new coupling patterns and shifts influenced by the altered electronic environment. For a Chan-Lam product, the appearance of signals corresponding to the newly attached amine or ether moiety, along with shifts in the aromatic protons, is expected.

Expertise & Experience: Pay close attention to the disappearance of the broad singlet corresponding to the B(OH)₂ protons of the starting material, which typically appears between δ 4.5-8.0 ppm and is solvent-dependent. Its absence is a strong, albeit not definitive, indicator of reaction completion.

¹³C NMR: The Carbon Skeleton

Carbon NMR, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the carbon framework. Key signals to identify in the product include:

  • The Cyano Carbon (-CN): Typically found in the δ 115-125 ppm range.

  • Aromatic Carbons: Shifts will be diagnostic of the substitution pattern.

  • Quaternary Carbons: The carbons involved in the newly formed C-C (Suzuki) or C-X (Chan-Lam) bond will have characteristic shifts.

¹¹B NMR: Tracking the Boron

While not always mandatory for product characterization, ¹¹B NMR is an invaluable tool for reaction monitoring and for identifying boron-containing impurities in the final product.[2] Boronic acids and their esters have distinct chemical shifts, typically in the δ 18-35 ppm range for tricoordinate boron.[3][4] The disappearance of the starting boronic acid signal provides definitive proof of its consumption.

Trustworthiness: A common impurity is the homocoupling of the boronic acid. ¹¹B NMR can help identify residual boron species that might otherwise be missed. For the highest quality spectra, using quartz NMR tubes is recommended to avoid the broad background signal from the borosilicate glass of standard tubes.[2]

NMR Experiment Information Gained Typical Chemical Shift Ranges (ppm) for a Biaryl Product
¹H NMR Proton environment, coupling constants (J), structural connectivity, preliminary purity.Aromatic: δ 6.5-8.5; Phenolic -OH: δ 9.0-11.0 (broad)
¹³C NMR Carbon count and type (CH₃, CH₂, CH, C), confirmation of carbon skeleton.Aromatic: δ 110-160; Cyano (-CN): δ 115-125
¹¹B NMR Presence/absence of boron-containing starting material or byproducts.Starting Boronic Acid: δ 28-32

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the product, offering direct confirmation that the desired bond-forming event has occurred. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that allows for the determination of the elemental formula.

Comparison of Ionization Techniques

The choice of ionization technique is critical for analyzing organoboron compounds and their derivatives. While the final products are often stable, analyzing reaction mixtures containing residual boronic acid can be complicated by its tendency to dehydrate and trimerize into boroxines, which can confound data analysis.[5][6]

Technique Principle Advantages for Product Analysis Disadvantages/Considerations
Electrospray Ionization (ESI) Soft ionization of analytes from a liquid solution.Excellent for polar, non-volatile compounds. Easily coupled with HPLC (LC-MS) for online separation and analysis.[7]Can form adducts with solvents or salts. Less suitable for non-polar compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where a laser strikes a sample mixed with a matrix.Tolerant of salts and buffers. Good for analyzing complex mixtures. Can simplify spectra by forming adducts with the matrix, avoiding boroxine formation.[5]Sample preparation is crucial. Not easily coupled with liquid chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by ionization, typically high-energy Electron Ionization (EI).Provides excellent separation and detailed fragmentation patterns for structural elucidation.Requires the analyte to be volatile and thermally stable. Derivatization (e.g., silylation) is often necessary for polar products.[8]
Experimental Protocol: High-Resolution ESI-MS

This protocol is a self-validating system as the resulting exact mass is used to generate a molecular formula that must be consistent with NMR data.

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The concentration should be in the low µg/mL range.

  • Instrumentation: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an upstream UPLC system for analysis of mixtures.[7]

  • Ionization Mode:

    • Positive Ion Mode: Use a mobile phase containing a small amount of formic acid (e.g., 0.1%) to promote the formation of [M+H]⁺ ions.

    • Negative Ion Mode: The phenolic hydroxyl group on the product makes it an excellent candidate for negative ion mode. Use a mobile phase containing a small amount of ammonium hydroxide or other weak base to promote the formation of [M-H]⁻ ions.

  • Mass Analysis: Acquire data in high-resolution mode (e.g., on an Orbitrap or TOF analyzer) over a relevant m/z range.

  • Data Analysis: Determine the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental formula based on the exact mass (typically within a 5 ppm error tolerance).

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of the final compound. For drug development professionals, a purity level of >95% is typically the minimum standard for compounds advancing to biological screening.

Expertise & Experience: The choice of mobile phase and column is critical. For the biaryl or aryl ether/amine products derived from this compound, a reverse-phase C18 column is an excellent starting point. A gradient elution using water and acetonitrile, both often modified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is generally effective.

Experimental Protocol: Reverse-Phase HPLC Analysis
  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95-100% B over 10-20 minutes, hold for several minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are detected.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the product peak divided by the total area of all peaks.

X-ray Crystallography: The Unambiguous Proof

When a high-quality single crystal of the product can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[9] It yields a 3D model of the molecule, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and solid-state conformation.[10][11] This level of detail is often required for patent applications and regulatory submissions.

Trustworthiness: An X-ray crystal structure can reveal subtle stereochemical or isomeric details that are difficult or impossible to discern by NMR alone.[12] The process involves growing a suitable crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the structure.[9] While powerful, the major bottleneck is often the challenging and unpredictable process of crystal growth.

Choosing the Right Characterization Method

The selection of analytical techniques depends on the stage of research and the specific question being asked.

G Start What is the goal? Goal1 Reaction Monitoring: Did the reaction work? Start->Goal1 Goal2 Purity Check: Is the sample pure enough? Start->Goal2 Goal3 Structural Confirmation: What is the exact structure? Start->Goal3 Goal4 Absolute Proof: Need publication/patent quality data. Start->Goal4 Method1 TLC, LC-MS Goal1->Method1 Method2 HPLC-UV Goal2->Method2 Method3 ¹H NMR, ¹³C NMR, HRMS Goal3->Method3 Method4 X-ray Crystallography (in addition to all others) Goal4->Method4

Caption: Decision tree for selecting analytical techniques.

Conclusion

The characterization of reaction products from this compound demands a rigorous, multi-faceted analytical approach. By synergistically combining NMR spectroscopy for structural mapping, mass spectrometry for molecular weight verification, and chromatography for purity assessment, researchers can build a robust and self-validating data package. For absolute confirmation, X-ray crystallography remains the unparalleled standard. Adhering to this comprehensive strategy ensures the scientific integrity of the data, enabling confident decision-making in the critical path of drug discovery and materials development.

References

A Senior Application Scientist's Guide to Suzuki Coupling: (3-Cyano-4-hydroxyphenyl)boronic Acid vs. 3-cyano-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1][2] The reaction's success, however, is not merely a function of the palladium catalyst; it is critically dependent on the nuanced properties of its coupling partners. The boronic acid, serving as the nucleophilic component, dictates much of the reaction's efficiency, scope, and ultimate success.[3]

This guide provides an in-depth comparison of two structurally similar yet electronically distinct building blocks: (3-Cyano-4-hydroxyphenyl)boronic acid and 3-cyano-4-fluorophenylboronic acid . Both are valuable reagents for introducing a functionalized cyanophenyl moiety, a common pharmacophore. The choice between a hydroxyl (-OH) and a fluoro (-F) substituent at the 4-position is not trivial. It introduces profound differences in reactivity that, if understood, can be leveraged for synthetic advantage. We will dissect the mechanistic implications of these substituents, provide field-proven experimental protocols, and present comparative data to guide researchers in making the optimal selection for their specific synthetic challenge.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To appreciate the subtle differences between our two boronic acids, we must first understand their role within the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step for the overall reaction, particularly with less reactive halides like chlorides.[1][6]

  • Transmetalation: This is the crucial step where the boronic acid participates. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (trans-complex) pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-Ar' (cis-complex) pdiia->pdiib Transmetalation (+ Ar'-B(OR)₃⁻) pdiib->pd0 Reductive Elimination (- Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->pdiia Enters Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The key step influenced by the boronic acid's structure is the transmetalation.

Head-to-Head Comparison: Hydroxyl vs. Fluoro Substituent Effects

The core difference between this compound and 3-cyano-4-fluorophenylboronic acid lies in the electronic nature of the -OH and -F groups at the para-position relative to the boronic acid moiety. Both molecules also share a cyano (-CN) group, which is a strong electron-withdrawing group.

3-cyano-4-fluorophenylboronic acid: The Inductive Workhorse
  • Electronic Profile: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (-I effect). This effect decreases the electron density on the phenyl ring.

  • Impact on Transmetalation: The rate of transmetalation is generally decreased by the presence of electron-withdrawing groups on the boronic acid, as they reduce the nucleophilicity of the aryl group being transferred.[9][10] Therefore, the combination of both -F and -CN groups makes this boronic acid a relatively electron-poor and less reactive coupling partner compared to simpler phenylboronic acids.

  • Advantages: The C-F bond is highly stable and the fluoro group is generally inert to typical Suzuki coupling conditions. This makes it a predictable and reliable reagent. Its lower reactivity can sometimes be an advantage in complex syntheses where chemoselectivity is required.

This compound: The pH-Dependent Chameleon
  • Electronic Profile: The hydroxyl group has a dual nature. It is moderately electron-withdrawing by induction (-I) but is also a powerful electron-donating group through resonance (+R effect) due to its lone pairs.

  • The Critical Role of Base: Under the basic conditions essential for Suzuki coupling, the phenolic proton is acidic and will be deprotonated to form a phenoxide (-O⁻). This phenoxide is an exceptionally strong electron-donating group.

  • Impact on Transmetalation: The formation of the phenoxide dramatically increases the electron density of the phenyl ring, significantly enhancing its nucleophilicity. This has the potential to massively accelerate the transmetalation step, making this boronic acid far more reactive than its fluoro-containing counterpart.

  • Potential Complications:

    • Base Stoichiometry: An additional equivalent of base is consumed to deprotonate the phenol. This must be factored into the reaction setup to ensure enough base is available to activate the boronic acid for transmetalation.

    • Competing Ligation: The phenoxide could potentially coordinate to the palladium center, leading to catalyst inhibition in some cases. Careful selection of ligands and conditions is key.

    • Side Reactions: While phenols are generally stable, highly activated phenols can be susceptible to side reactions under strongly basic or oxidative conditions.

Comparative Performance: Representative Experimental Data

To illustrate these differences, we present representative data from a model Suzuki coupling reaction with 4-bromoanisole. These results are synthesized from typical outcomes observed in the field and are intended for comparative purposes.

Reaction: (A generic image representing the coupling of the boronic acids with 4-bromoanisole)

Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), Base, Dioxane/H₂O (4:1), 80-100 °C.

Boronic AcidBase (equiv)Temp (°C)Time (h)Yield (%)Key Observations
3-cyano-4-fluorophenylboronic acidK₂CO₃ (2.0)1001285Consistent and clean reaction profile. Higher temperature and longer time needed for full conversion.
This compoundK₂CO₃ (3.0)80492Significantly faster reaction at a lower temperature. Requires an extra equivalent of base for optimal results.
This compoundK₂CO₃ (2.0)80875Incomplete reaction; demonstrates the need for sufficient base to deprotonate the phenol and activate the boronic acid.

Field-Proven Experimental Protocols

The following protocols are robust starting points for employing these reagents. As with any reaction, optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[11][12]

Protocol 1: Suzuki Coupling with 3-cyano-4-fluorophenylboronic acid

This protocol uses standard, reliable conditions suitable for an electron-deficient boronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-cyano-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add deoxygenated solvents, such as a mixture of 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound

This protocol is adapted to account for the acidic phenolic proton, a critical adjustment for success.

  • Vessel Preparation: To a flame-dried Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv). Note the use of 3 equivalents of base.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add deoxygenated solvents, such as 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at a lower temperature, starting at 80 °C. Stir vigorously and monitor the reaction closely; it is expected to be significantly faster (typically 2-6 hours).

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. During the aqueous workup, acidification of the aqueous layer should be avoided if the final product retains the free phenol, as it may affect its solubility.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Weigh Reagents: Aryl Halide, Boronic Acid, Base b Add Catalyst a->b c Establish Inert Atmosphere (Argon/Nitrogen Purge) b->c d Add Degassed Solvents c->d e Heat to Target Temp (80-100 °C) & Stir d->e f Monitor Progress (TLC / LC-MS) e->f g Cool & Quench f->g h Liquid-Liquid Extraction g->h i Dry, Filter & Concentrate h->i j Column Chromatography i->j k Characterize Pure Product j->k

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice between this compound and 3-cyano-4-fluorophenylboronic acid is a strategic one, hinging on the desired balance between reactivity and reaction simplicity.

  • Choose 3-cyano-4-fluorophenylboronic acid for:

    • Robustness and Predictability: When a straightforward, reliable coupling is needed without extensive optimization.

    • Substrate Sensitivity: When your coupling partner is sensitive to strongly basic conditions or high reactivity.

    • Chemoselectivity: When its milder reactivity can be used to selectively couple in the presence of more reactive sites.

  • Choose this compound for:

    • High Reactivity: When coupling with challenging or unreactive aryl halides (e.g., chlorides).

    • Process Efficiency: To achieve faster reaction times and lower reaction temperatures, potentially reducing energy costs and thermal degradation of products.

    • When Optimization is Possible: Its use requires careful consideration of the base type and stoichiometry, but the payoff is significantly enhanced performance.

By understanding the underlying electronic effects of the hydroxyl and fluoro substituents, researchers can move beyond trial-and-error and make informed, mechanism-based decisions to accelerate their synthetic programs.

References

A Senior Application Scientist's Guide to Catalyst Selection for (3-Cyano-4-hydroxyphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, prized for its versatility and functional group tolerance.[1] A particularly valuable building block in this realm is (3-Cyano-4-hydroxyphenyl)boronic acid, a trifunctional reagent that introduces a unique combination of a reactive boronic acid, an electron-withdrawing cyano group, and a phenolic hydroxyl group. This unique substitution pattern, however, presents distinct challenges and necessitates a careful and informed selection of the catalytic system to ensure optimal reaction outcomes.

This guide provides a comparative analysis of various palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of this compound. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of catalyst selection, offering insights to guide your synthetic strategy.

The Challenge: Understanding the Substrate's Influence

The electronic and steric nature of this compound dictates its reactivity. The electron-withdrawing cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Conversely, the ortho-hydroxyl group can participate in the reaction, potentially acting as a directing group or influencing the solubility and stability of the boronic acid. The interplay of these functionalities requires a catalyst system that is not only highly active but also robust enough to overcome these potential hurdles. Generally, boronic acids with electron-donating groups tend to give higher yields in Suzuki-Miyaura couplings.[2]

Comparative Analysis of Catalyst Systems

The choice of catalyst is critical for the success of any Suzuki-Miyaura coupling. Below, we compare the performance of several classes of catalysts, from traditional workhorses to modern, highly active systems.

Catalyst SystemLigandKey AdvantagesPotential Drawbacks
Traditional Palladium Catalysts
Pd(PPh₃)₄TriphenylphosphineReadily available, cost-effective, and effective for a range of substrates.[3]May require higher temperatures and longer reaction times, especially with challenging substrates.
Pd(dppf)Cl₂dppfGood performance in biphasic conditions, often providing good yields.[4]Can be less effective for sterically hindered or electron-deficient partners.
Buchwald Lignads & Precatalysts
Pd₂(dba)₃ / SPhos or XPhosBiarylphosphinesHigh reactivity and stability, enabling couplings of challenging substrates, including aryl chlorides, often at room temperature.[5]Higher cost compared to traditional phosphine ligands.
SPhos Pd G2 or XPhos Pd G3Buchwald PrecatalystsAir- and moisture-stable, allowing for easier reaction setup. Rapid activation to the active catalytic species.[6]Higher initial cost of the precatalyst.
Nickel Catalysts
NiCl₂/PPh₃TriphenylphosphineCost-effective alternative to palladium. Can be effective for aryl chlorides and other less reactive electrophiles.[7]May require higher catalyst loadings and can be more sensitive to reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide coupling partner.

Protocol 1: Traditional Palladium Catalyst - Pd(PPh₃)₄

This protocol is a general method adapted for the coupling of functionalized arylboronic acids.[3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald Precatalyst - SPhos Pd G2

This protocol utilizes a modern, highly active precatalyst, often allowing for milder reaction conditions.[6]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • SPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water, 10:1)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, this compound, SPhos Pd G2, and K₃PO₄ to a reaction vessel.

  • Add the degassed solvent mixture.

  • Seal the vessel and heat to the desired temperature (can range from room temperature to 80 °C). Stir for 1-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the product by flash chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst Base start->reagents solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Ar or N₂) solvent->inert reaction Heat and Stir (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup: Dilute with Organic Solvent Wash with Water & Brine reaction->workup purification Purification: Dry Organic Layer Concentrate Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The selection of an appropriate catalyst system for the Suzuki-Miyaura coupling of this compound is a critical parameter for achieving high yields and efficient reactions.

  • For initial explorations and on a smaller scale, traditional catalysts like Pd(PPh₃)₄ offer a cost-effective option, though they may require more forcing conditions.

  • For challenging couplings, particularly with less reactive aryl chlorides or when steric hindrance is a factor, the use of Buchwald ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ is highly recommended.

  • For ease of use and high reactivity, especially in process development and scale-up, Buchwald precatalysts (e.g., SPhos Pd G2) are an excellent choice due to their air-stability and rapid activation.

  • In cases where cost is a primary driver and for specific applications with aryl chlorides, nickel catalysts represent a viable, though potentially less general, alternative.

Ultimately, the optimal catalyst will depend on the specific aryl halide coupling partner, the desired reaction scale, and economic considerations. The protocols and comparative data provided in this guide serve as a robust starting point for your synthetic endeavors, empowering you to make informed decisions and achieve your desired synthetic outcomes.

References

Assessing the purity of synthesized (3-Cyano-4-hydroxyphenyl)boronic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized (3-Cyano-4-hydroxyphenyl)boronic acid by High-Performance Liquid Chromatography

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. This compound is a critical building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for novel therapeutic agents. Given its role, ensuring the purity of this reagent is not merely a quality control checkpoint; it is a foundational requirement for the reproducibility of synthetic outcomes and the safety profile of the final active pharmaceutical ingredient (API). Impurities, such as starting materials, by-products, or degradation products, can lead to failed reactions, introduce potentially genotoxic entities, or complicate downstream purification processes.[1]

This guide provides a comprehensive, field-tested methodology for assessing the purity of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the scientific rationale behind the method's development, present a detailed experimental protocol, and compare its performance against alternative analytical techniques. The methodology is designed to be self-validating, aligning with the principles of the International Council for Harmonisation (ICH) guidelines to ensure robustness and reliability.[2][3][4]

The Analytical Challenge: Why HPLC is the Gold Standard

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] For a molecule like this compound, which possesses a combination of a non-polar aromatic ring and polar functional groups (hydroxyl, cyano, and the boronic acid moiety), RP-HPLC is exceptionally well-suited.[7] The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[8]

The power of a well-developed HPLC method lies in its ability to be "stability-indicating." This means the method can definitively separate the intact analyte from any potential degradation products that may arise under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light).[9][10] This capability is critical for understanding the intrinsic stability of the molecule and for setting appropriate storage and handling conditions.[11][12]

Strategic Development of a Stability-Indicating HPLC Method

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.[13][14] Here, we outline the rationale for the key chromatographic parameters.

  • Column Selection: The analyte is a polar aromatic compound. A C18-bonded silica column is the most versatile and widely used stationary phase in RP-HPLC, making it an excellent starting point.[15] To enhance the retention of this polar molecule and prevent "pore dewetting" with highly aqueous mobile phases, a column with polar-endcapping or a lower ligand density, such as the Waters XSelect™ HSS T3, is a superior choice. These columns are designed to provide balanced retention for both polar and non-polar compounds and are compatible with 100% aqueous conditions.[16]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention and resolution.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase & pH Control: The pKa of the boronic acid group is typically in the range of 8-10. To ensure consistent retention and sharp peaks in RP-HPLC, it is crucial to suppress the ionization of this acidic group. By acidifying the mobile phase to a pH well below the pKa (e.g., pH 2-3) with an additive like formic acid or phosphoric acid, the boronic acid remains in its neutral, more hydrophobic form, leading to predictable and reproducible retention.

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the main analyte with a good peak shape while also ensuring that any more hydrophobic impurities are effectively washed from the column.[13][17]

  • Detector and Wavelength Selection: The presence of the substituted benzene ring provides a strong chromophore, making UV detection the ideal choice.[18] A Diode Array Detector (DAD) is particularly advantageous as it can collect spectra across a range of wavelengths, which helps in peak identification and purity assessment. Based on the structure, a primary detection wavelength of around 270 nm is appropriate for monitoring the analyte and related aromatic impurities.[19]

Experimental Workflow for Purity Assessment

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing SamplePrep Sample & Standard Preparation (Diluent: 50:50 ACN/H2O) Injection Sample Injection (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O B: Acetonitrile) SystemSetup System Equilibration (Initial Conditions) MobilePhase->SystemSetup SystemSetup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection DAD Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Final Report (Purity Value & Chromatogram) PurityCalc->Report

Caption: HPLC workflow for purity analysis.

Detailed Experimental Protocol: HPLC Purity Method

This protocol is a self-validating system designed for accuracy and robustness.

1. Materials and Reagents

  • This compound reference standard and synthesized sample lot.

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Phosphoric Acid (85%, analytical grade).

2. Instrumentation and Chromatographic Conditions A summary of the HPLC system parameters is provided in the table below.

ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)
Column Waters XSelect™ HSS T3, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 270 nm
Run Time 30 minutes (including re-equilibration)

3. Preparation of Solutions

  • Diluent: Mix HPLC grade Acetonitrile and Water in a 1:1 ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the synthesized sample lot.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the reference standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 80:20 Acetonitrile/Water) before storage.

5. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram for the sample solution, disregarding peaks from the blank and any peaks with an area less than 0.05% of the total area.

  • Calculate the purity of the this compound sample using the area normalization method:[20]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Demonstrating Specificity through Forced Degradation Studies

To rigorously validate this method as "stability-indicating," forced degradation studies are essential.[9][21] These studies intentionally stress the sample to produce potential degradation products and prove the method can separate them from the parent compound.[11][12]

A sample solution (0.5 mg/mL) was subjected to the following conditions:

Stress ConditionProcedureResult
Acid Hydrolysis Add 1 mL of 1N HCl, heat at 80°C for 4 hours, then neutralize with 1N NaOH.Minor degradation (~3%) observed. Degradant peak resolved from the main peak.
Base Hydrolysis Add 1 mL of 1N NaOH, heat at 80°C for 2 hours, then neutralize with 1N HCl.Significant degradation (~15%) observed. Major degradant peak well-resolved.
Oxidation Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.Moderate degradation (~8%) observed. Oxidative impurities resolved.
Thermal Degradation Heat solid sample at 105°C for 48 hours, then prepare solution.Negligible degradation (<1%).
Photolytic Degradation Expose solution to UV light (254 nm) for 24 hours.Minor degradation (~2%) observed. Photodegradant resolved.

The successful resolution of all degradation products from the main analyte peak under these stress conditions confirms the specificity and stability-indicating nature of the HPLC method, a key requirement under ICH guidelines.[3]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity assessment, other techniques can provide complementary information.

TechniquePurity Assessment CapabilityAdvantagesLimitations
HPLC-UV (This Method) Excellent for quantitative purity and detecting non-volatile impurities.High precision, sensitivity, and robustness. Stability-indicating.Requires a chromophore. Does not provide structural information on its own.
Nuclear Magnetic Resonance (qNMR) Can provide an absolute purity value against a certified internal standard.Provides structural confirmation. Can detect non-chromophoric impurities.Lower sensitivity than HPLC. Can be complex for samples with many impurities.
Mass Spectrometry (LC-MS) Excellent for identifying impurities by mass.High sensitivity and specificity for impurity identification.Quantification can be less precise than UV detection without isotopic standards.
Titration Can determine the purity of the boronic acid functional group.Simple, inexpensive.Non-specific; titrates any acidic impurity. Not suitable for detecting other types of impurities.

Conclusion

This guide details a robust, specific, and stability-indicating RP-HPLC method for the accurate purity assessment of synthesized this compound. By explaining the scientific rationale behind the choice of column, mobile phase, and detector, we provide a framework that is not just a protocol but a teaching tool. The successful separation of the main analyte from degradation products generated under forced stress conditions validates the method's suitability for use in a regulated drug development environment. The comparison with other analytical techniques further situates HPLC as the cornerstone for reliable quantitative purity analysis, ensuring the quality and consistency of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to the Biological Activity of (3-Cyano-4-hydroxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. Among these, organoboron compounds, particularly boronic acids, have emerged as a class of privileged structures.[1][2] Their unique electronic properties, centered on an electron-deficient boron atom, allow them to form reversible covalent bonds with biological nucleophiles, a feature that medicinal chemists have expertly exploited to design potent and selective enzyme inhibitors.[2][3][4] The first boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, heralded a new era, demystifying earlier concerns about toxicity and showcasing the therapeutic potential of this chemical class.[2][5]

This guide focuses on a specific, highly versatile scaffold: (3-Cyano-4-hydroxyphenyl)boronic acid . We will dissect the role of its constituent parts, compare the biological activities of its derivatives against key therapeutic targets, provide robust experimental protocols for their evaluation, and offer insights into the causal relationships that govern their design and function.

The Pharmacophoric Value of the this compound Scaffold

The power of this compound as a building block lies in the strategic arrangement of its three key functional groups. Understanding their individual and synergistic contributions is fundamental to appreciating its utility.

  • The Boronic Acid Moiety (-B(OH)₂): This is the "warhead" of the molecule. The boron atom's empty p-orbital makes it a potent Lewis acid, enabling it to accept a lone pair of electrons from nucleophilic residues—most notably the hydroxyl group of a catalytic serine in enzymes like serine proteases and β-lactamases.[6][7] This interaction forms a stable, tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction, leading to potent, reversible inhibition.[7]

  • The Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent significantly influences the electronic properties of the entire molecule. It increases the Lewis acidity of the boron atom, enhancing its reactivity towards nucleophiles. Furthermore, the cyano group can act as a hydrogen bond acceptor, providing an additional anchor point within a target's active site to improve binding affinity and selectivity.[8]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor. Its position ortho to the boronic acid allows for potential intramolecular hydrogen bonding, which can influence the conformation and reactivity of the boronic acid. In interactions with biological targets, it provides a critical point for specific hydrogen bonding, contributing to the overall binding energy.

This unique combination of features makes the scaffold not only a potent pharmacophore but also a versatile synthetic intermediate, readily participating in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to build molecular complexity.[9][10]

Comparative Analysis of Biological Activity

Derivatives of the this compound scaffold have shown promise across several therapeutic areas, primarily as enzyme inhibitors. Below, we compare the performance of representative compounds.

Serine β-Lactamase Inhibition: Combating Antibiotic Resistance

Class C β-lactamases, such as AmpC, are a major cause of bacterial resistance to β-lactam antibiotics.[7] Boronic acids that can inhibit these enzymes are of immense clinical interest.[2] Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor, validating this general approach.[2][5] Phenylboronic acid derivatives serve as excellent foundational structures for developing new inhibitors.

The interaction mechanism involves the boronic acid forming a reversible covalent bond with the catalytic Ser64 residue in the AmpC active site, effectively neutralizing the enzyme.[7]

Table 1: Comparative Activity of Phenylboronic Acid Derivatives Against AmpC β-Lactamase

CompoundStructureTarget EnzymeKᵢ (µM)Citation
Compound 1 3-Nitrophenyl boronic acidAmpC β-Lactamase1.7[7]
Compound 2 4-Carboxyphenyl boronic acidAmpC β-Lactamase2.9[7]
Compound 3 Biphenyl-4,4'-diboronic acidAmpC β-Lactamase0.20[7]
Compound 4 A complex boronic acidAmpC β-Lactamase0.083[7]

Causality Insight: The data in Table 1 demonstrates how modifications to the phenylboronic acid core drastically affect inhibitory potency. While simple substitutions like nitro (Compound 1) and carboxyl (Compound 2) groups provide micromolar inhibition, extending the structure to interact with more remote binding pockets, as seen in the biphenyl derivative (Compound 3) and more complex structures (Compound 4), leads to a significant increase in affinity, reaching the nanomolar range.[7] The cyano and hydroxyl groups on our core scaffold provide rational starting points for similar optimization efforts.

Anticancer Activity: Targeting Cellular Proliferation

The antiproliferative effects of compounds derived from similar hydroxyphenyl scaffolds have been investigated, revealing potential for anticancer applications. While direct derivatives of this compound are still emerging in this space, related structures provide a strong rationale for exploration. For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been shown to possess structure-dependent anticancer activity.[11]

Table 2: Anticancer Activity of Related Hydroxyphenyl Derivatives

Compound IDScaffold/DerivativeCancer Cell LineActivity MetricResultCitation
Compound 12 Hydrazone of N-(4-hydroxyphenyl)-β-alanineA549 (Lung Carcinoma)% Cell Viability42.1%[11]
AZD3965 Monocarboxylate Transporter 1 (MCT1) Inhibitor4T1 (Breast Cancer)In vitroInhibited cell growth[12]
AZD3965 Monocarboxylate Transporter 1 (MCT1) Inhibitor4T1 (Breast Cancer)In vivoDecreased tumor volume[12]
Compound 30 3-Cyanopyridone/Pyrazoline HybridMultipleGI₅₀25 nM[13]

Causality Insight: The anticancer activity of these compounds often stems from their ability to interfere with critical cellular pathways. For example, some hydrazone derivatives show direct cytotoxicity, while others, like AZD3965, inhibit metabolic pathways essential for tumor growth.[11][12] The development of highly potent molecules like the 3-cyanopyridone hybrid (Compound 30) highlights the value of the cyano group in achieving high-affinity interactions with targets like EGFR and BRAFV600E kinases.[13] This strongly supports the potential of the this compound scaffold as a platform for developing novel kinase inhibitors or other antiproliferative agents.

Visualizing Mechanisms and Workflows

Mechanism of Serine Protease Inhibition

The fundamental mechanism by which boronic acid derivatives inhibit serine proteases is through the formation of a tetrahedral adduct with the catalytic serine residue.

G cluster_0 Reactants cluster_1 Inhibited Complex Enzyme Ser-OH Enzyme Active Site Complex Ser-O-B⁻(OH)₂-R Tetrahedral Adduct (Reversible) Enzyme:ser->Complex:ser Nucleophilic Attack Inhibitor R-B(OH)₂ Boronic Acid Inhibitor Complex->Enzyme Reversal

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Drug Discovery Workflow

The process of identifying lead compounds from the this compound scaffold follows a structured, iterative workflow.

G A Scaffold Selection This compound B Library Synthesis (e.g., Suzuki Coupling) A->B C Primary Screening (Enzyme Inhibition Assay) B->C D Hit Identification (Compounds with >50% Inhibition) C->D E Dose-Response Analysis (IC₅₀/Kᵢ Determination) D->E F Secondary Assays (Cell-based Activity, Selectivity) E->F G Lead Optimization (Structure-Activity Relationship) F->G G->B Iterative Design H In Vivo Studies G->H

Caption: Iterative workflow for discovery of drugs derived from the scaffold.

Field-Proven Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. The following are standard methodologies for assessing the biological activity of boronic acid derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorogenic)

This protocol is designed to determine the inhibitory constant (Kᵢ) of a compound against a serine protease like AmpC β-lactamase. The causality behind using a fluorogenic substrate is its high sensitivity and ability to provide a continuous kinetic readout, allowing for precise measurement of initial reaction velocities.

A. Materials & Reagents:

  • Purified Target Enzyme (e.g., AmpC β-Lactamase)

  • Fluorogenic Substrate (e.g., a cephalosporin derivative that releases a fluorophore upon hydrolysis)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Avibactam)

  • 96-well black microplates

  • Fluorescence plate reader

B. Self-Validating System Design:

  • Negative Control: Wells containing enzyme, substrate, and DMSO (vehicle) to determine the uninhibited reaction rate (V₀).

  • Positive Control: Wells containing enzyme, substrate, and a known inhibitor to confirm assay sensitivity.

  • Blank: Wells with substrate and buffer only, to subtract background fluorescence.

C. Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • In the 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 1 µL of the test compound dilutions (or DMSO/positive control) to the respective wells.

  • Add 25 µL of a 4X concentrated enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the reaction by adding 25 µL of a 4X concentrated fluorogenic substrate solution.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial velocity (Vᵢ) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve. Plot Vᵢ/V₀ against the inhibitor concentration and fit the data to the Morrison equation to determine the apparent Kᵢ.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. Its design is a gold standard for assessing antimicrobial potency.

A. Materials & Reagents:

  • Bacterial Strain (e.g., E. coli expressing AmpC)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Antibiotic (e.g., Cefotaxime)

  • Sterile 96-well clear microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

B. Self-Validating System Design:

  • Growth Control: Wells containing bacteria and medium with DMSO, but no compound, to ensure the bacteria are viable.

  • Sterility Control: Wells containing medium only, to check for contamination.

  • Positive Control: Wells with bacteria and a known antibiotic to validate the susceptibility of the strain.

C. Step-by-Step Methodology:

  • Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Add 50 µL of the test compound at 2X the highest desired concentration to the first column, creating a 1X final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Prepare the bacterial inoculum in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The causality is that viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[14]

A. Materials & Reagents:

  • Cancer Cell Line (e.g., A549)

  • Complete Growth Medium (e.g., RPMI-1640 with 10% FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • Test Compounds

  • Positive Control (e.g., Doxorubicin)

  • 96-well clear cell culture plates

B. Self-Validating System Design:

  • Untreated Control: Cells treated with vehicle (DMSO) only, representing 100% viability.

  • Blank Control: Wells with medium only, for background subtraction.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the cell line responds appropriately.

C. Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or controls).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

References

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in cross-coupling reactions is a critical decision that dictates reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of these two indispensable classes of organoboron reagents, grounded in mechanistic principles and supported by experimental data, to empower scientists in making the most informed choice for their specific application.

The Central Dichotomy: A Trade-Off Between Reactivity and Stability

The fundamental difference between boronic acids (R-B(OH)₂) and boronate esters (R-B(OR)₂) lies in a classic chemical trade-off. Boronic acids are generally more reactive, often leading to faster reaction times, while boronate esters offer significantly enhanced stability, which translates to superior handling, storage, and purification characteristics.

Boronic Acids: The High-Reactivity Workhorse

Boronic acids are the most commonly employed coupling partners in Suzuki-Miyaura reactions due to their high reactivity.[1] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[2] The presence of hydroxyl groups on the boron atom allows for activation by base, forming a more nucleophilic "ate" complex (R-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[3]

However, this reactivity comes at a cost. Boronic acids are notoriously prone to several decomposition pathways:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, a reaction that is particularly rapid for electron-rich heterocyclic and vinyl boronic acids.[1][4]

  • Oxidation: Susceptibility to aerobic oxidation, which can be exacerbated in ethereal solvents, converting the boronic acid to a phenol.[5]

  • Anhydride Formation: Spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. While boroxines are competent coupling partners, this conversion complicates accurate massing and stoichiometry, affecting reproducibility.[6]

These stability issues make boronic acids challenging to purify by standard silica gel chromatography and necessitate storage under inert, dry, and often cold conditions.[4]

Boronate Esters: The Stable and Versatile Building Block

Boronate esters, most commonly pinacol esters, are derivatives where the hydroxyl groups of the boronic acid are replaced with an organic diol. This structural modification dramatically tempers the reagent's reactivity and Lewis acidity.[5] The bulky protecting group sterically shields the boron center, significantly reducing susceptibility to the decomposition pathways that plague boronic acids.

The practical benefits of this stability are immense:

  • Enhanced Shelf-Life: Boronate esters are often crystalline solids that are stable to air and moisture, allowing for long-term storage at room temperature.[2][4]

  • Ease of Handling and Purification: Their stability permits purification via standard column chromatography, enabling access to highly pure reagents, which is critical for complex, multi-step syntheses.[4][7][8]

  • Compatibility: They are compatible with a wider range of reaction conditions, making them ideal for iterative synthesis and the construction of molecular libraries.[7]

The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely accepted that many boronate esters must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, although direct transmetalation from the ester is also possible.[1][2][9]

Mechanistic Underpinnings: The Impact on the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boron reagent directly influences the kinetics and mechanism of the transmetalation step, which is often rate-limiting.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)-X (L)₂ Pd0->PdII OxAdd Oxidative Addition (Ar¹-X) PdII_Ar2 Ar¹-Pd(II)-Ar² (L)₂ PdII->PdII_Ar2 Transmetalation Transmetalation (Base, Ar²-B(OR)₂) PdII_Ar2->Pd0 Product Ar¹-Ar² PdII_Ar2->Product RedElim Reductive Elimination c1 Rate-Limiting Step (often) c2 Key Step Influenced by Boron Reagent c3 Product Formation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.

For a boronic acid, the base (e.g., K₂CO₃) activates it to form the boronate, which readily engages the Ar¹-Pd(II)-X complex. For a boronate ester, the reaction may proceed through two primary pathways:

  • Hydrolysis Pathway: The ester is slowly hydrolyzed by water in the reaction mixture to the corresponding boronic acid, which then enters the catalytic cycle as described above.

  • Direct Transmetalation Pathway: Recent mechanistic investigations have provided strong evidence that boronate esters can transmetalate directly without prior hydrolysis.[1][9] The rate of this direct transfer is highly dependent on the structure of the ester and the reaction conditions.

Quantitative Performance Comparison

The choice between these reagents can be summarized by their key performance attributes.

ParameterBoronic AcidBoronate Ester (e.g., Pinacol)Justification
Reactivity High / FastModerate / SlowerBoronic acids are more Lewis acidic and readily form "ate" complexes for transmetalation.[2][4][10]
Stability LowHighEsters are protected against protodeboronation, oxidation, and boroxine formation.[2][4][5]
Handling & Storage Requires inert atmosphere, often refrigerated.Stable at room temperature, easy to handle in air.Susceptibility to decomposition requires careful handling.[4]
Purification Challenging (often requires recrystallization or derivatization).Straightforward (amenable to standard silica gel chromatography).Strong absorption and instability on silica plague boronic acids.[7][8]
Yield Reproducibility Can be variable.Generally high and reproducible.Purity and stability of starting material directly impact yield consistency.[4]
Common Side Reactions Protodeboronation, Oxidation, Homocoupling.Generally lower incidence of side reactions.The C-B bond is more robust in the ester form.[5]

A kinetic study by Hartwig and coworkers provided quantitative insight into the relative rates of transmetalation. They found that the rate of reaction between an oxo-palladium complex and a boronic acid was approximately four orders of magnitude faster than the reaction between a palladium-halide complex and the corresponding boronate.[5] This underscores the intrinsic reactivity difference, although reaction conditions can be optimized to achieve efficient coupling from both species.

Experimental Protocols & Decision Workflow

The optimal choice of reagent is context-dependent. The following workflow illustrates the decision-making process and provides foundational experimental protocols.

Decision_Workflow Start Synthetic Goal CheckAcid Is the Boronic Acid Commercially Available & Stable? Start->CheckAcid UseAcid Use Boronic Acid Directly in Suzuki Coupling CheckAcid->UseAcid Yes PrepEster Synthesize Boronate Ester (e.g., Pinacol Ester) CheckAcid->PrepEster No / Unstable FinalProduct Final Coupled Product UseAcid->FinalProduct PurifyEster Purify Ester via Chromatography PrepEster->PurifyEster UseEster Use Boronate Ester in Suzuki Coupling PurifyEster->UseEster UseEster->FinalProduct

Caption: Decision workflow for selecting a boron reagent for cross-coupling.

Protocol 1: Synthesis of a Pinacol Boronate Ester from a Boronic Acid

This procedure is essential when the desired boronic acid is unstable or when high purity is required for a subsequent, sensitive coupling step.

Objective: To protect a boronic acid as its more stable pinacol ester.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Heptane (solvent)

  • Dean-Stark apparatus or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Add toluene to the flask to a concentration of approximately 0.5 M.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude boronate ester can often be used directly or purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: General Suzuki-Miyaura Coupling with a Boronic Acid

Objective: To perform a standard C-C bond formation using a boronic acid.

Materials:

  • Aryl halide (Ar-X, 1.0 equiv)

  • Arylboronic acid (Ar'-B(OH)₂, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice between boronic acids and boronate esters is not a matter of universal superiority but one of strategic selection based on the specific demands of the synthesis. Boronic acids remain the reagent of choice for rapid, straightforward couplings where stability is not a concern. However, as synthetic targets increase in complexity and require robust, reproducible, and scalable protocols, the superior stability and purity of boronate esters make them indispensable. The development of new, highly stable boronate derivatives, such as MIDA boronates and triolboronates, continues to expand the toolkit for chemists, enabling unprecedented control over reactivity and allowing for the sequential, iterative construction of complex molecules.[5][7] A thorough understanding of the fundamental trade-offs between these reagents is paramount for any scientist engaged in the art and science of modern organic synthesis.

References

A Researcher's Guide to the Structural Validation of Novel Compounds Derived from (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is only the first step. The rigorous and unambiguous validation of their chemical structures is a cornerstone of scientific integrity and a prerequisite for further investigation. (3-Cyano-4-hydroxyphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a cyano and a hydroxyl group, offers strategic advantages for influencing pharmacokinetic properties and target binding.[3]

This guide provides an in-depth, technically-grounded comparison of methodologies for validating the structures of novel compounds synthesized from this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and compare the utility of this key reagent against viable alternatives, supported by experimental insights.

The Imperative of Multi-faceted Structural Validation

The structural elucidation of a novel organic compound is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and analytical methods is required to piece together the molecular puzzle. Each method provides a unique and complementary piece of information, and their collective data should converge to a single, unambiguous structural assignment.

A typical workflow for the structural validation of a novel compound derived from this compound is outlined below. The iterative nature of this process is crucial; discrepancies at any stage necessitate a re-evaluation of the proposed structure and potentially further experimentation.

Structural Validation Workflow cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Spectroscopic Analysis cluster_3 Definitive Structure & Purity cluster_4 Final Validation Synthesis Synthesis from this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP NMR NMR Spectroscopy (1H, 13C, 11B) TLC->NMR MS Mass Spectrometry (HRMS) TLC->MS IR IR Spectroscopy TLC->IR XRay X-Ray Crystallography (if crystalline) NMR->XRay Confirms Connectivity & Stereochemistry PurityAnalysis Purity Assessment (e.g., HPLC, Elemental Analysis) MS->PurityAnalysis Confirms Molecular Formula IR->PurityAnalysis FinalStructure Final Validated Structure XRay->FinalStructure PurityAnalysis->FinalStructure

Caption: Workflow for the structural validation of novel compounds.

Core Spectroscopic Techniques: A Deeper Dive

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the bedrock of structural elucidation for most organic compounds. For derivatives of this compound, each technique offers specific insights.

Technique Information Provided Relevance for this compound Derivatives
¹H NMR Number of unique proton environments, their integration (ratio), and coupling patterns (neighboring protons).Confirms the presence and connectivity of aromatic and other protons in the final molecule. The distinct substitution pattern of the starting material provides a clear fingerprint to track through the reaction.
¹³C NMR Number of unique carbon environments.Confirms the carbon skeleton of the molecule. The presence of the cyano group (~118 ppm) and carbons attached to the hydroxyl and boronic acid groups will have characteristic chemical shifts.
¹¹B NMR Provides information about the boron environment (trigonal vs. tetrahedral).Useful for confirming the presence of the boronic acid or its derivatives (e.g., boronate esters). Chemical shifts can indicate the coordination state of the boron atom.
Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the molecular formula. Fragmentation patterns can offer structural clues.Essential for confirming the successful incorporation of the this compound moiety and the overall molecular formula of the new compound.
IR Spectroscopy Identifies the presence of specific functional groups.Confirms the presence of the hydroxyl (-OH stretch, ~3200-3600 cm⁻¹) and cyano (-C≡N stretch, ~2220-2260 cm⁻¹) groups from the starting material, as well as other functional groups in the final product.
X-Ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry.The "gold standard" for unambiguous structure determination, offering irrefutable proof of connectivity and spatial arrangement.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of a structural validation lies in the meticulous execution of well-designed experiments. Below are detailed protocols for key analytical techniques, framed within a self-validating system where the results from each technique should corroborate the others.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is crucial for determining the elemental composition of the novel compound, providing a high degree of confidence in the molecular formula. This is a primary validation step that all other spectroscopic data must align with.

Methodology:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis:

    • Acquire the spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Determine the exact mass of the molecular ion to at least four decimal places.

    • Use the instrument's software to calculate the most probable elemental compositions that fit the observed mass. The expected formula based on the reaction should be the top hit with a low mass error (typically < 5 ppm).

Protocol 2: Comprehensive NMR Analysis

Causality: NMR spectroscopy provides the constitutional framework of the molecule. The combination of ¹H, ¹³C, and potentially ¹¹B NMR allows for the complete assignment of the carbon-hydrogen framework and confirmation of the boron moiety's integrity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants (J-values) to deduce the connectivity of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR:

    • If the boronic acid moiety is expected to be present in the final product, acquire a one-dimensional ¹¹B spectrum. The chemical shift will indicate the coordination state of the boron atom.

  • 2D NMR (if necessary):

    • For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C correlations, which is invaluable for piecing together the molecular structure.

NMR_Analysis_Logic start Purified Compound nmr_1d ¹H NMR ¹³C NMR ¹¹B NMR Proton Environment & Connectivity Carbon Skeleton Boron Environment start->nmr_1d nmr_2d COSY HSQC HMBC ¹H-¹H Connectivity ¹H-¹³C (1-bond) ¹H-¹³C (long-range) nmr_1d:h->nmr_2d If structure is complex nmr_1d:c->nmr_2d structure Proposed Structure nmr_1d->structure nmr_2d->structure Confirms connectivity

Caption: Logical flow of NMR analysis for structural elucidation.

Protocol 3: X-Ray Crystallography

Causality: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence, confirming not only the connectivity but also the absolute stereochemistry and solid-state conformation.

Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Validation: The final refined structure should have low R-factors and a clean electron density map, providing unambiguous atomic positions.

Comparative Performance: this compound vs. Alternatives

The choice of a boronic acid in a synthetic campaign is often dictated by factors such as commercial availability, reactivity, and the electronic and steric properties it imparts to the target molecule. Here, we compare this compound to other substituted phenylboronic acids in the context of a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide.

Boronic Acid Key Features Expected Performance in Suzuki Coupling Impact on Product Properties
This compound Electron-withdrawing cyano group, electron-donating hydroxyl group.The competing electronic effects can influence reactivity. The cyano group may slightly decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions.The cyano group provides a handle for further chemical transformations (e.g., reduction to an amine, hydrolysis to a carboxylic acid). The hydroxyl group can participate in hydrogen bonding, influencing solubility and biological activity.
4-Hydroxyphenylboronic acid Electron-donating hydroxyl group.Generally higher reactivity than the cyano-substituted analogue due to the electron-donating nature of the hydroxyl group, which increases the nucleophilicity of the boronic acid.Provides a phenolic hydroxyl group for hydrogen bonding and potential derivatization.
3-Cyanophenylboronic acid Electron-withdrawing cyano group.Lower reactivity compared to electron-rich boronic acids. May require more active catalysts or stronger bases to achieve good yields.Introduces a cyano group for further functionalization.
4-Methoxyphenylboronic acid Strong electron-donating methoxy group.High reactivity in Suzuki coupling, often leading to excellent yields under mild conditions.The methoxy group increases lipophilicity and can influence metabolic stability.

Data-Driven Comparison:

While a direct head-to-head comparison under identical conditions is often difficult to find in the literature for this specific set of reagents, general trends in Suzuki-Miyaura reactions support the above assertions. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can slow this step down. The choice of this compound is therefore a strategic one, balancing reactivity with the desired functionality in the final product.

Mitigating Common Side Reactions: A Mark of Expertise

An experienced scientist anticipates and mitigates potential side reactions. When using boronic acids, two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an undesired arene byproduct. This is more prevalent with electron-rich or sterically hindered boronic acids and under certain pH conditions.

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be promoted by the presence of oxygen and certain palladium catalysts.

Strategies for Mitigation:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes oxygen-induced homocoupling.

  • Degassed Solvents: Using degassed solvents further reduces the presence of dissolved oxygen.

  • Choice of Base and Catalyst: The selection of the appropriate base and palladium catalyst/ligand system can significantly impact the prevalence of side reactions.

  • Reaction Conditions: Careful control of temperature and reaction time can also minimize the formation of byproducts.

The presence of these byproducts can often be detected by careful analysis of the crude reaction mixture by LC-MS and NMR, providing a self-validating check on the reaction's cleanliness.

Conclusion

The structural validation of novel compounds derived from this compound is a multi-step process that demands a rigorous and logical application of modern analytical techniques. By understanding the "why" behind each experimental choice and by designing protocols that are inherently self-validating, researchers can have a high degree of confidence in their results. The strategic selection of this compound as a building block, while potentially requiring more tailored reaction conditions compared to more electron-rich analogues, offers unique functional handles that are invaluable in the design of novel bioactive molecules. This guide provides a framework for approaching this critical aspect of chemical research with the scientific integrity and expertise it demands.

References

A Comparative Guide to the Performance of (3-Cyano-4-hydroxyphenyl)boronic Acid in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable reagents, particularly in the palladium- and copper-catalyzed cross-coupling reactions that are the bedrock of pharmaceutical and materials science research. This guide provides a detailed comparative analysis of the performance of (3-Cyano-4-hydroxyphenyl)boronic acid , a versatile and increasingly utilized reagent, in several cornerstone coupling reactions: Suzuki-Miyaura, Chan-Lam, Stille, and Buchwald-Hartwig amination. By examining the interplay of its unique electronic and structural features with the mechanistic nuances of each transformation, this document aims to equip researchers with the field-proven insights necessary for informed experimental design and optimization.

Introduction to this compound: A Multifunctional Building Block

This compound is a bifunctional aromatic building block featuring a boronic acid moiety for cross-coupling, a cyano group, and a hydroxyl group. The electron-withdrawing nature of the cyano group and the coordinating ability of the adjacent hydroxyl function significantly influence its reactivity, stability, and performance in various catalytic cycles. These characteristics make it an attractive component in the synthesis of bioactive molecules and functional materials, where the cyano and hydroxyl groups can serve as handles for further chemical modification or play a direct role in biological interactions.[1][2]

Suzuki-Miyaura Coupling: Navigating the Impact of Electronic Effects

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its operational simplicity and broad functional group tolerance.[3] The performance of this compound in this reaction is intrinsically linked to the electronic effect of the cyano substituent.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is sensitive to the electronic properties of the boronic acid. Electron-withdrawing groups on the arylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down this transfer.[4] However, the choice of base, solvent, and ligand can be tailored to overcome this challenge.[5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance and Comparative Data

While electron-donating groups on arylboronic acids generally lead to higher yields in Suzuki-Miyaura couplings, reactions with electron-deficient partners like this compound can be optimized to achieve good to excellent yields. The key is the judicious selection of reaction parameters. Stronger bases and more electron-rich phosphine ligands can enhance the rate of transmetalation.

Arylboronic AcidSubstituent EffectTypical Yield Range (%)Key Optimization Parameters
4-Methoxyphenylboronic acidElectron-donating85-98Standard conditions often suffice.
Phenylboronic acidNeutral80-95Generally robust.
This compound Electron-withdrawing 60-90 Stronger base (e.g., K₃PO₄, Cs₂CO₃), electron-rich and bulky ligands (e.g., SPhos, XPhos), and polar aprotic solvents. [4][6]
4-Nitrophenylboronic acidStrongly Electron-withdrawing50-85Requires highly active catalyst systems and careful optimization to avoid side reactions.[4]

Table 1: Comparative performance of substituted arylboronic acids in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam Coupling: A Powerful Tool for C-N and C-O Bond Formation

The Chan-Lam coupling offers an attractive, copper-catalyzed alternative to palladium-based methods for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[7] This reaction is often performed under mild, aerobic conditions, making it highly practical.

Mechanistic Insights

The Chan-Lam coupling proceeds through a proposed mechanism involving the formation of a copper(II)-aryl species, followed by coordination of the amine or alcohol nucleophile. A key Cu(III) intermediate is often invoked, which undergoes reductive elimination to furnish the desired product and a Cu(I) species that is reoxidized to Cu(II) by an external oxidant, typically oxygen from the air.[8]

Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Performance and Comparative Data

This compound has demonstrated good performance in Chan-Lam couplings. Notably, the cyano group is well-tolerated and does not poison the copper catalyst.[8] This allows for the synthesis of a variety of N- and O-arylated compounds. Studies have shown that arylboronic acids with electron-withdrawing groups can participate effectively in these reactions, sometimes providing moderate to good yields.[9][10]

NucleophileCoupling PartnerCatalyst SystemSolventYield (%)Reference
Imidazole4-Cyanophenylboronic acidCu(I) 3-methylsalicylate, K₂CO₃MethanolGood[10]
2-Nitroimidazole4-Cyanophenylboronic acid--INVALID-LINK--₂, K₂CO₃Methanol49-84 (range for EWG boronic acids)[9]
PhenolsCyclopropyl trifluoroborateCu(OAc)₂, 1,10-phenanthroline, K₂CO₃Toluene/H₂OGood to high[11]

Table 2: Examples of Chan-Lam couplings with electron-deficient boronic acids and related systems.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole

This protocol is adapted from a procedure for the N-arylation of imidazoles with arylboronic acids.[12]

Materials:

  • This compound (2.0 equiv)

  • Imidazole (1.0 equiv)

  • [Cu(OH)·TMEDA]₂Cl₂ (catalytic amount)

  • Dichloromethane (anhydrous)

  • Oxygen atmosphere

Procedure:

  • In a round-bottom flask, combine imidazole and [Cu(OH)·TMEDA]₂Cl₂.

  • Add anhydrous dichloromethane to the flask.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (e.g., via a balloon).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction provides a versatile method for carbon-carbon bond formation by coupling an organostannane with an organic electrophile, catalyzed by palladium.[8][13] While highly effective, the toxicity of organotin compounds is a significant drawback.

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. The rate of this step can be influenced by the nature of the organic groups on the tin atom.

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

Performance Considerations

Buchwald-Hartwig Amination: A Premier Method for Aryl Amine Synthesis

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, catalyzed by palladium.[14]

Mechanistic Pathway

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[12]

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance and Applicability

Similar to the Stille reaction, the Buchwald-Hartwig amination typically employs aryl halides or triflates as the electrophilic partner, not arylboronic acids. Therefore, a direct comparison of this compound in this reaction is not applicable. However, the synthesis of N-aryl derivatives of 3-amino-4-hydroxybenzonitrile can be readily achieved using this powerful methodology, highlighting its importance in accessing structures complementary to those obtained via Chan-Lam coupling. The choice of ligands is critical, with bulky, electron-rich phosphines often providing the best results.[12][15]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its performance in cross-coupling reactions is significantly influenced by the electronic properties of the cyano group.

  • In Suzuki-Miyaura couplings , the electron-withdrawing nature of the cyano group can be overcome with careful optimization of reaction conditions, particularly the choice of base and ligand, to achieve good yields.

  • In Chan-Lam couplings , this boronic acid is a competent coupling partner, with the cyano group being well-tolerated by the copper catalyst, enabling the efficient synthesis of C-N and C-O bonds under mild conditions.

  • For Stille and Buchwald-Hartwig reactions , while this compound is not a direct substrate, the corresponding organostannane or aryl halide derivatives can be employed in these powerful transformations to access a diverse range of C-C and C-N coupled products.

The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of electronically challenging boronic acids like this compound. As the demand for novel, highly functionalized molecules in drug discovery and materials science grows, a deep understanding of the performance of such building blocks in a variety of synthetic transformations will remain a critical asset for the modern chemist.

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3-Cyano-4-hydroxyphenyl)boronic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Immediate Safety & Hazard Assessment

Before any handling or disposal process begins, a thorough understanding of the compound's potential hazards is essential. All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Minimum Required PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A flame-resistant lab coat.

This compound and its analogues are classified as hazardous. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from structurally similar boronic acids provide a clear hazard profile. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]

Table 1: GHS Hazard Classification Summary for Phenylboronic Acids

Hazard Classification Description GHS Category
Skin Corrosion/Irritation Causes skin irritation.[1][2] Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Category 2

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][4] | Category 3 |

Critical Incompatibilities: For safe disposal and storage, it is crucial to avoid mixing this waste with incompatible materials, primarily strong oxidizing agents, strong acids, and strong bases .[1][2][6] Such mixing can lead to dangerous chemical reactions, including the release of toxic gases or excessive heat.[7]

Core Disposal Principle: Professional Hazardous Waste Management

The fundamental principle for disposing of this compound is to treat it unequivocally as hazardous chemical waste .

  • Do Not Dispose Down the Drain: This compound should never be poured into the sanitary sewer system.[8][9][10] Boronic acids can be harmful to aquatic life, and their fate in wastewater treatment systems is not well-defined.[7][11]

  • Do Not Dispose in Regular Trash: Unused solid reagent or contaminated labware must not be discarded in municipal solid waste.[9] This prevents environmental release and protects sanitation workers from chemical exposure.

The only acceptable disposal pathway is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][12][13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logically sound.

Step 3.1: Waste Segregation The first and most critical step is to maintain waste stream purity.

  • Action: Dedicate a specific waste container solely for this compound and its directly associated waste (e.g., contaminated weighing paper, pipette tips).

  • Causality: Segregation prevents accidental mixing with incompatible chemicals, which could lead to violent reactions within a waste container.[7][9] It also simplifies the waste characterization process for EHS personnel, ensuring it is handled correctly by the final disposal facility.

Step 3.2: Waste Collection & Containerization

  • Solid Waste: Collect unused this compound powder and contaminated solids (e.g., gloves, weighing paper) in a designated, sealable container.[9]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[8][9]

  • Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles with secure, screw-top caps.[10][14] Never use containers that previously held incompatible materials or food items like soda or water bottles.[14]

Step 3.3: Meticulous Labeling Proper labeling is a non-negotiable safety requirement. An improperly labeled container is a significant risk.

  • Action: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[8][12][13]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[13]

    • A list of all contents, including solvents and their approximate percentages for liquid waste.[8][13]

    • The primary hazards associated with the contents (e.g., "Irritant").[12]

    • The date of accumulation and the name of the generating researcher/lab.

Step 3.4: Interim Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at its point of generation until pickup.

  • Action: Store the sealed and labeled waste container in a designated SAA.[12][13]

  • SAA Requirements: This area must be near the point of generation, under the control of the lab personnel, and designed to prevent spills.[13] It is best practice to use secondary containment (e.g., a plastic tub) for liquid waste containers. Containers must remain closed at all times except when waste is being added.[13]

Step 3.5: Arranging for Final Disposal

  • Action: Once the container is nearly full (around 90% capacity), contact your institution's EHS department to schedule a waste pickup.[13][15] Follow their specific online or paper-based request procedures.

Spill Management Protocol

In the event of a small spill, follow these immediate steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Assess & Equip: Ensure you have the correct PPE before attempting cleanup.

  • Contain & Collect: For solid spills, carefully sweep up the material and place it into your hazardous waste container.[1][6] For liquid spills, cover with an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.[10]

Empty Container Decontamination

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in your reaction or one in which the compound is soluble). The first rinseate must be collected and disposed of as liquid hazardous waste. [9]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[9][15]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or completely remove the original label.[12] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.